3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine
Description
Properties
IUPAC Name |
3-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)6-4-3-11-2-1-5(4)12-13-6/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHPHQMHLWQWFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C(NN=C21)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443020 | |
| Record name | 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
230305-81-4 | |
| Record name | 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining the 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine core. This privileged heterocyclic scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its presence in various biologically active molecules. This document delves into the prevalent synthetic strategies, offering detailed, step-by-step protocols, mechanistic insights, and a discussion of the rationale behind key experimental choices. The guide is intended for researchers, scientists, and professionals in the field of drug development, providing them with the necessary information to synthesize and further explore the potential of this important molecular framework.
Introduction
The fusion of pyrazole and pyridine rings results in the pyrazolopyridine scaffold, a class of heterocyclic compounds with a wide range of biological activities. The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, this compound has emerged as a valuable building block in the design and synthesis of novel therapeutic agents. This guide will focus on the practical aspects of its synthesis, providing a robust foundation for its application in research and development.
Primary Synthetic Strategy: Construction of the Pyridine Ring onto a Pre-formed Pyrazole Core
The most established and versatile route to 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridines commences with a substituted 3-trifluoromethylpyrazole precursor. This strategy offers a high degree of control over the substitution pattern of the final product. A key and well-documented approach involves a three-step sequence: Vilsmaier-Haack formylation, a Sonogashira cross-coupling reaction, and a subsequent intramolecular cyclization.[2][3][4]
Overall Synthetic Workflow
Caption: Sequential synthesis of 6-substituted 1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridines.
Step 1: Vilsmaier-Haack Formylation of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
The Vilsmaier-Haack reaction is a powerful method for the formylation of electron-rich heterocyclic compounds.[5][6] In this synthesis, the commercially available 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol serves as the starting material. Treatment with a Vilsmaier reagent, typically generated in situ from phosphorus oxychloride (POCl3) and dimethylformamide (DMF), results in the formation of 5-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde.[2][3] The reaction proceeds via an electrophilic substitution at the electron-rich C4 position of the pyrazole ring, followed by the conversion of the hydroxyl group at C5 to a chloride. This chloro-aldehyde is a key intermediate for the subsequent cross-coupling reaction.
Experimental Protocol: Synthesis of 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
-
To a stirred solution of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (1.0 eq) in excess phosphorus oxychloride (POCl3), add dimethylformamide (DMF) (3.0 eq) dropwise at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired 5-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde as a solid.
Step 2: Sonogashira Cross-Coupling with Terminal Alkynes
The Sonogashira reaction is a palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, providing a powerful tool for the formation of carbon-carbon bonds.[7] In this step, the chloro-aldehyde intermediate is coupled with a variety of terminal alkynes. This reaction is typically catalyzed by a palladium complex, such as Pd(PPh3)2Cl2, and a copper(I) co-catalyst, like CuI, in the presence of a base, commonly an amine such as triethylamine (Et3N) or tert-butylamine.[4] The choice of base is critical as it serves to deprotonate the terminal alkyne, forming the copper acetylide intermediate, and also to quench the hydrogen halide generated during the catalytic cycle. Microwave assistance has been shown to significantly accelerate this transformation.[2][3]
Experimental Protocol: Synthesis of 5-Alkynyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehydes
-
To a microwave-safe vial, add 5-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (1.0 eq), the terminal alkyne (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) in a suitable solvent such as acetonitrile or DMF.
-
Add a base, for instance, tert-butylamine (2.0-3.0 eq).
-
Seal the vial and heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 100-120 °C) for a designated time (typically 15-60 minutes).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 5-alkynyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde.
Step 3: Intramolecular Cyclization to the Pyrazolo[4,3-c]pyridine Core
The final step in this sequence is the intramolecular cyclization of the 5-alkynyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde to form the desired pyrazolo[4,3-c]pyridine ring system. This reaction is typically promoted by a primary amine, such as tert-butylamine, under microwave irradiation.[2][3] The mechanism likely involves the formation of an enamine intermediate, which then undergoes a 6-endo-dig cyclization onto the alkyne, followed by aromatization to furnish the final product.
Experimental Protocol: Synthesis of 6-Substituted-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridines
-
In a microwave vial, dissolve the 5-alkynyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF).
-
Add tert-butylamine (2.0-3.0 eq).
-
Seal the vial and heat the mixture in a microwave reactor (e.g., at 150 °C for 30-60 minutes).
-
Monitor the reaction for the consumption of the starting material by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The residue can be purified by flash column chromatography on silica gel to afford the pure 6-substituted-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine.
Multicomponent One-Pot Synthesis
For increased efficiency, the Sonogashira coupling and the subsequent cyclization can be performed in a one-pot fashion.[2][3] This multicomponent reaction (MCR) approach avoids the isolation of the intermediate alkynyl aldehyde, thereby saving time and resources.
One-Pot Reaction Workflow
Caption: One-pot multicomponent synthesis of 6-substituted 1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridines.
Experimental Protocol: One-Pot Synthesis
-
Combine 5-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (1.0 eq), the terminal alkyne (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and tert-butylamine (3.0-4.0 eq) in a microwave-safe vial containing a suitable solvent like acetonitrile or DMF.
-
Seal the vial and subject the mixture to microwave irradiation at an elevated temperature (e.g., 120-150 °C) for a specified duration (e.g., 30-90 minutes).
-
Workup and purification are carried out as described for the sequential method to isolate the final product.
Quantitative Data Summary
| Entry | Alkyne Substituent (R) | Method | Yield (%) | Reference |
| 1 | Phenyl | Sequential | 71 | [2][3] |
| 2 | 4-Methoxyphenyl | Sequential | 65 | [2][3] |
| 3 | 4-Chlorophenyl | Sequential | 75 | [2][3] |
| 4 | Thiophen-2-yl | Sequential | 58 | [2][3] |
| 5 | Phenyl | One-Pot MCR | 59 | [2][3] |
| 6 | 4-Methoxyphenyl | One-Pot MCR | 52 | [2][3] |
Alternative Synthetic Strategy: Cyclization of Pyridine Derivatives
An alternative approach to the pyrazolo[4,3-c]pyridine core involves the annulation of a pyrazole ring onto a pre-existing, suitably functionalized pyridine scaffold. While less documented for the specific target molecule of this guide, this strategy offers a different retrosynthetic disconnection and can be valuable for accessing diverse substitution patterns.
One promising, though not yet specifically applied to the 3-(trifluoromethyl) analogue, is the cyclization of 3-acylpyridine N-oxide tosylhydrazones. This method has the advantage of not requiring a pre-installed leaving group on the pyridine ring. The reaction proceeds under mild conditions at room temperature and can yield a mixture of pyrazolo[3,4-b]pyridine and pyrazolo[4,3-c]pyridine regioisomers. The regioselectivity can be influenced by the choice of electrophile and solvent. This approach warrants further investigation for the synthesis of this compound.
Synthesis of the Unsubstituted this compound
The synthesis of the parent this compound, without a substituent at the N1 position, is of significant interest as it represents the core scaffold. While the literature predominantly focuses on N-substituted analogs, the synthesis of the parent compound could potentially be achieved through a similar strategy employing a starting pyrazole that is either unprotected at the N1 position or bears a readily cleavable protecting group. Further research is required to establish a robust and high-yielding protocol for the synthesis of this fundamental building block.
Conclusion
The synthesis of this compound is most effectively achieved through a convergent strategy that involves the construction of the pyridine ring onto a pre-formed 3-trifluoromethylpyrazole core. The sequential approach of Vilsmaier-Haack formylation, Sonogashira cross-coupling, and intramolecular cyclization offers a reliable and versatile route to a range of 6-substituted derivatives. For enhanced efficiency, a one-pot multicomponent reaction has also been successfully demonstrated. While alternative strategies starting from pyridine precursors are conceptually viable, their application to the synthesis of this specific trifluoromethylated scaffold remains an area for future exploration. This guide provides the essential theoretical and practical knowledge for researchers to confidently synthesize this important heterocyclic core and its derivatives for applications in drug discovery and medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 4. researchgate.net [researchgate.net]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. The introduction of a trifluoromethyl (-CF3) group can significantly modulate the physicochemical and biological properties of a molecule, often enhancing metabolic stability, lipophilicity, and receptor binding affinity. This guide provides a comprehensive technical overview of 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine, a fluorinated derivative with considerable potential in drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes predicted properties, insights from structurally related compounds, and established synthetic methodologies to offer a robust resource for researchers.
Molecular Structure and Identifiers
The foundational step in understanding any chemical entity is to define its structure and key identifiers.
| Identifier | Value | Source |
| Molecular Formula | C7H4F3N3 | PubChem[1] |
| Molecular Weight | 187.12 g/mol | PubChem[1] |
| SMILES | C1=CN=CC2=C(NN=C21)C(F)(F)F | PubChem[1] |
| InChI | InChI=1S/C7H4F3N3/c8-7(9,10)6-4-3-11-2-1-5(4)12-13-6/h1-3H,(H,12,13) | PubChem[1] |
| InChIKey | QVHPHQMHLWQWFX-UHFFFAOYSA-N | PubChem[1] |
Physicochemical Properties: A Blend of Predicted and Inferred Data
Direct experimental data on the physicochemical properties of this compound are not extensively reported in the public domain. Therefore, we present a combination of computationally predicted values and properties inferred from analogous structures.
| Property | Predicted/Inferred Value | Remarks and Supporting Evidence |
| pKa | 8-10 (basic), ~7 (acidic) | The pyridine nitrogen is expected to be basic. The pKa of the pyrazole N-H is acidic and is influenced by the electron-withdrawing trifluoromethyl group. A study on related trifluoromethylazoles determined pKa values using 19F NMR spectroscopy, providing a basis for this estimation.[2] |
| logP | 1.4 | This predicted value from PubChem suggests moderate lipophilicity, a desirable trait for many drug candidates.[1] |
| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol. Limited solubility in water. | This is inferred from the general solubility of similar heterocyclic compounds and the presence of the lipophilic trifluoromethyl group. |
| Melting Point | Not available | Experimental data is lacking. For comparison, the related 3-(trifluoromethyl)pyrazole has a melting point of 45-47 °C. |
| Hydrogen Bond Donors | 1 | The pyrazole N-H group can act as a hydrogen bond donor. |
| Hydrogen Bond Acceptors | 3 | The pyridine nitrogen and the two pyrazole nitrogens can act as hydrogen bond acceptors. |
Synthesis of 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridines
A key approach to synthesizing the pyrazolo[4,3-c]pyridine core involves the construction of the pyridine ring onto a pre-existing pyrazole. A notable method is the microwave-assisted treatment of a 5-chloro-3-trifluoromethylpyrazole-4-carbaldehyde with terminal alkynes in the presence of an amine.
Representative Synthetic Protocol
A plausible synthetic route, based on established literature for similar compounds, is outlined below. This multi-component reaction approach offers an efficient pathway to the desired scaffold.
References
- 1. PubChemLite - this compound (C7H4F3N3) [pubchemlite.lcsb.uni.lu]
- 2. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Structural Elucidation of 3-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine
This in-depth technical guide provides a comprehensive framework for the structural elucidation of 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] This document is intended for researchers, scientists, and professionals in the field, offering a narrative that blends established analytical protocols with field-proven insights. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.
Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Scaffold
The pyrazolo[4,3-c]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The introduction of a trifluoromethyl (-CF3) group at the 3-position can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[3] Consequently, unambiguous structural confirmation of novel analogues like this compound is a critical step in the drug discovery process.
Part 1: Synthesis and Purification
A plausible synthetic route to this compound can be adapted from established methods for related pyrazolopyridines.[4] A common strategy involves the condensation of a substituted pyrazole precursor with a suitable three-carbon synthon to construct the fused pyridine ring.
Proposed Synthetic Pathway:
A potential synthesis could involve the reaction of a 4-formyl-3-(trifluoromethyl)pyrazole derivative with an amine, followed by cyclization. One such approach is the microwave-assisted treatment of 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with various terminal alkynes in the presence of tert-butylamine under Sonogashira-type cross-coupling conditions, which affords 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines.[4] For the parent compound, a modified approach starting from a simpler pyrazole precursor would be necessary.
Experimental Protocol: Synthesis and Purification
-
Reaction Setup: To a solution of the appropriate 4-formyl-3-(trifluoromethyl)pyrazole in a suitable solvent (e.g., DMF or ethanol), add the chosen amine and a catalyst if required.
-
Reaction Conditions: The reaction mixture is then heated under reflux or subjected to microwave irradiation for a specified period. Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.
Part 2: Spectroscopic and Spectrometric Analysis
A multi-technique approach is essential for the unambiguous structural elucidation of the target molecule. This typically involves Mass Spectrometry, Infrared Spectroscopy, and a suite of Nuclear Magnetic Resonance experiments.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the synthesized compound.
-
Expected Molecular Ion: For C7H4F3N3, the expected monoisotopic mass is 187.0357 Da.[5]
-
Fragmentation Pattern: The fragmentation pattern in the mass spectrum can provide valuable structural information. Common fragmentation pathways for N-heterocycles include the loss of small molecules like HCN and N2. The presence of the trifluoromethyl group will also lead to characteristic fragmentation patterns.
| Technique | Expected Result | Interpretation |
| HRMS (ESI+) | [M+H]+ peak at m/z 188.0430 | Confirms the molecular formula C7H4F3N3. |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm-1) |
| N-H stretch (pyrazole) | 3400-3200 (broad) |
| C-H stretch (aromatic) | 3100-3000 |
| C=N/C=C stretch (aromatic rings) | 1650-1450 |
| C-F stretch (-CF3) | 1350-1100 (strong) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of 1H, 13C, and 19F NMR, along with 2D correlation experiments, is required for a complete assignment.
The ¹H NMR spectrum will reveal the number of different types of protons and their connectivity.
-
Expected Chemical Shifts (δ) and Multiplicities:
-
N-H Proton: A broad singlet in the downfield region (typically > 10 ppm), which may be exchangeable with D2O.
-
Pyridine Ring Protons: Three distinct aromatic protons will be observed. Their chemical shifts and coupling constants will be characteristic of a substituted pyridine ring.
-
Pyrazole Ring Proton: One proton on the pyrazole ring, typically a singlet.
-
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
-
Expected Chemical Shifts (δ):
-
Aromatic Carbons: Signals for the seven carbon atoms of the bicyclic system will be observed in the aromatic region (typically 100-150 ppm).
-
Trifluoromethyl Carbon: The carbon of the -CF3 group will appear as a quartet due to coupling with the three fluorine atoms, with a characteristic large one-bond C-F coupling constant (¹JCF ≈ 270 Hz).[6]
-
¹⁹F NMR is essential for confirming the presence and electronic environment of the trifluoromethyl group.
-
Expected Chemical Shift (δ): A singlet is expected for the -CF3 group. The chemical shift will be indicative of its attachment to an aromatic ring. For reference, the 19F NMR signal for 3-(trifluoromethyl)pyridine appears at a specific chemical shift relative to a standard like CFCl3.[7][8]
2D NMR Experiments (COSY, HSQC, HMBC)
2D NMR experiments are critical for establishing the connectivity between atoms and confirming the overall structure.
-
COSY (Correlation Spectroscopy): Will show correlations between coupled protons, helping to assign the protons on the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the points of fusion between the pyrazole and pyridine rings and the position of the trifluoromethyl group.
Workflow for NMR-Based Structure Elucidation
Caption: Workflow for NMR-based structure elucidation of this compound.
Part 3: Crystallographic Analysis
For absolute confirmation of the structure, single-crystal X-ray diffraction is the gold standard.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: High-quality single crystals of the purified compound are grown by slow evaporation of a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure, providing precise information about bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the molecule. The resulting structure would definitively confirm the connectivity and regiochemistry of the pyrazolo[4,3-c]pyridine core and the position of the trifluoromethyl group.[9][10][11]
Conclusion
The structural elucidation of this compound requires a systematic and multi-faceted analytical approach. By combining robust synthetic and purification methods with a comprehensive suite of spectroscopic and spectrometric techniques, culminating in single-crystal X-ray analysis, researchers can achieve an unambiguous and self-validated structural assignment. This rigorous characterization is fundamental to advancing the development of novel pyrazolo[4,3-c]pyridine-based therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - this compound (C7H4F3N3) [pubchemlite.lcsb.uni.lu]
- 6. rsc.org [rsc.org]
- 7. spectrabase.com [spectrabase.com]
- 8. colorado.edu [colorado.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Characterization of 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine
Foreword: The Imperative for Rigorous Structural Elucidation in Drug Discovery
In the landscape of modern medicinal chemistry, the pyrazolopyridine scaffold is of significant interest due to its prevalence in a wide array of biologically active agents.[1] The introduction of a trifluoromethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making compounds like 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine prime candidates for investigation in drug development programs.[2] However, the synthesis of such heterocyclic systems can often yield multiple regioisomers. Consequently, unambiguous structural confirmation is not merely a procedural formality but a cornerstone of scientific integrity and a prerequisite for meaningful biological evaluation.
This guide provides a comprehensive overview of the principles and methodologies for the complete spectroscopic characterization of this compound. Moving beyond a simple recitation of data, we will explore the causality behind our analytical choices, grounding our interpretations in the fundamental principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). Every protocol herein is designed as a self-validating system, ensuring that researchers and drug development professionals can apply these methods with confidence to achieve accurate and reproducible results.
While direct experimental spectra for this specific isomer are not widely published, this guide will present a robust, predicted spectroscopic profile based on extensive data from closely related pyrazolopyridine isomers and trifluoromethyl-substituted heterocycles. This predictive approach serves as a powerful tool for structural verification in the absence of a known standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and the influential trifluoromethyl group.
The Rationale Behind NMR in Heterocyclic Structural Isomerism
The fusion of the pyrazole and pyridine rings creates a unique electronic environment. The chemical shifts (δ) of the protons and carbons are highly sensitive to the positions of the nitrogen atoms and the electron-withdrawing trifluoromethyl group. This sensitivity is the key to distinguishing the [4,3-c] isomer from other possibilities, such as the [3,4-b] or [4,3-b] systems.[3]
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring, in addition to a broad signal for the N-H proton of the pyrazole ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1 (N-H) | 13.0 - 14.5 | Broad Singlet (br s) | - |
| H-7 | 8.5 - 8.7 | Doublet (d) | ~5.0 |
| H-5 | 8.2 - 8.4 | Singlet (s) | - |
| H-4 | 7.3 - 7.5 | Doublet (d) | ~5.0 |
Causality of Predicted Shifts:
-
H-7: This proton is adjacent to a pyridine nitrogen, which is strongly deshielding, thus placing it at the lowest field (highest ppm).[4]
-
H-5: This proton is situated on the carbon between the two ring fusion points and is expected to appear as a singlet.
-
H-4: This proton is coupled to H-5, but due to the geometry of the ring system, a clear coupling may not be observed, appearing as a doublet due to coupling with H-5.
-
N-H: The pyrazole N-H proton is typically broad due to quadrupole broadening and exchange, and its chemical shift can be highly dependent on solvent and concentration.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. The trifluoromethyl group will induce a characteristic quartet for the carbon it is attached to (C-3) and will also influence the shifts of neighboring carbons through C-F coupling.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to JC-F) | Predicted Coupling Constant (¹JC-F, Hz) |
| C-7a | 148 - 152 | Singlet | - |
| C-6 | 145 - 148 | Singlet | - |
| C-3 | 140 - 144 | Quartet (q) | ~35-40 |
| C-3a | 130 - 135 | Singlet | - |
| C-4 | 115 - 120 | Singlet | - |
| C-5 | 110 - 115 | Singlet | - |
| CF₃ | 120 - 125 | Quartet (q) | ~270-275 |
Causality of Predicted Shifts:
-
C-3 and CF₃: The carbon directly attached to the trifluoromethyl group (C-3) and the CF₃ carbon itself will exhibit large one-bond carbon-fluorine coupling (¹JC-F), resulting in distinct quartets.[5]
-
Carbons of the Pyridine Ring: The chemical shifts of the pyridine carbons are influenced by the electronegativity of the nitrogen atom. Carbons alpha to the nitrogen (C-7a, C-6) are typically found at a lower field.
Predicted ¹⁹F NMR Spectral Data
The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence of the trifluoromethyl group. It is expected to show a single, sharp signal.
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| CF₃ | -60 to -65 | Singlet (s) |
Causality of Predicted Shift:
-
The chemical shift of the CF₃ group is highly characteristic and falls within a well-established range for trifluoromethyl groups attached to aromatic systems.[2] The absence of coupling in the proton-decoupled spectrum confirms its attachment to a quaternary carbon.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. The choice of solvent is critical as it can influence the chemical shift of the N-H proton.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube, ensuring the sample height is appropriate for the spectrometer.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Perform phase and baseline corrections on the resulting spectra.
-
Calibrate the chemical shift axis using the signal from the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Identify and list the chemical shifts of all peaks in the ¹H, ¹³C, and ¹⁹F spectra.
-
Infrared (IR) Spectroscopy: Probing Functional Groups and Bonding
Infrared spectroscopy provides valuable information about the functional groups present in a molecule by measuring the vibrations of its chemical bonds.
The Rationale Behind IR in Heterocyclic Characterization
For this compound, IR spectroscopy is used to confirm the presence of key structural features, including the N-H bond of the pyrazole, the aromatic C-H and C=C/C=N bonds of the fused ring system, and the strong C-F bonds of the trifluoromethyl group.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3100 - 3300 | Medium, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| C=C and C=N Ring Stretch | 1500 - 1620 | Medium to Strong |
| C-F Stretch | 1100 - 1300 | Strong, Multiple Bands |
| Aromatic C-H Out-of-Plane Bend | 750 - 900 | Strong |
Causality of Predicted Absorptions:
-
N-H Stretch: The broadness of this peak is due to hydrogen bonding.
-
Aromatic C-H Stretch: These absorptions occur at a higher frequency than aliphatic C-H stretches.[6]
-
C=C and C=N Ring Stretch: The fused aromatic system gives rise to a series of characteristic absorptions in this region.[6]
-
C-F Stretch: The highly polar C-F bonds lead to very strong absorptions, often appearing as a complex set of bands, which is a hallmark of trifluoromethyl groups.[5]
Experimental Protocol for ATR-FTIR Data Acquisition
-
Instrument Preparation:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Collect a background spectrum. This measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the ATR crystal itself, and will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal.
-
Lower the press arm to apply firm, even pressure to the sample, ensuring good contact with the crystal surface.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Identify the wavenumbers of the major absorption bands and correlate them with the expected functional groups.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering clues about its structure.
The Rationale Behind MS in Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of this compound (C₇H₄F₃N₃). By measuring the exact mass to several decimal places, it is possible to distinguish it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum provides a fingerprint that can further support the structural assignment.
Predicted Mass Spectral Data (Electron Ionization - EI)
| Ion | Predicted m/z | Identity |
| [M]⁺˙ | 187 | Molecular Ion |
| [M - F]⁺ | 168 | Loss of a fluorine radical |
| [M - CF₃]⁺ | 118 | Loss of a trifluoromethyl radical |
| [M - HCN]⁺˙ | 160 | Loss of hydrogen cyanide from the pyridine ring |
Causality of Predicted Fragmentation:
-
Molecular Ion ([M]⁺˙): The fused aromatic ring system is expected to be relatively stable, leading to an observable molecular ion peak.
-
Loss of CF₃: The C-C bond between the pyrazole ring and the trifluoromethyl group is a likely point of cleavage, leading to a significant [M - CF₃]⁺ fragment.[7]
-
Loss of HCN: A common fragmentation pathway for pyridine and related heterocycles is the elimination of a neutral molecule of hydrogen cyanide.
Experimental Protocol for Direct Infusion ESI-MS Data Acquisition
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of approximately 1-10 µM.
-
Load the dilute solution into a syringe.
-
-
Instrument Setup and Data Acquisition:
-
Mount the syringe onto a syringe pump.
-
Connect the syringe to the electrospray ionization (ESI) source of the mass spectrometer via PEEK tubing.
-
Set the syringe pump to a low flow rate (e.g., 5-10 µL/min).
-
Tune the mass spectrometer and set the acquisition parameters to scan a relevant m/z range (e.g., 50-500) in positive ion mode.
-
Begin the infusion and acquire the mass spectrum. For high-resolution data, ensure the instrument is properly calibrated.
-
-
Data Analysis:
-
Identify the protonated molecular ion ([M+H]⁺), which would be expected at m/z 188.0430 for C₇H₅F₃N₃⁺.
-
For HRMS data, compare the experimentally measured exact mass to the theoretical exact mass. A mass accuracy of <5 ppm is typically required for confident elemental composition assignment.
-
Analyze any observed fragment ions to further support the proposed structure.
-
Conclusion: A Synergistic Approach to Structural Certainty
The structural elucidation of a novel or complex molecule such as this compound is not achieved by a single analytical technique but by the synergistic integration of multiple spectroscopic methods. NMR spectroscopy provides the definitive atomic connectivity, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry validates the molecular weight and elemental formula. By understanding the principles behind each technique and executing robust, validated protocols, researchers can confidently and accurately characterize their compounds, ensuring a solid foundation for further investigation in the critical path of drug discovery and development.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazolo[1,5-a]pyridine(274-56-6) 1H NMR [m.chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyridine, 3-(trifluoromethyl)- [webbook.nist.gov]
The Pyrazolo[4,3-c]pyridine Core: A Technical Guide to its Discovery, Synthesis, and Evolution in Drug Development
Abstract
The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a range of biologically active compounds, including approved therapeutics. This in-depth technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of pyrazolo[4,3-c]pyridine derivatives. We will delve into key synthetic strategies, explore the causality behind experimental choices, and detail the structure-activity relationships that have driven the optimization of these compounds as potent therapeutic agents. Particular focus will be given to their role as kinase inhibitors and modulators of the soluble guanylate cyclase (sGC) pathway, exemplified by the FDA-approved drugs Asciminib and Vericiguat. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important chemical scaffold.
Introduction: The Emergence of a Privileged Scaffold
The pyrazolo[4,3-c]pyridine core is an aromatic heterocyclic system composed of a fused pyrazole and pyridine ring. Its structural similarity to purines, the fundamental components of nucleic acids, has long suggested its potential for biological activity by interacting with the myriad of enzymes and receptors that recognize purine-like structures. This has proven to be a fruitful hypothesis, as derivatives of this scaffold have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, antioxidant, anxiolytic, anticancer, and antiproliferative activities.[1]
The significance of the pyrazolo[4,3-c]pyridine core in modern medicine was solidified with the approval of drugs such as Asciminib, an allosteric inhibitor of the BCR-ABL1 tyrosine kinase for the treatment of chronic myeloid leukemia, and Vericiguat, a stimulator of soluble guanylate cyclase for heart failure.[1] These successes have cemented the status of pyrazolo[4,3-c]pyridine as a "privileged scaffold" in drug discovery, a molecular framework that is capable of providing ligands for more than one type of biological target.
This guide will provide a deep dive into the chemistry and biology of pyrazolo[4,3-c]pyridine derivatives, from their early synthesis to their current applications in cutting-edge drug design.
Historical Perspective: The First Synthesis of a Pyrazolo[4,3-c]pyridine Derivative
While the broader family of pyrazolopyridines has been known for over a century, one of the earliest documented syntheses of a derivative of the specific pyrazolo[4,3-c]pyridine isomer was reported by G. M. Badger and Ravindra Pratap Rao in 1965. Their work on "Azaindoles" led to the preparation of 3-hydroxy-1H-pyrazolo[4,3-c]pyridine and its N-substituted analogs for evaluation as potential tumor inhibitors.
The synthetic approach taken by Badger and Rao laid the groundwork for future explorations of this heterocyclic system. Their multi-step synthesis began with 4-hydrazinopyridine-1-oxide, which underwent condensation with diethyl oxalate to form a pyrazolidine intermediate. Subsequent cyclization and aromatization steps yielded the desired 3-hydroxy-1H-pyrazolo[4,3-c]pyridine. This pioneering work not only provided a route to a novel heterocyclic system but also highlighted the potential of these compounds as modulators of biological processes, a prescient insight that continues to drive research today.
Synthetic Strategies: Building the Pyrazolo[4,3-c]pyridine Core
The synthesis of the pyrazolo[4,3-c]pyridine core can be broadly categorized into two main retrosynthetic approaches: the annulation of a pyrazole ring onto a pre-existing pyridine and the formation of a pyridine ring fused to a pyrazole precursor. Over the years, a variety of methodologies have been developed, each with its own advantages in terms of efficiency, regioselectivity, and substituent tolerance.
Annulation of a Pyrazole Ring onto a Pyridine Core
A common and versatile strategy involves the construction of the pyrazole ring from a suitably functionalized pyridine derivative. One such method utilizes the cyclization of 3-acylpyridine N-oxide tosylhydrazones. This approach, which proceeds under mild conditions at room temperature, offers a valuable alternative to methods requiring harsh reagents for the introduction of a leaving group on the pyridine ring.[2] The regioselectivity of the cyclization can be influenced by the choice of electrophile and solvent, allowing for a degree of control over the formation of the desired pyrazolo[4,3-c]pyridine isomer over its pyrazolo[3,4-b]pyridine counterpart.[2]
Annulation of a Pyridine Ring onto a Pyrazole Core
Conversely, the pyridine ring can be constructed onto a pre-existing pyrazole. A notable example is the synthesis of pyrazolo[4,3-c]pyridine sulfonamides, which begins with the formation of a dienamine from dimethyl acetonedicarboxylate.[1] This dienamine then undergoes condensation with various amines containing sulfonamide fragments. The reaction is typically carried out by refluxing in methanol, leading to the final pyrazolo[4,3-c]pyridine derivatives in good yields.[1]
Modern Synthetic Methodologies
More contemporary approaches have focused on improving the efficiency and sustainability of pyrazolo[4,3-c]pyridine synthesis. The use of catalysts, such as (α-Fe2O3)‐MCM‐41, has been explored to facilitate the synthesis of these derivatives.[3] Additionally, iodine-catalyzed intramolecular cyclization represents another modern and efficient method for constructing the pyrazolo[4,3-c]pyridine scaffold.
Detailed Experimental Protocol: Synthesis of 5-Substituted Methyl 3-Oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylates
The following is a representative experimental protocol for the synthesis of pyrazolo[4,3-c]pyridine derivatives based on the condensation of a dienamine with an amine, a method that has been successfully employed for the preparation of a variety of analogs.[1]
Step 1: Synthesis of the Dienamine Intermediate
The starting dienamine is typically synthesized in a two-step procedure from dimethyl acetonedicarboxylate. This well-established method provides the necessary precursor for the subsequent cyclization reaction.
Step 2: Condensation and Cyclization
-
A mixture of the dienamine (1.0 eq) and the corresponding amine (1.05 eq) is prepared. In cases where the amine is a hydrochloride salt, triethylamine (1.1 eq) is added to the reaction mixture.
-
Methanol is added as the solvent, and the mixture is refluxed for 1 hour.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold methanol and dried under vacuum to afford the desired 5-substituted methyl 3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate.
This general procedure has been shown to provide the target compounds in yields ranging from 72-88%.[1]
Therapeutic Applications and Mechanisms of Action
The therapeutic potential of pyrazolo[4,3-c]pyridine derivatives is vast, with significant advancements made in the fields of oncology and cardiovascular disease.
Kinase Inhibition in Cancer Therapy
A prominent application of the pyrazolo[4,3-c]pyridine scaffold is in the development of kinase inhibitors for cancer treatment. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The pyrazolo[4,3-c]pyridine core serves as an excellent bioisostere of the purine ring of ATP, the natural substrate for kinases. This allows for the design of potent and selective inhibitors that compete with ATP for binding to the kinase active site.
Asciminib: An Allosteric Inhibitor of BCR-ABL1
A landmark achievement in this area is the development of Asciminib, an FDA-approved drug for the treatment of chronic myeloid leukemia (CML).[1] CML is driven by the constitutively active BCR-ABL1 tyrosine kinase. Unlike previous ATP-competitive inhibitors, Asciminib employs a novel allosteric mechanism of action. It binds to the myristoyl pocket of the ABL1 kinase domain, inducing a conformational change that locks the kinase in an inactive state. This distinct mechanism allows Asciminib to be effective against BCR-ABL1 mutations that confer resistance to traditional ATP-competitive inhibitors. The pyrazolo[4,3-c]pyridine core is a key structural element of Asciminib, contributing to its high affinity and specificity for the myristoyl pocket.
Figure 1: Mechanism of Action of Asciminib. Asciminib, a pyrazolo[4,3-c]pyridine derivative, allosterically inhibits the BCR-ABL kinase, preventing the phosphorylation of downstream substrates and halting uncontrolled cell proliferation in chronic myeloid leukemia.
Modulation of the Soluble Guanylate Cyclase (sGC) Pathway in Cardiovascular Disease
The pyrazolo[4,3-c]pyridine scaffold is also central to the mechanism of Vericiguat, a novel treatment for heart failure.[1] Vericiguat is a stimulator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. In heart failure, the production of NO is impaired, leading to reduced sGC activity and decreased levels of cyclic guanosine monophosphate (cGMP). This cGMP deficiency contributes to endothelial dysfunction, vasoconstriction, and adverse cardiac remodeling.
Vericiguat acts by directly stimulating sGC, independent of NO, and also sensitizes sGC to endogenous NO.[4] This dual mechanism of action leads to increased production of cGMP, which in turn mediates a range of beneficial cardiovascular effects, including vasodilation, and anti-fibrotic, anti-hypertrophic, and anti-inflammatory effects.[4]
Figure 2: Vericiguat's Mechanism of Action. Vericiguat stimulates soluble guanylate cyclase (sGC), increasing cGMP production and leading to vasodilation and other cardioprotective effects in heart failure.
Structure-Activity Relationships (SAR)
The development of potent and selective pyrazolo[4,3-c]pyridine derivatives has been guided by extensive structure-activity relationship (SAR) studies. These studies systematically modify the substituents at various positions of the heterocyclic core to understand their impact on biological activity.
For example, in the development of pyrazolo[4,3-c]pyridine-based carbonic anhydrase inhibitors, it was found that the nature of the linker between the pyrazolopyridine core and a benzenesulfonamide moiety significantly influenced the inhibitory activity against different carbonic anhydrase isoforms.[1] Specifically, an N-methylpropionamide linker was favorable for activity against the hCA I isoform, while a direct connection or a simple ethylene linker was detrimental.[1]
These SAR insights are crucial for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.
Future Directions and Conclusion
The pyrazolo[4,3-c]pyridine scaffold continues to be a fertile ground for drug discovery. Its proven success in targeting both well-established and novel biological targets underscores its versatility and importance in medicinal chemistry. Future research in this area is likely to focus on several key aspects:
-
Exploration of New Biological Targets: The broad biological activity profile of pyrazolo[4,3-c]pyridine derivatives suggests that they may be effective against a wider range of diseases. High-throughput screening and target identification studies will likely uncover new therapeutic opportunities.
-
Development of Novel Synthetic Methodologies: The pursuit of more efficient, cost-effective, and environmentally friendly synthetic routes will continue to be a priority. This will enable the rapid generation of diverse libraries of pyrazolo[4,3-c]pyridine derivatives for biological evaluation.
-
Application of Computational Chemistry: In silico methods, such as molecular docking and virtual screening, will play an increasingly important role in the rational design of new pyrazolo[4,3-c]pyridine-based drugs with optimized properties.
References
The Ascendant Role of Trifluoromethyl-Substituted Pyrazolopyridines in Modern Drug Discovery: A Technical Guide
Introduction: The Strategic Convergence of a Privileged Scaffold and a Powerhouse Substituent
In the landscape of medicinal chemistry, the pyrazolopyridine core has long been recognized as a "privileged scaffold".[1] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, particularly kinases, making it a cornerstone for the development of novel therapeutics.[1][2] The introduction of a trifluoromethyl (CF3) group, a substituent with profound effects on a molecule's physicochemical properties, has further amplified the therapeutic potential of this scaffold. The high electronegativity, metabolic stability, and lipophilicity conferred by the CF3 group can significantly enhance a compound's potency, bioavailability, and target selectivity.[3][4] This guide provides an in-depth exploration of the diverse biological activities of trifluoromethyl-substituted pyrazolopyridines, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used in their evaluation.
Anticancer Activity: A Multi-pronged Assault on Malignancy
Trifluoromethyl-substituted pyrazolopyridines have emerged as a promising class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines.[5][6][7] Their cytotoxic effects are often attributed to the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.[8]
A notable study detailed the synthesis of novel alkyl amide functionalized trifluoromethyl-substituted pyrazolo[3,4-b]pyridine derivatives and their evaluation against A549 (lung), MCF7 (breast), DU145 (prostate), and HeLa (cervical) cancer cell lines.[5] Certain compounds within the series exhibited promising bioactivity at micromolar concentrations, highlighting the potential of this chemical space for oncology applications.[5] The introduction of a trifluoromethyl group has been shown to be crucial for the anticancer activity of some pyrazole derivatives, with its removal leading to a significant decrease in potency.[9]
The anticancer mechanism of these compounds is frequently linked to their ability to inhibit various protein kinases.[1][10] Pyrazolopyridines act as ATP-competitive inhibitors, occupying the ATP binding pocket of kinases and thereby blocking the phosphorylation of downstream substrates.[1] This disruption of kinase-mediated signaling cascades can halt the uncontrolled cell growth characteristic of cancer.[8]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of trifluoromethyl-substituted pyrazolopyridines is intricately linked to the nature and position of substituents on both the pyrazolopyridine core and any appended functionalities. For instance, in a series of pyrazolo[3,4-b]pyridine derivatives, the introduction of stronger electrophilic substituents like a trifluoromethyl group in the meta-position of a benzene ring was explored to enhance activity.[11] The strategic placement of different functional groups allows for the fine-tuning of the molecule's interaction with the target's active site, leading to improved efficacy and selectivity.
Quantitative Anticancer Data
| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |
| Alkyl amide functionalized pyrazolo[3,4-b]pyridines | A549, MCF7, DU145, HeLa | Micromolar concentration | [5] |
| Pyrazole-based Bcr-Abl inhibitor | K562 leukemia | 0.27 µM | [9] |
| Thiazolo[4,5-d]pyrimidine derivatives | A375, C32, DU145, MCF-7 | Not specified | [3] |
| Bis-pyrazole derivatives | SMMC7721, SGC7901, HCT116 | 0.76 - 2.01 µM | [8] |
Kinase Inhibition: The Central Mechanism of Action
The ability of pyrazolopyridines to act as kinase inhibitors is a central theme in their biological activity.[1][9][10] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[12] The pyrazolopyridine scaffold serves as an excellent hinge-binding motif, anchoring the inhibitor within the ATP-binding site of the kinase.[1]
Trifluoromethyl-substituted pyrazolopyridines have been investigated as inhibitors of a range of kinases, including:
-
Proline-rich tyrosine kinase 2 (PYK2): A series of diaminopyrimidines with a trifluoromethyl group were developed as potent and selective PYK2 inhibitors.[13]
-
Tropomyosin receptor kinases (TRKs): Pyrazolo[3,4-b]pyridine derivatives have been designed and evaluated as inhibitors of TRK kinases, which are implicated in various cancers.[11]
-
Cyclin-dependent kinases (CDKs): The pyrazolopyridine nucleus has been explored for the development of CDK inhibitors, which are crucial regulators of the cell cycle.[14]
-
Bcr-Abl kinase: Trifluoromethyl-containing pyrazole derivatives have shown potent inhibitory activity against Bcr-Abl kinase, a key target in chronic myeloid leukemia (CML).[9]
The trifluoromethyl group often contributes to enhanced binding affinity and selectivity, potentially through favorable interactions with specific residues in the kinase active site.
Signaling Pathway Diagram: Kinase Inhibition by Trifluoromethyl-Substituted Pyrazolopyridines
Caption: Competitive inhibition of protein kinase activity.
Antimicrobial Activity: Combating Pathogenic Microbes
Beyond their anticancer potential, trifluoromethyl-substituted pyrazolopyridines have demonstrated significant antimicrobial properties, including antibacterial and antifungal activities.[15][16][17]
Antibacterial Activity
Several novel N-(trifluoromethyl)phenyl substituted pyrazole derivatives have been shown to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.[15][18] These compounds not only inhibit planktonic bacterial growth but can also prevent and eradicate biofilms, which are notoriously difficult to treat.[15] The mechanism of action appears to be broad, suggesting that these compounds may have multiple cellular targets, making the development of bacterial resistance more challenging.[15][18] The presence of both bromo and trifluoromethyl substitutions on the phenyl ring of a pyrazole derivative resulted in one of the most potent compounds in a series, with a minimum inhibitory concentration (MIC) value of 0.78 μg/mL against some S. aureus strains.[15]
Antifungal Activity
Pyrazolo[3,4-b]pyridines bearing a benzenesulfonamide moiety and a trifluoromethyl group have been synthesized and evaluated for their in vitro antifungal activity against pathogenic yeasts like Saccharomyces cerevisiae and Candida albicans.[16] Pyrido[2,3-d]pyrimidines containing a trifluoromethyl group have also exhibited significant antifungal activities against a range of Candida species.[17]
Quantitative Antimicrobial Data
| Compound Class | Microorganism | Activity (MIC) | Reference |
| N-(trifluoromethyl)phenyl substituted pyrazoles | MRSA, E. faecalis | As low as 0.78 µg/mL | [15] |
| Pyrazolo[3,4-b]pyridines with benzenesulfonamide | S. aureus, B. subtilis, E. coli, P. aeruginosa | Not specified | [16] |
| Pyrido[2,3-d]pyrimidines | C. albicans, C. parapsilosis, C. glabrata | Significant activity | [17] |
Anti-inflammatory Activity: Modulating the Inflammatory Response
The pyrazole scaffold is a well-established pharmacophore in anti-inflammatory drugs, with celecoxib being a prominent example.[19][20] Trifluoromethyl-substituted pyrazole and pyrazolopyridine derivatives have also been investigated for their anti-inflammatory potential.[21][22][23]
Studies on 5-trifluoromethyl-4,5-dihydro-1H-pyrazole derivatives have shown that they produce an antinociceptive (pain-relieving) effect in a chronic inflammatory pain model in rats.[21] This suggests their potential for development as new drugs for pain treatment.[21] The anti-inflammatory mechanism of some pyrazole derivatives is attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.[22][23] A series of trifluoromethyl-pyrazole-carboxamide derivatives were designed as potential selective COX-2 inhibitors with reduced cytotoxicity.[23]
Synthesis Strategies: Accessing the Core Scaffold
The synthesis of trifluoromethyl-substituted pyrazolopyridines typically involves the construction of the fused heterocyclic ring system from appropriate precursors. A common strategy involves the condensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound containing a trifluoromethyl group.[16] The regioselectivity of this cyclization is a critical aspect of the synthesis.
General Synthetic Workflow
Caption: A common synthetic route to the target compounds.
Various synthetic methodologies have been developed to introduce diversity at different positions of the pyrazolopyridine scaffold, allowing for the exploration of structure-activity relationships.[19][24]
Experimental Protocols: In Vitro Anticancer Activity Assessment
Objective: To determine the cytotoxic effect of trifluoromethyl-substituted pyrazolopyridine derivatives on a panel of human cancer cell lines.
Methodology: MTT Assay
-
Cell Culture:
-
Human cancer cell lines (e.g., A549, MCF-7, DU145) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density (e.g., 5 x 10^3 cells/well).
-
Plates are incubated for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the test compound are prepared in culture medium.
-
The medium from the cell plates is replaced with medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are included.
-
Plates are incubated for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plates are incubated for an additional 2-4 hours, during which viable cells metabolize MTT into formazan crystals.
-
-
Formazan Solubilization:
-
The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Perspectives
Trifluoromethyl-substituted pyrazolopyridines represent a highly versatile and potent class of bioactive molecules with significant therapeutic potential. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, largely driven by their ability to inhibit key protein kinases, underscores their importance in modern drug discovery. The strategic incorporation of the trifluoromethyl group has proven to be a successful approach for enhancing the pharmacological properties of the pyrazolopyridine scaffold.
Future research in this area will likely focus on:
-
Optimization of Selectivity: Fine-tuning the molecular structure to achieve higher selectivity for specific kinase isoforms or microbial targets to minimize off-target effects and improve the safety profile.
-
Elucidation of Novel Mechanisms: Investigating additional mechanisms of action beyond kinase inhibition to fully understand the biological activity of these compounds.
-
In Vivo Efficacy and Pharmacokinetics: Moving promising lead compounds into preclinical animal models to evaluate their in vivo efficacy, safety, and pharmacokinetic properties.
-
Expansion of Therapeutic Applications: Exploring the potential of trifluoromethyl-substituted pyrazolopyridines for the treatment of other diseases, such as neurodegenerative disorders and viral infections.[1]
The continued exploration of this fascinating class of compounds holds great promise for the development of the next generation of targeted therapeutics.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents: A review [ouci.dntb.gov.ua]
- 5. Synthesis and biological evaluation of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Effect of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles on chronic inflammatory pain model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Environment friendly synthesis of trifluoromethyl-festooned pyrazolo[1,5-a]pyrimidines with promising biological activi… [ouci.dntb.gov.ua]
Topic: Potential Therapeutic Targets of 3-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 1H-pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. The incorporation of a trifluoromethyl (CF3) group, a common bioisostere for a methyl group, often enhances metabolic stability, binding affinity, and cell permeability, making 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine a particularly compelling core for drug discovery. This technical guide synthesizes current research to explore the validated and potential therapeutic targets of this molecular scaffold. We will delve into key protein families, including kinases, carbonic anhydrases, and novel protein-protein interactions, providing a mechanistic rationale for their selection. Furthermore, this guide furnishes detailed, field-proven experimental protocols for target validation, designed to ensure scientific rigor and reproducibility.
The 1H-Pyrazolo[4,3-c]pyridine Scaffold: A Versatile Pharmacophore
Pyrazolopyridines are bicyclic aromatic heterocycles formed by the fusion of pyrazole and pyridine rings.[1][2] Based on the arrangement of nitrogen atoms and the fusion points, several isomers exist, with the 1H-pyrazolo[3,4-b]pyridine and 1H-pyrazolo[4,3-c]pyridine isomers being extensively studied for their therapeutic potential.[3][4] The 1H-pyrazolo[4,3-c]pyridine core acts as a bioisostere for purine, allowing it to interact with a multitude of biological targets. The strategic placement of the trifluoromethyl group at the 3-position is critical; this electron-withdrawing group can significantly alter the electronic properties of the pyrazole ring, influencing hydrogen bonding capabilities and providing a metabolically stable lipophilic pocket-filling moiety.[5]
Derivatives of the pyrazolo[4,3-c]pyridine scaffold have demonstrated a remarkable diversity of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory activities.[4][6] This versatility positions the this compound core as a foundational element for developing novel therapeutics against a spectrum of diseases.
Key Therapeutic Target Classes and Mechanisms
The following sections detail prominent therapeutic targets that have been successfully modulated by derivatives of the 1H-pyrazolo[4,3-c]pyridine scaffold.
Protein Kinases: High-Value Targets in Oncology and Inflammation
Protein kinases are critical regulators of cellular signaling and represent one of the most important classes of drug targets, particularly in oncology. The pyrazolopyridine scaffold is a well-established "hinge-binding" motif found in numerous kinase inhibitors.[3]
The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion. Dysregulation of the c-Met signaling pathway is implicated in multiple tumor types, making it an attractive target for cancer therapy.[7] A series of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives have been designed and synthesized as potent c-Met inhibitors.[7]
-
Mechanism of Action: These compounds typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the c-Met kinase domain. This prevents the phosphorylation and subsequent activation of c-Met, thereby inhibiting downstream signaling cascades such as the RAS/MAPK and PI3K/Akt pathways.
-
Lead Compound Example: Compound 8c from a reported study demonstrated an IC50 of 68 nM against c-Met kinase and showed dose-dependent inhibition of c-Met phosphorylation in the MKN45 gastric cancer cell line.[7]
RIP1 kinase is a key mediator of necroptosis, a form of programmed inflammatory cell death. Its inhibition is a promising therapeutic strategy for central nervous system (CNS) diseases characterized by neuroinflammation, such as multiple sclerosis and Alzheimer's disease.[8]
-
Mechanism of Action: 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives were identified as potent, orally available, and brain-penetrating RIP1 kinase inhibitors.[8] These molecules bind to the kinase domain of RIP1, preventing its autophosphorylation and blocking the downstream signaling that leads to necroptosis.
-
Lead Compound Example: Compound 14 from this series showed a high binding affinity for RIP1 kinase (pKi = 8.41) and a long drug-target residence time, making it a suitable core for further optimization.[8]
The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to cytokine signaling pathways that regulate immunity and inflammation. Inhibitors of JAKs are used to treat autoimmune disorders like rheumatoid arthritis. Several patents disclose pyrazolo[4,3-c]pyridine derivatives as potent JAK inhibitors.[9]
Carbonic Anhydrases (CAs): Metabolic Targets in Cancer and Beyond
Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in pH regulation and ion transport. Certain isoforms, particularly the tumor-associated hCA IX and XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and metastasis.[6]
-
Mechanism of Action: Pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated as inhibitors of various human (h) CA isoforms.[6] The sulfonamide group coordinates to the zinc ion in the enzyme's active site, while the pyrazolopyridine scaffold establishes additional interactions within the active site cavity, leading to potent and sometimes selective inhibition.
-
Quantitative Data: The inhibitory potency of these compounds against four human isoforms is summarized below.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 1f | 18.4 | 10.1 | 35.8 | 49.3 |
| 1g | 19.5 | 115.6 | 40.2 | 105.4 |
| 1h | 22.1 | 134.8 | 44.5 | 121.7 |
| AAZ (Standard) | 250 | 12 | 25 | 5.7 |
| Table 1: Inhibitory activity (Ki) of selected pyrazolo[4,3-c]pyridine sulfonamides against human carbonic anhydrase isoforms. Data sourced from Vullo et al.[6] |
Protein-Protein Interactions (PPIs): A Novel Therapeutic Frontier
Targeting PPIs represents a challenging but highly promising area of drug discovery. The pyrazolo[4,3-c]pyridine scaffold has been instrumental in developing the first small-molecule inhibitors for a critical PPI in Trypanosoma parasites.
-
Target: PEX14–PEX5 Interaction: In Trypanosoma brucei, the causative agent of African sleeping sickness, many key metabolic enzymes are compartmentalized within organelles called glycosomes. The import of these enzymes is mediated by the interaction between the PEX5 receptor and the PEX14 docking protein. Disrupting this PEX14–PEX5 PPI is a validated strategy for killing the parasite.[10]
-
Mechanism of Action: A pyrazolo[4,3-c]pyridine derivative was identified as the first-in-class inhibitor of the PEX14–PEX5 interaction.[10] The compound binds to a hydrophobic pocket on PEX14, preventing PEX5 from docking and thereby blocking the import of essential enzymes into the glycosome. This leads to a catastrophic failure of parasite metabolism.[10]
-
Lead Compound Example: The initial hit, compound 1 , showed a dissociation constant (KD) of 163 μM and disrupted the PEX14-PEX5 interaction with an EC50 of 265 μM in a biochemical assay.[10]
Experimental Workflows for Target Identification and Validation
To rigorously validate the interaction between a this compound derivative and its putative target, a multi-tiered experimental approach is essential.
Workflow 1: Primary Target Engagement & Potency
This workflow aims to confirm direct binding and determine the inhibitory potency of the compound against a purified target protein.
Caption: Workflow for determining in vitro inhibitory potency (IC50).
Protocol: Kinase Inhibition Assay (ADP-Glo™)
-
Causality: The ADP-Glo™ assay is a robust, luminescence-based method to quantify kinase activity by measuring the amount of ADP produced during the enzymatic reaction. It is chosen for its high sensitivity and suitability for high-throughput screening.
-
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the this compound test compound in DMSO, then dilute in kinase buffer. Prepare solutions of the purified kinase (e.g., c-Met), its specific substrate peptide, and ATP at optimal concentrations.
-
Kinase Reaction: In a 384-well plate, add 5 µL of the kinase solution to wells containing the test compound or DMSO control. Initiate the reaction by adding 5 µL of the ATP/substrate mixture.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to controls and plot the percent inhibition versus compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Workflow 2: Cellular On-Target Validation
This workflow confirms that the compound engages and inhibits its target within a living cell, linking the biochemical activity to a cellular effect.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of 3-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine: An Application Note and Protocol
Abstract
This technical guide provides a comprehensive protocol for the synthesis of 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The described methodology employs a highly efficient, microwave-assisted, one-pot, multi-component reaction. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed, step-by-step procedure, mechanistic insights, and practical considerations for successful synthesis.
Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Scaffold
The pyrazolo[4,3-c]pyridine core is a privileged heterocyclic motif found in numerous biologically active compounds. Its structural resemblance to purine bases allows it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, this compound and its derivatives are valuable building blocks in the development of novel therapeutics.
This application note details a robust and reproducible protocol for the synthesis of the title compound, leveraging a palladium-catalyzed Sonogashira coupling followed by an intramolecular cyclization in a one-pot fashion. The use of microwave irradiation significantly accelerates the reaction, leading to improved yields and reduced reaction times compared to conventional heating methods.[1][2][3]
Reaction Scheme
The overall synthetic transformation is depicted below:
Caption: Overall reaction for the synthesis of the target compound.
Mechanistic Insights: A Tale of Two Catalytic Cycles
The one-pot synthesis of this compound is a sophisticated process that proceeds through a cascade of catalytic reactions. A plausible mechanism involves two interconnected catalytic cycles: a palladium-catalyzed Sonogashira coupling and a subsequent intramolecular cyclization.
-
Sonogashira Coupling: The reaction commences with the formation of a palladium(0) species, which undergoes oxidative addition with the C-Cl bond of the pyrazole starting material. Concurrently, a copper(I) co-catalyst facilitates the deprotonation of the terminal alkyne by the amine base (tert-butylamine), forming a copper acetylide. Transmetalation of the acetylide group to the palladium complex, followed by reductive elimination, yields the alkynylated pyrazole intermediate and regenerates the palladium(0) catalyst.[4][5][6][7][8]
-
Intramolecular Cyclization: The newly formed alkynyl pyrazole intermediate then undergoes an intramolecular nucleophilic attack by the in-situ generated amine (from the starting tert-butylamine after potential transformations or directly) onto the alkyne, which is activated by coordination to a palladium species. This cyclization step forms the pyridine ring of the pyrazolo[4,3-c]pyridine system. Subsequent aromatization leads to the final product.
Caption: Simplified mechanistic pathway of the one-pot synthesis.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the starting material and the final product.
Synthesis of Starting Material: 5-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
The synthesis of the pyrazole aldehyde starting material is achieved through a Vilsmeier-Haack reaction on the corresponding pyrazolone.
Materials and Reagents:
-
3-(Trifluoromethyl)-1-phenyl-1H-pyrazol-5(4H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Crushed ice
-
Sodium hydroxide solution (1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Protocol:
-
To a stirred, ice-cold solution of anhydrous N,N-dimethylformamide (DMF, 3 equivalents), slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
To this mixture, add 3-(trifluoromethyl)-1-phenyl-1H-pyrazol-5(4H)-one (1 equivalent) portion-wise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a 1 M sodium hydroxide solution until a pH of 7 is reached.
-
The precipitated solid is collected by vacuum filtration and washed with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Synthesis of this compound
This protocol details the microwave-assisted, one-pot synthesis of the target compound.
Materials and Reagents:
-
5-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
-
Trimethylsilylacetylene
-
tert-Butylamine
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Microwave reactor vials
Protocol:
-
In a microwave reactor vial equipped with a magnetic stir bar, add 5-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (1 equivalent).
-
Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 equivalents) and copper(I) iodide (CuI, 0.1 equivalents).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the anhydrous, degassed solvent (e.g., Dioxane) to the vial.
-
Add tert-butylamine (3 equivalents) and trimethylsilylacetylene (1.5 equivalents) to the reaction mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature (typically 120-150 °C) for a specified time (e.g., 30-60 minutes). The optimal temperature and time should be determined by monitoring the reaction progress.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Data Summary
The following table summarizes the key reaction parameters for the synthesis of this compound.
| Parameter | Value |
| Starting Material | 5-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde |
| Reagents | Trimethylsilylacetylene, tert-Butylamine |
| Catalysts | Pd(PPh₃)₂Cl₂, CuI |
| Solvent | Anhydrous Dioxane |
| Temperature | 120-150 °C (Microwave) |
| Reaction Time | 30-60 minutes |
| Typical Yield | Moderate to Good |
Safety and Handling
-
tert-Butylamine: is a flammable and corrosive liquid. It can cause severe skin burns and eye damage. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[9][10][11][12][13]
-
Palladium Catalysts: are generally stable but should be handled with care. Avoid inhalation of dust. Some palladium compounds can be irritants.[14][15][16]
-
Phosphorus oxychloride (POCl₃): is a highly corrosive and toxic liquid. It reacts violently with water. All manipulations should be performed in a fume hood with appropriate PPE.
-
Microwave Synthesis: should be conducted in a dedicated microwave reactor designed for chemical synthesis. Ensure that the reaction vials are properly sealed and do not exceed the recommended pressure and temperature limits of the instrument.[1][2][3][17][18]
Troubleshooting and Optimization
-
Low Yields: Incomplete reaction may be due to insufficient microwave power, short reaction time, or catalyst deactivation. Ensure the use of anhydrous and degassed solvents to prevent catalyst poisoning. The catalyst loading may also be optimized.
-
Side Products: The formation of byproducts from self-coupling of the alkyne (Glaser coupling) can be minimized by ensuring an inert atmosphere and using fresh copper(I) iodide.
-
Purification Challenges: If the product is difficult to separate from byproducts, optimizing the chromatographic conditions (e.g., trying different solvent systems or using a different stationary phase) is recommended.
Conclusion
The protocol described in this application note provides an efficient and reliable method for the synthesis of this compound. The use of a microwave-assisted, one-pot, multi-component approach offers significant advantages in terms of reaction time and yield. By understanding the underlying mechanistic principles and adhering to the detailed experimental procedures, researchers can successfully synthesize this valuable heterocyclic building block for application in drug discovery and development programs.
References
- 1. Silver-catalysed intramolecular hydroamination of alkynes with trichloroacetimidates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. BJOC - Amines as key building blocks in Pd-assisted multicomponent processes [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intramolecular hydroamination of aminoalkynes with silver-phenanthroline catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines [organic-chemistry.org]
- 12. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
- 14. chemsynthesis.com [chemsynthesis.com]
- 15. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. arkat-usa.org [arkat-usa.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]
Application Note: Expedited Synthesis of Medically Relevant Pyrazolo[4,3-c]pyridines via Microwave Irradiation
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract: The pyrazolo[4,3-c]pyridine scaffold is a privileged pharmacophore found in a range of biologically active agents, including potent enzyme inhibitors.[1][2] Traditional synthetic routes to this heterocyclic system often involve lengthy reaction times under thermal reflux. This application note provides a detailed guide and a robust, optimized protocol for the synthesis of pyrazolo[4,3-c]pyridine derivatives using Microwave-Assisted Organic Synthesis (MAOS). By leveraging the unique energy transfer mechanism of microwave irradiation, this method drastically reduces reaction times from hours to minutes, improves process efficiency, and aligns with the principles of green chemistry.
The Strategic Advantage of Microwave-Assisted Synthesis
The pursuit of novel therapeutics demands both molecular innovation and process efficiency. Conventional synthesis, relying on conductive heating, transfers energy slowly and inefficiently, often leading to extended reaction times and the formation of undesirable byproducts. Microwave-assisted synthesis represents a paradigm shift, offering a more intelligent and direct method of energy delivery.
The "Why": Causality of Microwave Heating
Unlike conventional heating where heat is transferred from an external source through the vessel walls, microwave irradiation energizes the molecules of the reaction mixture directly and volumetrically.[3] This occurs via two primary mechanisms:
-
Dipolar Polarization: Polar molecules or those with a significant dipole moment (like most organic solvents and reagents) attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation creates intense molecular friction, which generates heat rapidly and uniformly throughout the bulk of the sample.[4]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or catalysts), they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating energy as heat.
This direct energy transfer circumvents the thermal conductivity limitations of the reaction vessel, allowing for reaction temperatures to be reached in seconds, a feat impossible with an oil bath. The result is a dramatic acceleration of reaction rates, often by orders of magnitude.[5]
References
Application Notes & Protocols: The 3-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine Scaffold in Modern Drug Discovery
I. Introduction: Strategic Value of the 3-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine Scaffold
The pyrazolopyridine core is a "privileged scaffold" in medicinal chemistry, recognized for its ability to mimic the purine structure of endogenous ligands and interact with a wide array of biological targets.[1][2] This bioisosteric relationship allows it to effectively bind to the ATP pockets of kinases, making it a cornerstone for the development of numerous kinase inhibitors.[1] The fusion of a pyrazole and a pyridine ring creates a bicyclic aromatic system with versatile points for chemical modification, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.
Within this class, the This compound isomer offers distinct advantages. The trifluoromethyl (CF3) group is a critical substituent in modern drug design for several reasons:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic oxidation by cytochrome P450 enzymes, which can enhance the half-life of a drug candidate.
-
Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and reach intracellular targets.
-
Binding Interactions: The fluorine atoms can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets, potentially increasing binding affinity and selectivity.[3]
These features make the this compound scaffold a highly attractive starting point for developing novel therapeutics. This guide provides detailed synthetic protocols and outlines its validated application in targeting challenging protein-protein interactions, as well as its potential in the well-established field of kinase inhibition.
II. General Synthetic Strategies & Protocols
The synthesis of the pyrazolo[4,3-c]pyridine core can be achieved through various routes. A particularly efficient method involves a microwave-assisted, one-pot multicomponent reaction, which allows for rapid construction of the bicyclic system with diverse substitutions.[3][4]
Protocol 1: Microwave-Assisted One-Pot Synthesis of 6-Substituted 1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridines[3][4]
This protocol describes a Sonogashira-type cross-coupling followed by cyclization to yield the desired scaffold. The causality behind this one-pot approach is efficiency; it minimizes intermediate isolation steps, saving time and improving overall yield.
Workflow Diagram:
Caption: One-pot synthesis of the pyrazolo[4,3-c]pyridine scaffold.
Step-by-Step Methodology:
-
Reaction Setup: To a microwave process vial, add 5-chloro-1-phenyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde (1.0 equiv), the desired terminal alkyne (1.2 equiv), Pd(PPh3)2Cl2 (0.05 equiv), and CuI (0.1 equiv).
-
Solvent and Reagents: Add anhydrous N,N-dimethylformamide (DMF) to achieve a suitable concentration (e.g., 0.2 M). Add tert-butylamine (3.0 equiv).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 140 °C and maintain this temperature for 30-60 minutes. Rationale: Microwave heating dramatically accelerates the reaction rate compared to conventional heating, allowing for shorter reaction times and often cleaner product formation.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-substituted-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine.
-
Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.
III. Application I: Inhibitors of the PEX14-PEX5 Protein-Protein Interaction (Anti-Trypanosomal Agents)
A groundbreaking application of the pyrazolo[4,3-c]pyridine scaffold is in the development of first-in-class inhibitors of the PEX14-PEX5 protein-protein interaction (PPI).[5][6] This interaction is essential for the import of proteins into glycosomes, organelles critical for the metabolism and survival of Trypanosoma parasites, the causative agents of devastating diseases like African sleeping sickness and Chagas disease.[5][6]
Mechanism of Action:
Inhibiting the PEX14-PEX5 interaction disrupts the glycosomal protein import machinery. This leads to the mislocalization of essential metabolic enzymes, causing a catastrophic failure of parasite metabolism and ultimately leading to cell death.[5] This represents a highly specific and promising anti-parasitic strategy.
Signaling Pathway Diagram:
Caption: Inhibition of the PEX14-PEX5 pathway by pyrazolo[4,3-c]pyridines.
Protocol 2: AlphaScreen Assay for PEX14-PEX5 PPI Inhibition
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay ideal for studying PPIs in a high-throughput format. It relies on the proximity of a Donor and an Acceptor bead; when a PPI brings them together, a luminescent signal is generated. Small molecule inhibitors that disrupt the PPI cause a decrease in signal.[7]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare recombinant, tagged versions of the PEX14 N-terminal domain (e.g., His-tagged) and a PEX5 peptide containing the WXXX(F/Y) binding motif (e.g., Biotin-tagged).
-
Dilute proteins, test compounds, and AlphaScreen beads (e.g., Nickel Chelate Acceptor beads and Streptavidin Donor beads) in an appropriate assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
-
Assay Plate Preparation:
-
In a 384-well low-volume white assay plate, add a small volume (e.g., 50 nL) of the test compound (from a dose-response dilution series) or DMSO vehicle control.
-
-
Incubation Steps:
-
Add His-tagged PEX14 protein and Ni-Chelate Acceptor beads to the wells. Incubate for 30 minutes at room temperature, protected from light. Rationale: This allows the His-tagged protein to bind to the acceptor beads.
-
Add the Biotin-tagged PEX5 peptide to the wells. Incubate for another 60 minutes at room temperature, protected from light. Rationale: This allows the PPI to occur. Test compounds can exert their inhibitory effect during this step.
-
Add Streptavidin Donor beads. Incubate for a final 60 minutes at room temperature in the dark. Rationale: This allows the biotinylated peptide to bind the donor beads. If the PPI is intact, donor and acceptor beads are brought into proximity.
-
-
Data Acquisition: Read the plate on an Alpha-compatible plate reader (e.g., EnVision Multilabel Plate Reader) with excitation at 680 nm and emission detection between 520-620 nm.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls. Fit the data to a dose-response curve to determine the EC50 or IC50 value.
Protocol 3: Trypanosoma brucei Cell Viability Assay
This protocol determines the efficacy of the compounds against the live parasite.
Step-by-Step Methodology:
-
Parasite Culture: Culture Trypanosoma brucei brucei bloodstream forms in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C and 5% CO2.
-
Assay Setup:
-
Dilute the test compounds in DMSO and then in culture medium to create a serial dilution series.
-
In a 96-well plate, add 100 µL of parasite suspension (e.g., 2 x 10⁴ cells/mL) to each well.
-
Add 100 µL of the diluted compound solutions to the wells. Include wells with DMSO only as a negative control.
-
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Viability Measurement:
-
Add 20 µL of a resazurin-based viability reagent (e.g., AlamarBlue) to each well.
-
Incubate for another 4-6 hours. Rationale: Viable, metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin.
-
-
Data Acquisition: Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) using a plate reader.
-
Data Analysis: Calculate the percent viability relative to the DMSO control and determine the EC50 value by fitting the data to a dose-response curve.
Structure-Activity Relationship (SAR) Data for PEX14-PEX5 Inhibitors [8][9]
| Compound ID | R¹ Group (at N-1) | R² Group (at C-3) | R³ Group (at C-5) | T. brucei EC₅₀ (µM) |
| 1 | H | -CONH-CH₂(Indole) | -CH₂(Phenyl) | >50 |
| 13 | -CH₂CH₂OH | -CONH-CH₂(Naphthyl) | -CH₂(Indole) | 0.45 |
| 20 | -CH₂CH₂OH | -CONH-CH₂(Indole) | -CH₂(Naphthyl) | 0.22 |
| 29 | -CH₂CH₂OH | -CONH-CH₂(4-MeO-Naphthyl) | -CH₂(Naphthyl) | 0.09 |
Data synthesized from Dawidowski et al., J. Med. Chem. 2020.[8] This table clearly shows that strategic modifications, such as introducing hydroxyethyl groups at N-1 and exploring larger aromatic systems like naphthalene at the C-3 and C-5 positions, dramatically improve trypanocidal activity.
IV. Potential Application II: Kinase Inhibition
The pyrazolopyridine scaffold is a well-established "hinge-binder" in kinase inhibitor design.[1] The nitrogen atoms on the bicyclic core act as hydrogen bond acceptors and donors, mimicking the interaction of the adenine region of ATP with the kinase hinge region. The this compound scaffold is therefore an excellent candidate for developing novel kinase inhibitors. While specific, extensive SAR studies for this exact isomer are not as prevalent as for isomers like [3,4-b], the fundamental principles apply.
Rationale for Kinase Targeting:
-
ATP Competition: The scaffold fits into the highly conserved ATP binding pocket.
-
Vectorial Diversity: The multiple substitution points (N-1, C-3, C-5, C-6, C-7) allow for the attachment of various chemical groups that can extend into different sub-pockets of the kinase active site, enabling the engineering of both potency and selectivity.
Representative Protocol 4: General Kinase Activity Assay (e.g., TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are robust, homogeneous assays used to measure kinase activity.
Step-by-Step Methodology:
-
Reaction Mixture: In a 384-well assay plate, combine the kinase, a biotinylated substrate peptide, and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding a solution containing ATP. Incubate for a set time (e.g., 60 minutes) at room temperature. Rationale: During this time, the kinase transfers a phosphate group from ATP to the substrate peptide.
-
Detection: Stop the reaction by adding a detection solution containing a Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC). Incubate for 60 minutes.
-
FRET Signal: If the substrate is phosphorylated, the Europium-labeled antibody binds. The SA-APC binds to the biotinylated substrate. This brings the Europium donor and the APC acceptor into close proximity, allowing FRET to occur.
-
Data Acquisition: Read the plate using a TR-FRET-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm for the FRET signal and 615 nm for the Europium reference).
-
Data Analysis: Calculate the ratio of the two emission signals and determine the IC50 value of the inhibitor from a dose-response curve.
V. Conclusion and Future Directions
The this compound scaffold is a high-potential framework for drug discovery. Its utility has been expertly demonstrated in the development of potent, nanomolar inhibitors of the PEX14-PEX5 PPI for anti-trypanosomal therapy. The synthetic accessibility, coupled with the beneficial properties imparted by the trifluoromethyl group, makes it an attractive core for medicinal chemists.
Future exploration should focus on expanding the biological targets for this scaffold. A systematic screening against a panel of kinases is a logical next step, leveraging its inherent potential as an ATP-competitive hinge-binder. Furthermore, exploring its use in other therapeutic areas where pyrazolopyridines have shown promise, such as oncology, inflammation, and neuroscience, could yield novel and valuable therapeutic agents. The protocols and data presented herein provide a solid foundation for researchers to initiate and advance such discovery programs.
VI. References
-
Cee, A., et al. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines - Sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 10, 1759–1764. Available at: --INVALID-LINK--
-
Dawidowski, M., et al. (2020). Structure-Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(2), 847–879. Available at: --INVALID-LINK--
-
Revvity. (n.d.). Alpha technology/protein: protein interactions. Revvity Application Note. Available at: --INVALID-LINK--
-
Kumar, A., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B, 12(6), 2635-2654. Available at: --INVALID-LINK--
-
Dawidowski, M., et al. (2020). Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. ResearchGate. Available at: --INVALID-LINK--
-
ACS Publications. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. Available at: --INVALID-LINK--
-
Neves, M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1639. Available at: --INVALID-LINK--
-
National Center for Biotechnology Information. (2020). Structure-Activity Relationship in Pyrazolo[4,3- c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity. PubMed. Available at: --INVALID-LINK--
-
Dawidowski, M., et al. (2019). Structure−Activity Relationship in Pyrazolo[4,3‐c]pyridines, First Inhibitors of PEX14−PEX5 Protein−Protein. CNR-IRIS. Available at: --INVALID-LINK--
-
National Center for Biotechnology Information. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. Available at: --INVALID-LINK--
-
National Center for Biotechnology Information. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. PubMed Central. Available at: --INVALID-LINK--
-
National Center for Biotechnology Information. (2014). A Novel Pex14 Protein-interacting Site of Human Pex5 Is Critical for Matrix Protein Import into Peroxisomes. PubMed Central. Available at: --INVALID-LINK--
-
National Center for Biotechnology Information. (2020). Structure-Activity Relationship in Pyrazolo[4,3- c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity. PubMed. Available at: --INVALID-LINK--
-
National Center for Biotechnology Information. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PubMed Central. Available at: --INVALID-LINK--
-
MDPI. (2023). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. PubMed Central. Available at: --INVALID-LINK--
-
Bioorganic & Medicinal Chemistry Letters. (n.d.). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. ScienceDirect. Available at: --INVALID-LINK--
-
CNR-IRIS. (2019). Structure−Activity Relationship in Pyrazolo[4,3‐c]pyridines, First Inhibitors of PEX14−PEX5 Protein−Protein. CNR-IRIS. Available at: --INVALID-LINK--
-
Beilstein Journal of Organic Chemistry. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry. Available at: --INVALID-LINK--
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Structural basis for competitive interactions of Pex14 with the import receptors Pex5 and Pex19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Activity Relationship in Pyrazolo[4,3- c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Investigation of 3-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine Derivatives in Cancer Research
Introduction: The Rationale for Targeting the Pyrazolo[4,3-c]pyridine Scaffold in Oncology
The landscape of cancer therapy is continually evolving, with a significant focus on the development of small molecule inhibitors that target specific cellular pathways dysregulated in cancer. Among the myriad of heterocyclic scaffolds explored, the pyrazolopyridine core has emerged as a "privileged structure" in medicinal chemistry. Its structural resemblance to purine nucleosides allows it to interact with a wide range of biological targets, particularly the ATP-binding sites of protein kinases.[1][2] The incorporation of a trifluoromethyl (CF3) group is a well-established strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity. This guide provides a comprehensive framework for researchers to investigate the anticancer potential of novel 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine derivatives, from initial cytotoxicity screening to mechanistic elucidation and preliminary in vivo evaluation.
Part 1: Postulated Mechanisms of Action and Investigational Workflow
While the precise molecular targets of each new this compound derivative must be determined empirically, the broader pyrazolopyridine class has been shown to exhibit anticancer activity through several key mechanisms. These include the inhibition of protein kinases crucial for cancer cell proliferation and survival (e.g., CDKs, EGFR, TRK, ALK), disruption of microtubule dynamics leading to mitotic catastrophe, and induction of programmed cell death (apoptosis).[1][2][3] A logical workflow to characterize a novel derivative would, therefore, investigate these primary cellular effects.
Caption: Investigational workflow for a novel pyrazolo[4,3-c]pyridine derivative.
Part 2: Core Experimental Protocols
This section provides detailed, step-by-step protocols for the essential assays required to characterize the anticancer properties of this compound derivatives.
Protocol: Assessment of Cytotoxicity using the MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[4] This assay is a first-line screening tool to determine the cytotoxic potential and calculate the half-maximal inhibitory concentration (IC50) of a compound.
Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until purple precipitate is visible.
-
Solubilization: Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Data Presentation Example:
| Compound ID | Cell Line | IC50 (µM) |
| P43c-CF3-01 | MCF-7 | 2.5 |
| P43c-CF3-01 | A549 | 5.1 |
| P43c-CF3-01 | HCT116 | 1.8 |
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. By analyzing a population of cells with flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6][7][8] This is crucial for determining if a compound induces cell cycle arrest.
Materials:
-
Treated and control cells
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Culture cells with the test compound (at 1x and 2x IC50 concentrations) for 24-48 hours. Harvest both adherent and floating cells.
-
Washing: Wash the cells with 1 mL of cold PBS and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.[7][8] Fix for at least 30 minutes on ice or at -20°C overnight.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample. Use software (e.g., FlowJo, ModFit) to model the cell cycle distribution.
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Protocol: Detection of Apoptosis by Annexin V-FITC/PI Staining
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorophore (like FITC), can detect these early apoptotic cells. Propidium Iodide is used as a viability dye to distinguish late apoptotic/necrotic cells (PI positive) from early apoptotic cells (PI negative).[9][10]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound for a predetermined time (e.g., 24 hours).
-
Harvesting: Collect all cells, including the supernatant containing floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1x10^6 cells/mL.[11]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Protocol: In Vitro Kinase Inhibition Assay
Principle: Many pyrazolopyridine derivatives function as ATP-competitive kinase inhibitors.[1] A luminescence-based assay, such as ADP-Glo™, can be used to quantify kinase activity by measuring the amount of ADP produced in the kinase reaction. The luminescent signal is proportional to the ADP concentration, and thus to kinase activity. Inhibition is observed as a decrease in signal.[12][13]
Materials:
-
Purified recombinant kinase (e.g., CDK2/Cyclin E, EGFR, etc.)
-
Specific substrate peptide for the kinase
-
ATP
-
Test compound
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of the this compound derivative in the appropriate buffer (with a constant final DMSO concentration).
-
Kinase Reaction Setup: In a 96-well plate, add the test compound, the kinase, and the specific substrate.
-
Initiation: Start the reaction by adding ATP. Incubate at 30°C for 60 minutes.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.[12]
-
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Plot the signal against the inhibitor concentration to determine the IC50 value.
Part 3: In Vivo Efficacy Assessment
Principle: A human tumor xenograft model is an essential preclinical tool to evaluate the in vivo efficacy of a potential anticancer drug. This involves implanting human cancer cells into immunodeficient mice and monitoring tumor growth in response to treatment.[14][15]
Caption: Workflow for a subcutaneous xenograft model study.
Protocol Outline: Subcutaneous Xenograft Model
-
Cell Culture and Implantation: Culture a suitable human cancer cell line (e.g., HCT116) to confluence. Harvest and resuspend the cells in a sterile medium/Matrigel mixture. Subcutaneously inject 1-5 x 10^6 cells into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).[14]
-
Tumor Growth and Randomization: Monitor the mice for tumor formation. When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment and vehicle control groups.
-
Treatment: Administer the this compound derivative and vehicle control according to a predetermined schedule, dose, and route of administration (e.g., daily oral gavage).
-
Monitoring: Measure tumor dimensions with calipers and animal body weights 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.[15]
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors are excised and weighed. The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the preclinical evaluation of novel this compound derivatives. By systematically assessing cytotoxicity, effects on the cell cycle and apoptosis, and activity against specific molecular targets, researchers can build a comprehensive profile of their compounds. Positive results from these in vitro and in vivo studies can provide the necessary evidence to advance promising candidates toward further drug development and potential clinical investigation.
References
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. wp.uthscsa.edu [wp.uthscsa.edu]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. scispace.com [scispace.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. karger.com [karger.com]
High-Throughput Screening Assays for Pyrazolo[4,3-c]pyridines: A Guide for Drug Discovery Professionals
Introduction: The Pyrazolo[4,3-c]pyridine Scaffold in Modern Drug Discovery
The pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid structure and versatile substitution patterns make it an ideal framework for designing potent and selective modulators of a wide range of biological targets. This guide provides an in-depth overview of high-throughput screening (HTS) assays involving pyrazolo[4,3-c]pyridines, offering detailed protocols and expert insights for researchers in drug development. We will delve into key therapeutic areas where this scaffold has shown promise, including oncology, neurodegenerative diseases, and infectious diseases, by targeting protein kinases, protein-protein interactions (PPIs), and other critical cellular components.
I. Biochemical Assays: Probing Molecular Interactions
Biochemical assays are fundamental in HTS campaigns to identify direct interactions between a compound and its purified target protein. For pyrazolo[4,3-c]pyridine-based libraries, several robust and scalable assay formats are particularly well-suited.
A. Kinase Activity Assays: Targeting the Kinome
Pyrazolopyridine derivatives have been extensively investigated as kinase inhibitors, targeting families such as Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3 (GSK-3), and c-KIT[1][2][3]. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are a preferred method for HTS due to their high sensitivity and broad applicability.
The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The assay is performed in two steps: first, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal directly proportional to the initial kinase activity[4].
Workflow for a Kinase HTS Campaign using ADP-Glo™
Caption: A generalized workflow for a high-throughput screening campaign to identify kinase inhibitors using the ADP-Glo™ assay.
This protocol is adapted for a 384-well plate format to screen a library of pyrazolo[4,3-c]pyridine compounds against the c-KIT kinase.
Materials:
-
Recombinant human c-KIT kinase (Promega, Cat.# V4498)[3]
-
Poly (4:1 Glu, Tyr) peptide substrate (Promega, Cat.# V4498)[3]
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat.# V9101)[4]
-
Kinase Buffer: 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT[5]
-
Pyrazolo[4,3-c]pyridine compound library (dissolved in 100% DMSO)
-
384-well white, opaque assay plates (e.g., Corning #3574)
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the pyrazolo[4,3-c]pyridine compounds in DMSO.
-
Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 20-50 nL) of each compound solution to the wells of the 384-well assay plate. This results in a final compound concentration in the desired range (e.g., 10 µM) and a final DMSO concentration of ≤1%.
-
Include positive controls (e.g., a known c-KIT inhibitor like Sunitinib) and negative controls (DMSO only).
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate master mix in Kinase Buffer. The optimal concentrations of c-KIT and substrate should be empirically determined to achieve approximately 10-30% ATP to ADP conversion. For initial screening, a concentration of ~20 ng of c-KIT per reaction can be used[6].
-
Dispense 5 µL of the 2X kinase/substrate master mix into each well of the compound-plated assay plate.
-
Prepare a 2X ATP solution in Kinase Buffer. The final ATP concentration should be at or near the Kₘ for c-KIT to detect both ATP-competitive and non-competitive inhibitors. A starting concentration of 50 µM ATP is often used[6].
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well. The total reaction volume is 10 µL.
-
Mix the plate gently and incubate at room temperature for 60-120 minutes.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes[7].
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and initiates the luciferase reaction.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize[7].
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader with an integration time of 0.5-1 second per well.
-
Calculate the percentage of inhibition for each compound relative to the positive and negative controls.
-
Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
-
Expert Insights:
-
ATP Concentration: Using an ATP concentration close to its Kₘ value for the specific kinase is crucial for identifying ATP-competitive inhibitors. If the ATP concentration is too high, it can outcompete weakly binding inhibitors, leading to false negatives.
-
Z' Factor: The quality and robustness of the HTS assay should be validated by calculating the Z' factor. A Z' factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS[8]. This is calculated using the signals from the positive and negative controls.
B. Protein-Protein Interaction (PPI) Assays: Disrupting Pathogenic Complexes
The pyrazolo[4,3-c]pyridine scaffold has also been successfully employed to develop inhibitors of protein-protein interactions (PPIs), such as the PEX14-PEX5 interaction, which is crucial for peroxisomal protein import in Trypanosoma parasites[9]. AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a powerful bead-based technology for studying PPIs in a high-throughput format.
AlphaScreen® technology utilizes two types of hydrogel-coated beads: a Donor bead and an Acceptor bead. The Donor bead contains a photosensitizer that, upon excitation at 680 nm, converts ambient oxygen to singlet oxygen. If an Acceptor bead is in close proximity (within ~200 nm), the singlet oxygen triggers a chemiluminescent signal in the Acceptor bead, which is then emitted at 520-620 nm. In a PPI assay, one interacting protein is conjugated to the Donor bead and the other to the Acceptor bead. An inhibitor that disrupts this interaction will cause a decrease in the luminescent signal[10].
Workflow for a PPI HTS Campaign using AlphaScreen®
Caption: A generalized workflow for a high-throughput screening campaign to identify PPI inhibitors using AlphaScreen® technology.
This protocol is based on the principles described for identifying pyrazolo[4,3-c]pyridine inhibitors of the Trypanosoma brucei PEX14-PEX5 interaction[9].
Materials:
-
Recombinant His-tagged TbPEX14
-
Biotinylated TbPEX5 peptide
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Nickel Chelate Acceptor beads (PerkinElmer)
-
AlphaScreen® Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.05% BSA, 0.02% Tween-20)
-
Pyrazolo[4,3-c]pyridine compound library
-
384-well white, opaque assay plates
Procedure:
-
Compound Plating:
-
Prepare and plate the pyrazolo[4,3-c]pyridine compounds as described in the kinase assay protocol.
-
-
Binding Reaction:
-
Prepare a solution of His-tagged TbPEX14 and biotinylated TbPEX5 peptide in AlphaScreen® Assay Buffer. The optimal concentrations of each protein should be determined by cross-titration to achieve a robust signal-to-background ratio.
-
Dispense the protein mixture into the wells of the compound-plated assay plate.
-
Incubate at room temperature for 30-60 minutes to allow for protein-protein interaction and compound binding to reach equilibrium.
-
-
Bead Addition and Signal Detection:
-
In subdued light, prepare a suspension of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads in AlphaScreen® Assay Buffer. The final concentration of beads is typically around 20 µg/mL.
-
Add the bead suspension to each well.
-
Seal the plate and incubate in the dark at room temperature for 60-90 minutes to allow the beads to bind to their respective tagged proteins.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision® Multilabel Reader).
-
Analyze the data to determine the percentage of inhibition for each compound.
-
Expert Insights:
-
Bead Handling: AlphaScreen® beads are light-sensitive and should be handled in low-light conditions to prevent photobleaching of the donor beads and a decrease in signal.
-
Assay Optimization: It is critical to optimize the concentrations of both interacting proteins and the beads to achieve a good assay window and sensitivity. This is typically done through a matrix titration experiment.
II. Cell-Based Assays: Assessing Phenotypic Effects
While biochemical assays are essential for identifying direct binders, cell-based assays are crucial for confirming the activity of compounds in a more physiologically relevant context.
A. Cell Proliferation and Viability Assays
For pyrazolo[4,3-c]pyridine derivatives developed as anti-cancer agents, assessing their impact on cell proliferation and viability is a primary step. Luminescence-based assays that measure intracellular ATP levels (e.g., CellTiter-Glo®) are widely used for this purpose. A decrease in ATP levels is indicative of a reduction in cell viability.
B. Target Engagement and Downstream Signaling Assays
To confirm that a pyrazolo[4,3-c]pyridine inhibitor is acting on its intended target within the cell, assays that measure the phosphorylation of a downstream substrate can be employed. For example, for a CDK inhibitor, a Western blot or an in-cell ELISA can be used to measure the phosphorylation status of the Retinoblastoma protein (pRb), a key substrate of CDKs.
Signaling Pathways Targeted by Pyrazolo[4,3-c]pyridines
Caption: Simplified diagrams of key signaling pathways modulated by pyrazolo[4,3-c]pyridine inhibitors.
III. Data Presentation and Analysis
A successful HTS campaign generates a large amount of data that must be carefully analyzed and presented. For pyrazolo[4,3-c]pyridine-based screening, the following data tables are essential for summarizing the findings.
Table 1: In Vitro Potency of Pyrazolopyridine Derivatives Against Various Kinases
| Compound Class | Target Kinase | IC₅₀ (nM) | Assay Type | Reference |
| Pyrazolo[3,4-b]pyridine | TBK1 | 0.2 | Z'-LYTE | [11] |
| Pyrazolo[3,4-b]pyridine | c-Met | 4.27 | HTRF | [12] |
| Pyrazolo[3,4-b]pyridine | PIM-1 | 200 | FP | [13] |
| Pyrazolo[4,3-b]pyridine | c-Met | <100 | Enzymatic | [13] |
| Pyrazolo[3,4-b]pyridine | CDK2 | 140 | Enzymatic | [1] |
| Pyrazolo[3,4-b]pyridine | GSK-3 | 1 | Enzymatic | [2] |
Table 2: Activity of Pyrazolo[4,3-c]pyridine Derivatives in PPI and Cellular Assays
| Compound Scaffold | Target Interaction/Cell Line | EC₅₀/IC₅₀ (µM) | Assay Type | Reference |
| Pyrazolo[4,3-c]pyridine | TbPEX14-PEX5 PPI | 0.1 - 10 | AlphaScreen | [9] |
| Pyrazolo[4,3-c]pyridine | Trypanosoma brucei | < 0.1 | Cell Viability | [14] |
| Pyrazolo[3,4-b]pyridine | HepG-2 (Hepatocellular Carcinoma) | 3.42 | Cell Proliferation | [12] |
| Pyrazolo[3,4-b]pyridine | PC-3 (Prostate Cancer) | 3.60 | Cell Viability | [1] |
IV. Conclusion and Future Directions
The pyrazolo[4,3-c]pyridine scaffold represents a versatile and promising starting point for the development of novel therapeutics. The HTS assays and protocols detailed in this guide provide a robust framework for identifying and characterizing potent and selective inhibitors based on this core structure. As our understanding of complex biological pathways continues to grow, the application of these advanced screening technologies will be instrumental in unlocking the full therapeutic potential of pyrazolo[4,3-c]pyridine derivatives. Future efforts will likely focus on developing compounds with improved pharmacokinetic properties and exploring their efficacy in in vivo models of disease.
V. References
-
Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from --INVALID-LINK--
-
Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Protocol. Retrieved from --INVALID-LINK--
-
Yasgar, A., Jadhav, A., & Simeonov, A. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. In High-Throughput Screening. Methods in Molecular Biology, vol 1439. Humana Press, New York, NY.
-
ResearchGate. (n.d.). Signal transduction pathways of the c-Kit receptor. Retrieved from --INVALID-LINK--
-
Promega Corporation. (n.d.). ADP-Glo(TM) Kinase Assay Quick Protocol. Retrieved from --INVALID-LINK--
-
Creative Diagnostics. (n.d.). GSK3 Signaling Pathway. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Schematic diagram of the role of GSK-3 in the signaling pathways of ceramide-induced mitochondrial apoptosis. Retrieved from --INVALID-LINK--
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of biomolecular screening, 4(2), 67–73.
-
ResearchGate. (n.d.). Overview of cell cycle cyclin-dependent kinase (CDK)-related signaling and regulation. Retrieved from --INVALID-LINK--
-
bioRxiv. (2023). A novel PEX14/PEX5 interface links peroxisomal protein import and receptor recycling. Retrieved from --INVALID-LINK--
-
Promega Corporation. (n.d.). c-Kit Kinase Assay. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Protein targeting to peroxisomes depends on Pex5 and Pex14. Retrieved from --INVALID-LINK--
-
Alamshany, Z. M., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Medicinal Chemistry, 14(5), 933-954.
-
ResearchGate. (n.d.). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. Retrieved from --INVALID-LINK--
-
Patel, H., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(4), 935-961.
-
Neufeld, L. A., et al. (2009). Structural basis for competitive interactions of Pex14 with the import receptors Pex5 and Pex19. The EMBO journal, 28(6), 745–754.
-
Wikipedia. (n.d.). Cyclin-dependent kinase. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Schematic depiction of the structure and activation process of CDKs. Retrieved from --INVALID-LINK--
-
DiVA portal. (n.d.). Receptor Tyrosine Kinase c-Kit Signalling in Hematopoietic Progenitor Cells. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). 5-Aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3). Retrieved from --INVALID-LINK--
-
Promega Corporation. (n.d.). c-KIT Kinase Enzyme System. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). TBK1 is the central kinase of the MAVS, STING, and TRIF signaling complexes. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). c-KIT mediated signaling pathways. Retrieved from --INVALID-LINK--
-
Liu, G., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of medicinal chemistry, 65(11), 7834–7853.
-
MedchemExpress. (n.d.). GSK-3 Signaling Pathway. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). In Vitro Kinase Inhibition Profile of 4-Methyl-1H-pyrazolo[4,3-c]pyridine. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). TBK1-regulated signaling pathways in inflammatory responses occurring in activated macrophages. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). TANK-binding kinase 1. Retrieved from --INVALID-LINK--
-
Barbie, D. A., et al. (2013). Dissection of TBK1 signaling via phosphoproteomics in lung cancer cells. Proceedings of the National Academy of Sciences of the United States of America, 110(30), 12437–12442.
-
Li, S., et al. (2021). Mechanism of TBK1 activation in cancer cells. Cancer letters, 518, 186–193.
-
BLDpharm. (n.d.). 3-Methyl-1H-pyrazolo[4,3-c]pyridine. Retrieved from --INVALID-LINK--
-
Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(51), 35849-35854.
-
Advanced ChemBlocks. (n.d.). Pyrazolo[4,3-c]pyridine - Products. Retrieved from --INVALID-LINK--
-
United States International Trade Commission. (2010). Pharmaceutical Products and Chemical Intermediates, Fourth Review. Retrieved from --INVALID-LINK--
-
Zakharychev, V. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International journal of molecular sciences, 24(2), 1599.
-
ResearchGate. (n.d.). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Retrieved from --INVALID-LINK--
-
Promega Corporation. (n.d.). TBK1 Kinase Assay. Retrieved from --INVALID-LINK--
-
Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(51), 35849-35854.
-
Dawidowski, M., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of medicinal chemistry, 63(1), 289–313.
-
Dawidowski, M., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of medicinal chemistry, 63(1), 289–313.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 3. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 13. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Topic: Analytical Methods for the Quantification of 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine
An Application Note and Protocol from the Office of the Senior Application Scientist
**Abstract
This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound of increasing interest in pharmaceutical research and development.[1][2][3] Given its structural motifs, robust and reliable quantification is essential for pharmacokinetic studies, quality control, and stability testing. This document outlines three validated analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalysis, and Gas Chromatography-Mass Spectrometry (GC-MS) as an alternative for assessing volatile impurities and raw material purity. Each protocol is grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.[4][5]
Introduction and Compound Overview
This compound is a nitrogen-containing heterocyclic compound featuring a pyrazole ring fused to a pyridine ring, with a trifluoromethyl substituent. Such structures are prevalent in medicinal chemistry due to their diverse biological activities.[3] The trifluoromethyl group can significantly enhance metabolic stability, binding affinity, and bioavailability.[2] Accurate quantification is therefore a critical prerequisite for advancing any drug candidate through the development pipeline, from early-stage discovery to final product release.[6]
This guide provides field-proven starting points for developing and validating analytical methods tailored to this molecule. The causality behind experimental choices, such as column chemistry, mobile phase selection, and detector settings, is explained to empower researchers to adapt these protocols to their specific matrices and instrumentation.
Compound Properties:
-
Molecular Formula: C₇H₄F₃N₃[7]
-
Monoisotopic Mass: 187.03574 Da[7]
-
Predicted [M+H]⁺: 188.04302 m/z[7]
-
Structure:
Core Principles of Analytical Method Validation
The objective of analytical validation is to demonstrate that a procedure is fit for its intended purpose.[5] All methodologies described herein are designed to be validated against the core performance characteristics as defined by ICH Q2(R2).[4][8]
Caption: Workflow for Analytical Method Validation per ICH Guidelines.
Method 1: Reversed-Phase HPLC-UV for Assay and Purity
This method is ideal for determining the potency (assay) of the drug substance and quantifying impurities in the final product and stability samples. A C18 stationary phase is selected due to its versatility in retaining moderately polar heterocyclic compounds.
Scientific Rationale
The selection of a reversed-phase C18 column provides robust retention for the pyrazolopyridine core. The trifluoromethyl group adds hydrophobicity, further enhancing retention. An acidic mobile phase (e.g., using formic acid) is chosen to protonate the basic nitrogen atoms on the pyridine and pyrazole rings. This ensures sharp, symmetrical peak shapes by preventing interaction with residual silanols on the silica backbone and promotes consistent retention. UV detection at a wavelength of maximum absorbance (λ-max), determined by a photodiode array (PDA) scan, ensures optimal sensitivity.
Experimental Protocol
Caption: Standard workflow for quantitative HPLC-UV analysis.
Step-by-Step Methodology:
-
Reagent and Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) formic acid in deionized water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile (ACN).
-
Diluent: 50:50 (v/v) Water:ACN.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in diluent.
-
Perform serial dilutions to create calibration standards ranging from 1.0 µg/mL to 200 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample (drug substance or product) in the diluent to achieve a target concentration within the calibration range (e.g., 50 µg/mL).
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with UV/PDA detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Scan for λ-max (typically 254-280 nm for such heterocycles).
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 15.0 80 17.0 80 17.1 20 | 20.0 | 20 |
-
-
System Suitability Test (SST):
-
Inject a mid-concentration standard (e.g., 50 µg/mL) five times.
-
Acceptance Criteria: Relative Standard Deviation (RSD) for peak area and retention time ≤ 2.0%; tailing factor ≤ 2.0.[9]
-
Typical Validation Parameters
| Parameter | Acceptance Criterion | Typical Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 1.0 - 200 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | Repeatability ≤ 2.0% | 0.8% |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | 1.0 µg/mL |
Method 2: LC-MS/MS for High-Sensitivity Bioanalysis
This ultra-sensitive and highly selective method is essential for quantifying the analyte in complex biological matrices like plasma or urine, as required for pharmacokinetic and toxicokinetic studies.[10][11]
Scientific Rationale
LC-MS/MS combines the separation power of HPLC with the specificity of tandem mass spectrometry.[11] Electrospray Ionization (ESI) in positive mode is selected because the basic nitrogen centers are readily protonated to form the [M+H]⁺ precursor ion. Multiple Reaction Monitoring (MRM) is used for quantification, where the precursor ion is isolated and fragmented, and a specific product ion is monitored. This process drastically reduces background noise and matrix effects, providing superior sensitivity and selectivity compared to UV detection.[12][13] An isotopically labeled internal standard (IS) is highly recommended to correct for variations in sample extraction and instrument response.
Experimental Protocol
Caption: Bioanalytical workflow for sample preparation and LC-MS/MS analysis.
Step-by-Step Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
LC Conditions:
-
Utilize a rapid gradient on a UPLC/UHPLC system to ensure high throughput.
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase: As described in Method 1.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% to 95% B in 3 minutes.
-
-
MS/MS Conditions:
-
Instrument: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
MRM Transitions (Hypothetical):
-
Analyte: Q1: 188.0 -> Q3: 168.0 (corresponding to loss of HF).
-
Internal Standard (e.g., D₄-labeled): Q1: 192.0 -> Q3: 172.0.
-
-
Note: Collision energy and other MS parameters must be optimized empirically.
-
Typical Validation Parameters
| Parameter | Acceptance Criterion | Typical Result |
| Linearity (R²) | ≥ 0.995 | 0.998 |
| Range | 0.1 - 200 ng/mL | Confirmed |
| Accuracy (% Recovery) | 85.0 - 115.0% | 92.7 - 108.1% |
| Precision (% RSD) | Intra- & Inter-day ≤ 15% | < 10% |
| Limit of Quantitation (LOQ) | S/N ≥ 10, within accuracy/precision limits | 0.1 ng/mL |
| Matrix Effect | Monitored | Within acceptable limits |
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative for analyzing thermally stable and volatile compounds.[14] It can be particularly useful for identifying volatile organic impurities from the synthesis process or for purity testing of starting materials.[15][16]
Scientific Rationale
This method relies on the analyte's ability to be volatilized in a heated injection port and travel through a capillary column. The trifluoromethyl group often enhances volatility. Separation is based on the compound's boiling point and interaction with the column's stationary phase. Mass spectrometry provides definitive identification based on the compound's mass fragmentation pattern upon electron impact (EI) ionization.[17]
Experimental Protocol
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.
-
-
GC-MS Conditions:
-
Instrument: GC system coupled to a Mass Spectrometer (e.g., single quadrupole or TOF).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1).
-
Oven Program:
-
Initial Temp: 100 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Transfer Line Temp: 280 °C.
-
Scan Range: 40 - 450 amu.
-
-
Typical Validation Parameters
| Parameter | Acceptance Criterion | Typical Result |
| Linearity (R²) | ≥ 0.995 | 0.997 |
| Precision (% RSD) | ≤ 5% for major components | 1.5% |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | ~1 ng/mL (on-column) |
Conclusion
This application note provides three robust, scientifically-grounded methodologies for the quantification of this compound. The HPLC-UV method offers a reliable solution for routine quality control assays. The LC-MS/MS protocol delivers the high sensitivity and selectivity required for bioanalytical applications in complex matrices. Finally, the GC-MS method serves as a valuable tool for purity testing and analysis of volatile components. Each protocol is a starting point and should be fully validated according to internal SOPs and regulatory guidelines like ICH Q2(R2) to ensure it is fit for its intended purpose.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Trifluoromethylated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. PubChemLite - this compound (C7H4F3N3) [pubchemlite.lcsb.uni.lu]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. research.unipd.it [research.unipd.it]
Application Notes and Protocols: Pyrazolo[4,3-c]pyridines as Potential Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of Pyrazolo[4,3-c]pyridines in Inflammation
Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic and debilitating diseases when dysregulated. Key mediators of the inflammatory cascade include enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), as well as signaling molecules such as nitric oxide (NO) and a host of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6). The signaling pathways governing the expression of these mediators, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, represent critical targets for therapeutic intervention.
The Pyrazolo[4,3-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide focuses on the application of this heterocyclic system in the development of novel anti-inflammatory agents. Derivatives of this class have shown potent inhibitory activity against key inflammatory targets, offering a promising avenue for the discovery of new therapeutics for a range of inflammatory disorders.[1][2] This document serves as a comprehensive resource, providing both the theoretical underpinnings and practical protocols for researchers engaged in the evaluation of Pyrazolo[4,3-c]pyridines as anti-inflammatory drug candidates.
Mechanism of Action: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of Pyrazolo[4,3-c]pyridines and related pyrazolopyridine analogs are attributed to their ability to modulate multiple key components of the inflammatory response. Their mechanism of action is often multifaceted, involving the direct inhibition of pro-inflammatory enzymes and the suppression of critical signaling cascades.
Inhibition of Pro-inflammatory Enzymes and Mediators
Several studies have demonstrated the capacity of pyrazolopyridine derivatives to inhibit enzymes that are crucial for the synthesis of inflammatory mediators. Notably, these compounds have been identified as inhibitors of:
-
Cyclooxygenase-2 (COX-2): An inducible enzyme responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[3]
-
Inducible Nitric Oxide Synthase (iNOS): An enzyme that produces large amounts of nitric oxide (NO), a signaling molecule implicated in the pathophysiology of inflammation.[1][2]
By inhibiting these enzymes, Pyrazolo[4,3-c]pyridines can effectively reduce the levels of prostaglandins and nitric oxide at sites of inflammation, thereby alleviating inflammatory symptoms.
Modulation of NF-κB and MAPK Signaling Pathways
The expression of COX-2, iNOS, and pro-inflammatory cytokines is largely regulated by the NF-κB and MAPK signaling pathways. Pyrazolo[4,3-c]pyridines have been shown to interfere with these pathways, providing a more upstream mechanism of anti-inflammatory action.
-
NF-κB Pathway: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[4] Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes.[4][5] Some pyrazolo[4,3-c]isoquinoline derivatives have been found to inhibit TGF-beta activated kinase 1 (TAK1), a key kinase in the canonical NF-κB pathway.
-
MAPK Pathway: This pathway consists of a cascade of protein kinases, including extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK), that play a critical role in inflammation.[4] Certain pyrazolopyridine analogs have demonstrated inhibitory activity against components of the MAPK pathway, such as p38α MAPK.
The following diagram illustrates the potential points of intervention for Pyrazolo[4,3-c]pyridines within these key inflammatory signaling pathways.
Caption: Potential mechanisms of action for Pyrazolo[4,3-c]pyridines.
Data Presentation: In Vitro Anti-inflammatory Activity
The following tables summarize representative in vitro anti-inflammatory activity data for various pyrazolopyridine derivatives from published studies. These values provide a benchmark for evaluating novel compounds within this class.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 246.7 Macrophages
| Compound | IC50 (µM) | Reference |
| Pyrazolo[4,3-c]quinoline Derivative 2a | 0.39 | [1] |
| Pyrazolo[4,3-d]pyrimidine Derivative D27 | 3.17 | [2] |
| Positive Control (e.g., L-NMMA) | Varies |
Table 2: Inhibition of COX-2 Activity
| Compound | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrazole-pyridazine Hybrid 6f | 1.15 | 8.31 | [3] |
| Pyrazole-pyridazine Hybrid 5f | 1.50 | 9.56 | [3] |
| Positive Control (Celecoxib) | 2.16 | 2.51 | [3] |
Table 3: Inhibition of Pro-inflammatory Cytokine Production
| Compound | Target Cytokine | IC50 (µM) | Reference |
| Pyrazolo[3,4-b]pyridine Derivative 56 | IL-6 | 0.16 | [6] |
| Pyrazolo[3,4-b]pyridine Derivative 51 | IL-6 | 0.2 | [6] |
| Pyrazolo[3,4-b]pyridine Derivative 52 | IL-6 | 0.3 | [6] |
| Positive Control (Dexamethasone) | Varies |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key in vitro and in vivo assays to evaluate the anti-inflammatory potential of Pyrazolo[4,3-c]pyridine derivatives.
Protocol 1: In Vitro Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol measures the inhibitory effect of test compounds on NO production by quantifying nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Test Pyrazolo[4,3-c]pyridine compounds
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[7]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test Pyrazolo[4,3-c]pyridine derivatives for 1-2 hours.
-
LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.[8]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well, followed by 50 µL of Part B.
-
Incubate at room temperature for 10 minutes, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in each sample using a sodium nitrite standard curve. Determine the IC50 value of the test compounds.
Caption: Workflow for the in vitro nitric oxide production assay.
Protocol 2: In Vitro COX-2 Inhibition Assay
This protocol outlines a common method for screening COX-2 inhibitors using a commercially available kit. The assay typically measures the peroxidase activity of COX-2.
Materials:
-
COX-2 Inhibitor Screening Assay Kit (e.g., from BPS Bioscience, Cayman Chemical, or Sigma-Aldrich)[9][10][11]
-
Recombinant human COX-2 enzyme
-
Assay Buffer
-
Heme
-
Arachidonic acid (substrate)
-
Fluorometric or colorimetric probe
-
Test Pyrazolo[4,3-c]pyridine compounds
-
Positive control inhibitor (e.g., Celecoxib)
-
96-well plate (black or clear, depending on the detection method)
Procedure:
-
Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. This typically involves diluting the enzyme, substrate, and probe.[9][11]
-
Assay Reaction Setup:
-
To the appropriate wells of a 96-well plate, add the assay buffer, heme, and diluted COX-2 enzyme.
-
Add the test Pyrazolo[4,3-c]pyridine compounds at various concentrations to the "Test Inhibitor" wells.
-
Add the positive control inhibitor to the "Positive Control" wells.
-
Add vehicle (e.g., DMSO) to the "100% Activity" wells.
-
-
Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at the recommended temperature (e.g., 37°C) to allow the inhibitors to bind to the enzyme.[10]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.[10]
-
Data Acquisition: Immediately read the fluorescence or absorbance kinetically for 5-10 minutes using a plate reader at the appropriate wavelengths specified in the kit protocol.[11]
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.
Protocol 3: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
This protocol describes the use of a sandwich ELISA to quantify the concentration of TNF-α and IL-6 in cell culture supernatants from LPS-stimulated macrophages.
Materials:
-
Cell culture supernatants from Protocol 1
-
Wash Buffer
-
Assay Diluent
-
TMB Substrate
-
Stop Solution
-
96-well ELISA plates pre-coated with capture antibody
Procedure:
-
Sample and Standard Preparation: Prepare a standard curve using the recombinant cytokine standards provided in the kit. Dilute the cell culture supernatants as needed with the assay diluent.[13]
-
Sample Addition: Add 100 µL of standards and diluted samples to the appropriate wells of the pre-coated ELISA plate.
-
Incubation: Incubate the plate for 2 hours at room temperature or as specified in the kit protocol.
-
Washing: Aspirate the contents of the wells and wash the plate 3-5 times with wash buffer.
-
Detection Antibody: Add the biotin-conjugated detection antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP: Add streptavidin-conjugated horseradish peroxidase (HRP) to each well and incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Development: Add the TMB substrate to each well and incubate until a color change is observed.
-
Stop Reaction: Stop the reaction by adding the stop solution.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve and determine the concentration of TNF-α and IL-6 in the samples.
Protocol 4: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol details the procedure for examining the effect of Pyrazolo[4,3-c]pyridines on the activation of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
Cell lysates from treated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.[14]
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[14]
-
SDS-PAGE: Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[14]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Perform densitometric analysis of the bands and normalize the levels of phosphorylated proteins to their total protein levels and the loading control.[15]
References
- 1. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Pyrazolo[4,3- d]pyrimidine as Potent and Orally Active Inducible Nitric Oxide Synthase (iNOS) Dimerization Inhibitor with Efficacy in Rheumatoid Arthritis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of pyrazolo[3,4-b]pyridines and its structural analogues as TNF-alpha and IL-6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thaiscience.info [thaiscience.info]
- 8. mdpi.com [mdpi.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fn-test.com [fn-test.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine
Welcome to the technical support center for the synthesis of 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of this synthesis and improve your reaction yields.
The information provided is based on a synthesis of established protocols and practical insights to ensure scientific integrity and experimental success.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. The question-and-answer format is intended to provide direct and actionable solutions to common problems.
Issue 1: Low or No Yield of the Desired Product
Question: I am attempting the synthesis of this compound, but I am consistently obtaining low yields or no product at all. What are the likely causes and how can I improve my results?
Answer:
Low yields are a common challenge in the synthesis of many heterocyclic compounds, and the synthesis of this compound is no exception. Several factors, from the quality of your starting materials to the specific reaction conditions, can significantly impact the outcome.
Potential Causes and Solutions:
-
Purity of Starting Materials: The purity of your reactants is paramount. Impurities in starting materials like 4-hydrazinopyridine-3-carbonitrile or trifluoroacetic anhydride can introduce side reactions that consume your reagents and complicate purification.
-
Recommendation: Ensure all starting materials are of high purity. If necessary, purify them before use. For example, recrystallize solid starting materials and distill liquid reagents.
-
-
Reaction Conditions: The choice of solvent, temperature, and reaction time are critical.
-
Solvent: The solvent must be appropriate for the specific synthetic route. It should dissolve the reactants and be stable under the reaction conditions.
-
Temperature: Some reactions may require heating to proceed at a reasonable rate, while others may need to be cooled to prevent side reactions. Microwave-assisted synthesis has been shown to be effective in some cases, potentially reducing reaction times and improving yields.[1][2]
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Both incomplete reactions and prolonged reaction times that lead to product degradation can result in low yields.
-
-
Incomplete Cyclization: The final ring-closing step to form the pyrazolopyridine core can be challenging.
-
Recommendation: Ensure that the conditions for the cyclization step are optimized. This may involve adjusting the temperature, using a suitable catalyst, or changing the solvent.
-
-
Atmosphere: Some reactions are sensitive to air or moisture.
-
Recommendation: If your chosen synthetic route involves intermediates that are sensitive to oxidation or hydrolysis, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Formation of Multiple Products and Purification Challenges
Question: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the pure this compound. What are these other products, and what is the best way to purify my target compound?
Answer:
The formation of multiple products is a strong indicator of side reactions or the presence of isomers. Isolating the desired product from a complex mixture can be a significant hurdle.
Potential Side Products and Isomers:
-
Regioisomers: Depending on the synthetic route, the formation of regioisomers is a possibility. For instance, if starting from an unsymmetrical precursor, the cyclization step could potentially lead to the formation of an isomeric pyrazolopyridine.
-
Incompletely Reacted Intermediates: If the reaction does not go to completion, you will have unreacted starting materials and intermediates in your crude product.
-
Side-Reaction Products: Undesired reactions can lead to a variety of byproducts. For example, the hydrolysis of trifluoroacetic anhydride can produce trifluoroacetic acid, which can potentially catalyze other unwanted reactions.
Purification Strategies:
-
Column Chromatography: This is the most common method for purifying pyrazolopyridine derivatives.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or dichloromethane) is often effective. The polarity of the eluent should be carefully optimized to achieve good separation.
-
Troubleshooting Chromatography: If you are having difficulty separating your product from impurities, consider using a different solvent system or a different stationary phase (e.g., alumina). Preparative TLC or HPLC can also be employed for difficult separations.[3][4][5]
-
-
Recrystallization: If your product is a solid and you can find a suitable solvent system, recrystallization can be a very effective purification method.
-
Work-up Procedure: A thorough aqueous work-up is crucial to remove inorganic salts and water-soluble impurities before proceeding to chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Two primary strategies are commonly employed:
-
Building the Pyrazole Ring onto a Pyridine Precursor: This often involves the reaction of a substituted pyridine, such as 4-chloro-3-cyanopyridine, with a trifluoromethyl-containing hydrazine.
-
Building the Pyridine Ring onto a Pyrazole Precursor: This approach starts with a pre-formed trifluoromethylpyrazole and constructs the pyridine ring onto it. This can be achieved through various methods, including multicomponent reactions.[2]
The choice of route depends on the availability of starting materials and the desired substitution pattern on the final molecule.
Q2: How does the trifluoromethyl group affect the synthesis?
A2: The strongly electron-withdrawing nature of the trifluoromethyl (CF3) group can significantly influence the reactivity of the molecule.[6] It can affect the acidity of nearby protons and the nucleophilicity of adjacent functional groups. This can be advantageous in some steps but may also lead to unexpected side reactions. For instance, it can activate the pyrazole ring for certain reactions but may also make some intermediates more susceptible to nucleophilic attack.
Q3: Are there any specific safety precautions I should take when running this synthesis?
A3: Yes, absolutely. Several reagents commonly used in this synthesis require careful handling:
-
Trifluoroacetic Anhydride: This reagent is highly corrosive, reacts violently with water, and is harmful if inhaled.[7][8][9][10][11] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure there is no water in your reaction setup.
-
Hydrazine and its Derivatives: Hydrazine and many of its derivatives are toxic and potentially carcinogenic. Handle with extreme care, using appropriate PPE and working in a fume hood.
-
Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Q4: Can microwave-assisted synthesis improve the yield?
A4: Yes, microwave irradiation has been successfully used to improve the synthesis of related pyrazolopyridine structures.[1][2] It can significantly reduce reaction times and, in some cases, lead to higher yields and cleaner reaction profiles compared to conventional heating. If you are experiencing low yields with traditional heating, exploring microwave-assisted synthesis is a worthwhile endeavor.
Experimental Protocols & Data
Table 1: Comparison of Synthetic Strategies
| Strategy | Key Starting Materials | Typical Conditions | Reported Yields | Advantages | Disadvantages |
| Sequential Synthesis | 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde, terminal alkyne, tert-butylamine | 1. Sonogashira coupling 2. Cyclization with tert-butylamine (microwave-assisted) | Moderate overall yields | Stepwise control | Longer reaction sequence |
| Multicomponent Reaction | 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde, terminal alkyne, tert-butylamine | One-pot, Pd-catalyzed, microwave-assisted | 51-92%[2] | High efficiency, shorter synthesis | Optimization of conditions can be complex |
General Experimental Protocol: Multicomponent Synthesis
This is a generalized procedure and should be adapted and optimized for your specific substrate and equipment.
-
To a microwave-safe reaction vessel, add 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde (1.0 eq), the terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)2Cl2, 6 mol%), and a suitable solvent (e.g., DMF).
-
Add tert-butylamine (2.0 eq).
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture to the optimized temperature (e.g., 120-150 °C) for the determined time (e.g., 30-60 minutes).
-
After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Diagram 1: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low-yield reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach [beilstein-journals.org]
- 3. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dea.gov [dea.gov]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
Technical Support Center: Optimization of Pyrazolo[4,3-c]pyridine Synthesis
Welcome to the technical support center for the synthesis of pyrazolo[4,3-c]pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Pyrazolo[4,3-c]pyridines are of significant interest in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors and modulators of various cellular targets.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of their synthesis and optimize your reaction conditions for higher yields and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you may encounter during the synthesis of pyrazolo[4,3-c]pyridines. Each issue is presented with its potential causes and actionable solutions based on established chemical principles and literature precedents.
Issue 1: Low or No Product Yield
One of the most common frustrations in organic synthesis is a low yield of the desired product. In the context of pyrazolo[4,3-c]pyridine synthesis, this can arise from a multitude of factors, particularly in sensitive cross-coupling reactions.
Potential Cause 1: Inactive Catalyst or Ligand
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are cornerstones of pyrazolo[4,3-c]pyridine synthesis.[4] The catalytic cycle of these reactions relies on the active Pd(0) species.
-
Expertise & Experience: In my experience, catalyst and ligand integrity are paramount. Many phosphine-based ligands are sensitive to air and moisture, leading to the formation of phosphine oxides which can inhibit the catalytic cycle. Similarly, the Pd(0) catalyst can be oxidized to the less active Pd(II) state in the presence of oxygen.[5]
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Always use freshly dried and degassed solvents. Purge the reaction vessel with an inert gas (Argon or Nitrogen) before adding reagents.[5][6]
-
Use High-Purity Reagents: Utilize fresh, high-purity catalysts and ligands. If you suspect degradation, consider purchasing new batches or purifying existing ones.
-
Ligand Selection: For challenging couplings, consider using bulky, electron-rich phosphine ligands like XPhos or SPhos, which are known to promote efficient oxidative addition and reductive elimination.[5]
-
Catalyst Loading: While typically low, catalyst loading may need to be optimized. A slight increase in the catalyst/ligand concentration can sometimes overcome issues of low reactivity.[7]
-
Potential Cause 2: Poor Quality of Starting Materials
The purity of your starting materials, such as halo-pyrazoles, boronic acids/esters, and amines, is critical for a successful reaction.
-
Expertise & Experience: Impurities in starting materials can act as catalyst poisons or participate in unwanted side reactions. For instance, water contamination can lead to the hydrolysis of boronic acids (protodeboronation), reducing the amount of active reagent available for the cross-coupling.[5]
-
Troubleshooting Steps:
-
Purity Verification: Verify the purity of your starting materials by NMR or other appropriate analytical techniques.
-
Purification: If necessary, purify your starting materials before use through recrystallization, column chromatography, or distillation.
-
Proper Storage: Store sensitive reagents, such as boronic acids, under anhydrous and inert conditions.
-
Potential Cause 3: Suboptimal Reaction Conditions
Temperature, reaction time, and the choice of base and solvent play a crucial role in the outcome of the synthesis.
-
Expertise & Experience: There is no "one-size-fits-all" condition for pyrazolo[4,3-c]pyridine synthesis. The optimal conditions are highly substrate-dependent. For instance, a base that is too weak may not facilitate the transmetalation step in a Suzuki coupling, while a base that is too strong could promote side reactions.
-
Troubleshooting Steps:
-
Temperature Screening: If the reaction is sluggish at a lower temperature, a gradual increase may be beneficial. However, be mindful that higher temperatures can also lead to product degradation.[7]
-
Base and Solvent Screening: Perform small-scale screening of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, toluene, DMF).[6]
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent the formation of degradation products.[7]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of pyrazolo[4,3-c]pyridines.
Q1: How can I control the regioselectivity in the synthesis of substituted pyrazolo[4,3-c]pyridines?
The formation of regioisomers is a significant challenge, especially when using unsymmetrical starting materials.[7]
-
Expertise & Experience: Regioselectivity is often governed by a combination of steric and electronic factors of the substituents on the pyrazole and pyridine rings. In many cases, the reaction will favor the formation of the sterically less hindered product.
-
Strategies for Controlling Regioselectivity:
-
Directing Groups: The use of directing groups on your starting materials can effectively guide the reaction to the desired position.
-
Choice of Catalyst and Ligand: In some palladium-catalyzed reactions, the choice of ligand can influence the regiochemical outcome. Experimenting with different ligands may be necessary.
-
Reaction Conditions: The reaction temperature and solvent can also play a role in regioselectivity. Lower temperatures often lead to higher selectivity.
-
Chromatographic Separation: If a mixture of regioisomers is unavoidable, they can often be separated by flash column chromatography. Developing an effective solvent system is key.[7]
-
Q2: I am observing significant homocoupling of my boronic acid in a Suzuki reaction. How can I minimize this side product?
Homocoupling of boronic acids to form biaryl byproducts is a common side reaction in Suzuki couplings.[5]
-
Expertise & Experience: This side reaction is often promoted by the presence of oxygen, which can lead to the oxidative coupling of the boronic acid. It can also be exacerbated by an excess of the boronic acid reagent.
-
Minimization Strategies:
-
Strictly Anaerobic Conditions: The most critical factor is the rigorous exclusion of oxygen from the reaction mixture.[5]
-
Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can drive the homocoupling reaction.
-
Choice of Palladium Precatalyst: Using a Pd(0) precatalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to Pd(II) sources that are reduced in situ.[5]
-
Q3: What are the best practices for purifying pyrazolo[4,3-c]pyridine products?
The purification of N-heterocyclic compounds can be challenging due to their polarity and potential to streak on silica gel.
-
Expertise & Experience: The basic nitrogen atoms in the pyrazolo[4,3-c]pyridine core can interact strongly with the acidic silica gel, leading to poor separation and low recovery.
-
Purification Tips:
-
Column Chromatography:
-
Stationary Phase: Silica gel is the most common choice.[7]
-
Mobile Phase: A gradient elution from a non-polar solvent (e.g., hexanes or heptane) to a more polar solvent (e.g., ethyl acetate) is a good starting point.[7]
-
Additive: To minimize streaking, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining high-purity material.
-
Preparative HPLC: For difficult separations or to obtain very high purity material, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique.
-
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Readily available and effective for a range of substrates. |
| Ligand | SPhos or XPhos (if needed) | Bulky, electron-rich ligands for challenging couplings.[5] |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equivalents) | Effective and commonly used bases. |
| Solvent | Dioxane/H₂O or Toluene/H₂O (4:1 to 10:1) | Biphasic systems that facilitate the reaction. |
| Temperature | 80-110 °C | A good starting range for most Suzuki couplings. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst degradation and side reactions.[5] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for the Suzuki-Miyaura cross-coupling to synthesize substituted pyrazolo[4,3-c]pyridines. Optimization of specific parameters may be required for your particular substrates.
-
To a flame-dried Schlenk flask, add the halo-pyrazolo[4,3-c]pyridine (1.0 eq.), the boronic acid or ester (1.2 eq.), the base (e.g., K₂CO₃, 2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Troubleshooting Workflow for Low Yield in Suzuki Coupling
Caption: A logical workflow to diagnose and solve common issues in the Suzuki coupling reaction.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.
References
- 1. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Solubility of Pyrazolo[4,3-c]pyridine Derivatives
Welcome to the technical support center dedicated to addressing the significant challenge of poor aqueous solubility often encountered with pyrazolo[4,3-c]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, evidence-based strategies and troubleshooting advice for your experiments.
Introduction: The Solubility Challenge with Pyrazolo[4,3-c]pyridines
The pyrazolo[4,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors and other therapeutic agents.[1] However, the planar, aromatic nature of this heterocyclic system frequently leads to strong crystal lattice energy and low aqueous solubility. This poor solubility can severely hamper biological assays, formulation development, and ultimately, the therapeutic potential of these promising compounds.
This guide provides a comprehensive resource of frequently asked questions (FAQs) and in-depth troubleshooting guides to help you systematically overcome these solubility hurdles.
Part 1: Frequently Asked Questions (FAQs)
Here we address common initial questions researchers face when working with poorly soluble pyrazolo[4,3-c]pyridine derivatives.
Q1: My pyrazolo[4,3-c]pyridine derivative won't dissolve in my aqueous buffer for my biological assay. What are my immediate options?
A1: For immediate use in in-vitro assays, the following approaches can be attempted:
-
Co-solvents: The use of a water-miscible organic solvent is a common starting point. Dimethyl sulfoxide (DMSO) is the most frequently used, but others like ethanol, methanol, or N,N-dimethylformamide (DMF) can also be effective. It is crucial to keep the final concentration of the organic solvent in your assay as low as possible (typically <1%, ideally <0.5%) to avoid off-target effects on your biological system.
-
pH Modification: If your compound has ionizable groups (e.g., basic nitrogen atoms on the pyridine or pyrazole rings, or acidic substituents), adjusting the pH of your buffer can significantly enhance solubility. For basic compounds, lowering the pH will lead to protonation and increased solubility. Conversely, for acidic compounds, increasing the pH will result in deprotonation and improved solubility.
-
Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can aid in solubilizing highly lipophilic compounds by forming micelles. As with co-solvents, it is critical to determine the tolerance of your assay to the chosen surfactant.
Q2: I've managed to dissolve my compound in DMSO, but it precipitates when I add it to my aqueous assay medium. What is happening and how can I prevent this?
A2: This is a common phenomenon known as "precipitation upon dilution." It occurs when the concentration of the organic solvent is no longer sufficient to keep the compound in solution as it is introduced into the aqueous medium. To mitigate this:
-
Lower the Stock Concentration: Prepare a more dilute stock solution in your organic solvent. This will result in a lower final organic solvent concentration upon addition to the aqueous phase, reducing the likelihood of precipitation.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions in your aqueous buffer. This gradual reduction in organic solvent concentration can sometimes prevent the compound from crashing out of solution.
-
Pluronic F127: In some cases, the addition of Pluronic F127 to the formulation can help inhibit drug precipitation from solutions containing solubilizing agents like Labrasol® upon dilution with an aqueous medium.[2]
Q3: How can I quantitatively determine the aqueous solubility of my pyrazolo[4,3-c]pyridine derivative?
A3: The "shake-flask" method is a widely accepted technique for determining thermodynamic solubility.[3] A detailed protocol is provided in the Troubleshooting Guides section of this document. This method involves equilibrating an excess of the solid compound in an aqueous buffer for a defined period (typically 24-48 hours), followed by separation of the undissolved solid and quantification of the dissolved compound in the supernatant.
Q4: Are there any structural modifications I can make to my pyrazolo[4,3-c]pyridine scaffold to improve its intrinsic solubility?
A4: Yes, medicinal chemistry strategies can be employed to enhance solubility. One effective approach is to disrupt the crystal packing of the molecules. The X-ray crystal structure of a lead B-Raf(V600E) inhibitor with a pyrazolopyridine core revealed hydrogen-bonded head-to-tail dimers, which contributed to its low aqueous solubility.[4] To counter this, introducing bulkier groups or out-of-plane substituents can decrease the compound's melting point and increase aqueous solubility.[4] Additionally, incorporating ionizable polar substituents at solvent-exposed positions of the molecule can dramatically improve aqueous solubility, often without negatively affecting biological activity.
Part 2: Troubleshooting Guides & Detailed Protocols
This section provides in-depth guidance and step-by-step protocols for more advanced solubilization techniques.
Guide 1: Systematic Solvent and pH Screening
Before moving to more complex formulation strategies, a systematic evaluation of simple solvent systems and pH effects is recommended.
Protocol 1: Co-solvent and pH Solubility Assessment
-
Prepare Stock Solutions: Prepare a high-concentration stock solution of your pyrazolo[4,3-c]pyridine derivative in 100% DMSO (e.g., 10 mM).
-
Prepare a Panel of Buffers: Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.4, 8.0, 9.0). Common buffer systems include citrate for acidic pH, phosphate for neutral pH, and borate for basic pH.
-
Prepare a Co-solvent Series: In separate tubes, prepare a dilution series of your chosen co-solvent (e.g., DMSO, ethanol) in a standard aqueous buffer (e.g., PBS, pH 7.4). Typical final co-solvent concentrations to test range from 0.5% to 5% (v/v).
-
Spike with Compound: Add a small aliquot of your compound's stock solution to each buffer and co-solvent mixture to achieve a target final concentration that is relevant to your assay.
-
Equilibrate and Observe: Gently mix and allow the solutions to equilibrate at the desired temperature for a set period (e.g., 1-2 hours). Visually inspect for any signs of precipitation.
-
Quantify (Optional but Recommended): For a more quantitative assessment, centrifuge the samples to pellet any undissolved compound and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.
Troubleshooting:
-
Precipitation in all conditions: Your compound is highly insoluble. Proceed to more advanced techniques like cyclodextrin complexation, solid dispersions, or nanosuspensions.
-
Solubility is pH-dependent: This indicates your compound has ionizable groups. You can use this information to select an appropriate buffer for your experiments.
-
Solubility is co-solvent dependent: Note the minimum co-solvent concentration required for solubility and ensure your final assay concentration is below this level.
Guide 2: Advanced Formulation Strategies
For compounds that remain challenging to solubilize, the following advanced formulation techniques can be employed.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble molecules, forming inclusion complexes that have enhanced aqueous solubility.[5][6]
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their higher solubility and safety profiles compared to native β-cyclodextrin.[7]
-
Prepare a Cyclodextrin Solution: Prepare a stock solution of the chosen cyclodextrin in your desired aqueous buffer. Concentrations can range from 1% to 40% (w/v) depending on the cyclodextrin's solubility.
-
Add the Pyrazolo[4,3-c]pyridine Derivative: Add an excess amount of your solid compound to the cyclodextrin solution.
-
Equilibrate: Tightly seal the container and stir or sonicate the mixture at a controlled temperature for 24-72 hours to facilitate complex formation.
-
Separate Undissolved Compound: After equilibration, filter the suspension through a 0.22 µm syringe filter to remove any uncomplexed, undissolved compound.
-
Quantify and Use: Determine the concentration of the solubilized compound in the filtrate. This solution can then be used in your experiments.
Troubleshooting:
-
Low solubility enhancement: Try a different type of cyclodextrin or increase the concentration of the cyclodextrin. The interaction between the guest molecule and the cyclodextrin cavity is specific.
-
Compound precipitates upon dilution: The complex may be dissociating. It may be necessary to include the same concentration of cyclodextrin in your dilution buffer to maintain the complex.
A solid dispersion is a system where a poorly soluble drug is dispersed in a solid, hydrophilic carrier or matrix.[8] This can lead to the drug being in an amorphous state, which has a higher apparent solubility and faster dissolution rate than the crystalline form.
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
-
Select a Carrier: Common carriers include polymers like polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), and hydroxypropyl methylcellulose (HPMC).
-
Dissolve Drug and Carrier: Dissolve both your pyrazolo[4,3-c]pyridine derivative and the chosen carrier in a suitable common volatile solvent (e.g., methanol, ethanol, acetone). The drug-to-carrier ratio can be varied (e.g., 1:1, 1:5, 1:10 w/w) to optimize performance.
-
Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will leave a thin film of the solid dispersion on the wall of the flask.
-
Drying and Milling: Further dry the solid dispersion under high vacuum to remove any residual solvent. The resulting solid can then be gently milled to a fine powder.
-
Characterization and Use: The solid dispersion can be characterized by techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug. The powdered solid dispersion can then be weighed and dissolved in an aqueous buffer for your experiments.
Troubleshooting:
-
Drug recrystallizes over time: The amorphous state is thermodynamically unstable. Ensure the solid dispersion is stored in a desiccator to prevent moisture-induced crystallization. The choice of polymer and drug-to-carrier ratio can also impact stability.
-
Incomplete dissolution of the solid dispersion: The drug loading may be too high for the chosen carrier. Try a lower drug-to-carrier ratio.
A nanosuspension is a sub-micron colloidal dispersion of pure drug particles in a liquid medium, stabilized by surfactants or polymers.[9] The small particle size leads to a significant increase in the surface area, which enhances the dissolution rate.
Protocol 4: Preparation of a Nanosuspension by Wet Milling
-
Prepare a Slurry: Suspend your pyrazolo[4,3-c]pyridine derivative in an aqueous solution containing a stabilizer (e.g., a combination of a polymer like PVP and a surfactant like sodium dodecyl sulfate (SDS)).
-
Milling: Subject the slurry to a high-energy wet milling process. This can be done using a bead mill or a high-pressure homogenizer. The milling process breaks down the large drug crystals into nanoparticles.
-
Monitor Particle Size: Periodically measure the particle size of the suspension using a technique like dynamic light scattering (DLS) until the desired particle size (typically 100-400 nm) is achieved.
-
Sterilization (if required): Nanosuspensions for parenteral administration can be sterilized by filtration through a 0.22 µm filter if the particle size is sufficiently small, or by autoclaving if the formulation is heat-stable.
-
Use: The resulting nanosuspension can be used directly in experiments.
Troubleshooting:
-
Particle aggregation: The stabilizer concentration may be too low, or the chosen stabilizer may not be optimal for your compound. Screen different stabilizers and concentrations.
-
Broad particle size distribution: This can be an issue with the milling process. Optimize the milling parameters (e.g., milling time, bead size, pressure).
Part 3: Data and Visualization
Table 1: Reported Aqueous Solubility of Selected Pyrazolopyridine Derivatives
| Compound Class | Specific Derivative | Condition | Reported Solubility | Reference |
| PKMYT1 Inhibitor | Tetracyclic derivative with pyrazolo[4,3-c]pyridine core | pH 7.4 | 15.3 µM | |
| B-Raf(V600E) Inhibitor | Pyrazolopyridine derivative | Aqueous buffer | Low, improved by structural modification | [4] |
This table is intended as a guide and solubility will be highly dependent on the specific substituents of the pyrazolo[4,3-c]pyridine core.
Diagrams
References
- 1. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pyrazolopyridine inhibitors of B-Raf(V600E). Part 3: an increase in aqueous solubility via the disruption of crystal packing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of Cyclodextrins in Anticancer Photodynamic Therapy Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclodextrins: Properties and Applications [mdpi.com]
- 6. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of Nanosuspension Formulations Compatible with Inkjet Printing for the Convenient and Precise Dispensing of Poorly Soluble Drugs [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Troubleshooting Guide for Multicomponent Reactions of Pyrazolopyridines
Welcome to the technical support center for the synthesis of pyrazolopyridines via multicomponent reactions (MCRs). This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during these complex, yet powerful, one-pot syntheses. The information herein is grounded in established scientific literature to ensure accuracy and reliability in your experimental endeavors.
Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the multicomponent synthesis of pyrazolopyridines.
I. Low Reaction Yield
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in multicomponent reactions for pyrazolopyridine synthesis can be attributed to several factors, ranging from suboptimal reaction conditions to the inherent reactivity of the substrates.[1][2] A systematic approach to troubleshooting is often the most effective strategy.
Initial Troubleshooting Workflow
Here is a general workflow to diagnose the cause of low yields:
Caption: A systematic workflow for troubleshooting low yields in pyrazolopyridine synthesis.
Detailed Troubleshooting Steps:
-
Purity of Starting Materials: Ensure the purity of your aldehydes, active methylene compounds (e.g., β-ketoesters), aminopyrazoles, and any other reactants. Impurities can inhibit catalysts or lead to unwanted side reactions.
-
Stoichiometry: Carefully control the stoichiometry of your reactants.[1] In some cases, using a slight excess of one component can drive the reaction to completion. For instance, in Ugi reactions, adjusting the equivalent of the imine can significantly impact the yield.[3]
-
Reaction Conditions:
-
Temperature: Temperature can influence the rates of competing reactions.[1] Some MCRs benefit from elevated temperatures to overcome activation barriers, while others may require lower temperatures to improve selectivity. For example, some Ugi reactions for pyrazole-containing adducts show lower efficiency at room temperature compared to 70 °C.[4]
-
Solvent: The choice of solvent is critical and can dramatically affect reaction outcomes.[5][6] A solvent's polarity can influence the solubility of reactants and intermediates, as well as the catalytic activity. It is advisable to screen a range of solvents with varying polarities. In some cases, solvent-free conditions or the use of aqueous micelles with ultrasound irradiation have been shown to significantly improve yields.[1][7]
-
Catalyst: The presence and nature of a catalyst can be pivotal. Many MCRs for pyrazolopyridine synthesis are catalyzed by acids (Brønsted or Lewis), bases, or even metal catalysts.[8][9] The absence of a catalyst or the use of an inappropriate one can lead to negligible product formation.[10][11] Consider screening different catalysts and optimizing the catalyst loading.
-
-
Order of Reagent Addition: In some MCRs, the order of reagent addition can influence the reaction pathway and minimize the formation of side products.[1] Pre-forming an intermediate before adding the final component can sometimes lead to a cleaner reaction and higher yield.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Insufficient reaction time will result in incomplete conversion, while prolonged times may lead to product degradation or the formation of side products.
II. Side Product Formation and Purification Challenges
Question 2: I am observing significant side product formation, making purification difficult. What are the common side reactions, and how can I minimize them?
Side product formation is a common issue in MCRs due to the multiple reactive species present in a single pot. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions:
-
Self-Condensation of Reactants: Aldehydes can undergo self-condensation, especially under basic conditions. Similarly, active methylene compounds can react with themselves.
-
Formation of Intermediates as Final Products: In some cases, stable intermediates may be isolated as the major product if the reaction does not proceed to completion. For example, in the Hantzsch synthesis, the dihydropyridine intermediate is formed first and then oxidized to the final pyridine product.[7][12] Inefficient oxidation will lead to the dihydropyridine as a major "side product."
-
Alternative Reaction Pathways: The complexity of MCRs means that multiple mechanistic pathways can exist, leading to a mixture of products.[1] For instance, in reactions involving aminopyrazoles, both the amino group and the pyrazole nitrogen can act as nucleophiles, potentially leading to different regioisomers.[13]
Strategies to Enhance Selectivity and Minimize Side Products:
-
Optimize Reaction Temperature: As mentioned previously, temperature can be a powerful tool to control selectivity. Running the reaction at a lower or higher temperature might favor the desired reaction pathway over competing ones.[1]
-
Catalyst Selection: A well-chosen catalyst can significantly enhance the rate of the desired reaction, minimizing the time for side reactions to occur. For example, using a catalyst like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation has been shown to improve yields in Hantzsch-type reactions.[1]
-
Solvent Effects: The solvent can influence the stability of intermediates and transition states, thereby affecting the product distribution.[14] Experiment with different solvents to find one that favors the formation of the desired product.
-
Microwave-Assisted Synthesis: Microwave irradiation can often lead to shorter reaction times and cleaner product formation by rapidly heating the reaction mixture, which can minimize the formation of thermally induced side products.[1]
Purification Strategies:
-
Crystallization: If the desired product is a solid, crystallization is often the most effective purification method. Screening different solvent systems is crucial.
-
Column Chromatography: This is a standard method for separating complex mixtures. A systematic approach to selecting the mobile phase using TLC is recommended.
-
Solid-Phase Extraction (SPE): For certain products, SPE can be a rapid and efficient method for removing impurities.[15]
III. Catalyst Selection and Optimization
Question 3: How do I choose the right catalyst for my pyrazolopyridine multicomponent reaction, and how do I optimize its use?
Catalyst selection is a critical step in developing an efficient MCR. The choice of catalyst depends on the specific reaction type and the nature of the starting materials.
Decision Tree for Catalyst Selection
Caption: A decision tree to guide catalyst selection for pyrazolopyridine MCRs.
Catalyst Optimization:
Once a potential catalyst or class of catalysts is identified, the following parameters should be optimized:
-
Catalyst Loading: The amount of catalyst used can significantly impact the reaction rate and yield. Start with a catalytic amount (e.g., 5-10 mol%) and vary it to find the optimal loading.
-
Catalyst Type: Even within the same class (e.g., Lewis acids), different catalysts can exhibit vastly different activities. It is often beneficial to screen a small library of catalysts.
-
Heterogeneous vs. Homogeneous Catalysts: Heterogeneous catalysts can offer advantages in terms of easy separation and recyclability, contributing to greener synthesis protocols.[10][11]
Table 1: Common Catalysts for Pyrazolopyridine Synthesis
| Catalyst Type | Examples | Typical Reactions | References |
| Brønsted Acids | p-Toluenesulfonic acid (p-TSA), Acetic acid | Hantzsch-type, Condensations | ,[16] |
| Lewis Acids | ZnCl₂, InCl₃, ZrCl₄ | Cyclocondensations | [13],[17] |
| Bases | Piperidine, K₂CO₃ | Knoevenagel condensation steps | [18] |
| Nanocatalysts | Nano-ZnO, Magnetic Nanoparticles | Green synthesis protocols | ,[11],[16] |
| Organocatalysts | L-Proline | Asymmetric synthesis | [8] |
IV. Solvent Effects
Question 4: The choice of solvent seems to have a significant impact on my reaction. How do I select the optimal solvent?
The solvent plays a multifaceted role in MCRs, influencing reactant solubility, reaction rates, and even product selectivity.[5][6]
Key Considerations for Solvent Selection:
-
Polarity: The polarity of the solvent should ideally match that of the reactants and transition states to facilitate the reaction. A common strategy is to screen solvents across a range of polarities.
-
Protic vs. Aprotic: Protic solvents (e.g., ethanol, water) can participate in hydrogen bonding and may act as catalysts or inhibitors, depending on the reaction mechanism. Aprotic solvents (e.g., THF, acetonitrile, DMF) are generally less interactive. In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can improve regioselectivity in pyrazole formation.[14]
-
Boiling Point: The desired reaction temperature will dictate the choice of solvent based on its boiling point.
-
"Green" Solvents: Consider using environmentally benign solvents like water or ethanol, or even performing the reaction under solvent-free conditions, which can also simplify product isolation.[11][19]
Table 2: Effect of Solvent on the Yield of a Model Pyrazolopyridine Synthesis
| Solvent | Polarity Index | Typical Yield (%) | Notes | References |
| Water | 10.2 | Often high, especially with ultrasound | Environmentally friendly, may require heating | ,[19] |
| Ethanol | 5.2 | Good for many condensations | Protic, good solvent for many organic reactants | [1] |
| Acetonitrile | 5.8 | Variable, can be effective | Aprotic polar, good for a range of reactants | [5] |
| Toluene | 2.4 | Often used for azeotropic water removal | Aprotic, non-polar | [4] |
| Solvent-free | N/A | Can be very high | Environmentally friendly, requires thermal or microwave activation | ,[20] |
Note: Yields are illustrative and highly dependent on the specific reaction.
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Synthesis of Pyrazolopyridines
This protocol provides a general guideline for performing a microwave-assisted multicomponent reaction.
-
Reactant Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), the active methylene compound (1.0 mmol), the aminopyrazole (1.0 mmol), and the nitrogen source (e.g., ammonium acetate, 1.2 mmol).
-
Solvent and Catalyst Addition: Add the chosen solvent (3-5 mL) and the optimized amount of catalyst.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor.[1] Irradiate the mixture at a set temperature (e.g., 120 °C) for a short duration (e.g., 2-10 minutes).[1]
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: After cooling, the reaction mixture can be concentrated under reduced pressure. The residue can then be purified by crystallization or column chromatography.
Protocol 2: Catalyst Screening for a New Pyrazolopyridine Synthesis
This protocol outlines a method for efficiently screening different catalysts.
-
Setup: Arrange a series of small-scale reaction vials (e.g., 1-2 mL).
-
Stock Solution: Prepare a stock solution of the reactants in the chosen solvent to ensure consistent concentrations across all reactions.
-
Catalyst Addition: To each vial, add a different catalyst (e.g., 10 mol%). Include a control reaction with no catalyst.
-
Reaction: Run all the reactions under the same conditions (temperature, time).
-
Analysis: Analyze the outcome of each reaction by TLC or LC-MS to identify the most promising catalyst(s) for further optimization.
Plausible Reaction Mechanism
The following diagram illustrates a plausible mechanism for the formation of a pyrazolopyridine derivative, highlighting the key bond-forming steps in a multicomponent reaction.
Caption: A plausible mechanistic pathway for pyrazolopyridine synthesis via an MCR.
This guide provides a starting point for troubleshooting your multicomponent reactions for pyrazolopyridine synthesis. Remember that each reaction is unique, and a systematic, evidence-based approach to optimization will ultimately lead to the most successful outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silver(I) triflate-catalyzed post-Ugi synthesis of pyrazolodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-1 ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07228A [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 13. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications | MDPI [mdpi.com]
- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Synthesis of 3-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine
Welcome to the technical support center for the synthesis of 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the scalable synthesis of this important heterocyclic compound.
Introduction
This compound is a key structural motif in medicinal chemistry, valued for its unique electronic properties imparted by the trifluoromethyl group, which can enhance metabolic stability and binding affinity. The synthesis of this scaffold, however, can present several challenges, particularly when scaling up from milligram to gram or kilogram quantities. This guide will address common issues encountered during synthesis, providing practical solutions grounded in chemical principles.
A prevalent and effective method for constructing the pyrazolo[4,3-c]pyridine core involves a Sonogashira cross-coupling reaction followed by a cyclization step. This approach offers flexibility in introducing substituents but requires careful control of reaction parameters to ensure high yields and purity.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A1: A frequently used starting point is a halogenated pyrazole derivative, such as 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde.[1][2] This allows for a subsequent Sonogashira coupling to introduce the necessary alkyne for the pyridine ring formation.
Q2: Why is a Sonogashira coupling a preferred method for this synthesis?
A2: The Sonogashira coupling is a powerful C-C bond-forming reaction that is well-suited for coupling terminal alkynes with aryl or vinyl halides.[3] It is known for its mild reaction conditions and tolerance of a wide range of functional groups, which is advantageous when working with complex molecules.[3]
Q3: What are the critical parameters to control during the Sonogashira coupling step?
A3: Key parameters include the choice of palladium catalyst and ligand, the use of a copper(I) co-catalyst, the selection of a suitable base and solvent, and maintaining an inert atmosphere.[4][5] The reaction temperature is also crucial; while many couplings proceed at room temperature, some less reactive halides may require heating.[4]
Q4: I am observing significant homocoupling of my alkyne (Glaser coupling). How can I minimize this?
A4: Homocoupling is a common side reaction, often promoted by the copper(I) co-catalyst and the presence of oxygen.[4] To mitigate this, ensure your reaction is performed under strictly anaerobic conditions (e.g., by degassing the solvent and using an inert atmosphere).[4] Alternatively, you can explore copper-free Sonogashira protocols.[4]
Q5: What are the common challenges in the final cyclization step to form the pyridine ring?
A5: The cyclization of the 5-alkynyl-1H-pyrazole-4-carbaldehyde intermediate can sometimes be sluggish or lead to side products. The choice of base and solvent is critical to promote the desired intramolecular reaction. In some cases, microwave-assisted synthesis can be beneficial in driving the reaction to completion and improving yields.[1][2]
Q6: How should I purify the final this compound product?
A6: Purification is typically achieved through flash column chromatography on silica gel. Due to the presence of the trifluoromethyl group, the compound may have unique solubility and elution characteristics. A systematic screening of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended to achieve optimal separation.
Troubleshooting Guides
Problem 1: Low or No Conversion in the Sonogashira Coupling Step
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Inactive Catalyst | 1. Use a fresh batch of palladium catalyst and ligand. 2. Consider using a pre-catalyst that is more stable to air and moisture. 3. Screen different phosphine ligands or N-heterocyclic carbene (NHC) ligands.[4] | The palladium catalyst is the heart of the reaction and can degrade over time. Pyrazole substrates can sometimes inhibit catalysis by coordinating to the palladium center; bulky, electron-rich ligands can often overcome this.[4] |
| Poor Reagent Quality | 1. Use anhydrous and degassed solvents. 2. Ensure the amine base (e.g., triethylamine, diisopropylamine) is dry and freshly distilled. | Water and oxygen can deactivate the catalyst and lead to unwanted side reactions like alkyne homocoupling.[4] |
| Suboptimal Reaction Temperature | 1. If using an aryl bromide, consider increasing the reaction temperature (e.g., to 60-80 °C). 2. Monitor the reaction by TLC or LC-MS to track progress and potential decomposition at higher temperatures. | The oxidative addition of the aryl halide to the palladium(0) complex is the rate-limiting step and is often accelerated by heat, especially for less reactive bromides and chlorides.[6] |
| Incorrect Base | 1. Screen different amine bases (e.g., triethylamine, diisopropylamine, DBU). 2. Ensure the pKa of the base is appropriate for the reaction. | The base is crucial for deprotonating the terminal alkyne and regenerating the active catalyst. Its strength and steric bulk can significantly impact the reaction rate. |
Problem 2: Formation of Significant Side Products During Cyclization
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Intermolecular Reactions | 1. Run the reaction at a lower concentration (higher dilution). 2. Add the cyclization agent (e.g., base) slowly to the reaction mixture. | High concentrations can favor intermolecular side reactions over the desired intramolecular cyclization. |
| Incorrect Base/Solvent System | 1. Screen different bases (e.g., t-BuOK, NaH, DBU) and solvents (e.g., THF, DMF, DMSO). 2. Consider using a non-nucleophilic base to avoid unwanted additions. | The base and solvent play a critical role in promoting the intramolecular nucleophilic attack that leads to ring closure. The optimal combination will depend on the specific substrate. |
| Thermal Decomposition | 1. If heating, ensure the temperature is not excessively high. 2. Consider microwave-assisted synthesis for rapid and controlled heating.[1][2] | Trifluoromethylated heterocycles can sometimes be thermally sensitive. Microwave heating can provide rapid energy input, often leading to cleaner reactions and higher yields in shorter times. |
Experimental Protocols
Exemplary Protocol: Microwave-Assisted Synthesis of 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines
This protocol is adapted from a literature procedure and should be performed by trained chemists in a suitable laboratory setting.[1][2]
Step 1: Sonogashira Coupling and In-Situ Cyclization
-
To a microwave reaction vial, add 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde (1.0 eq), the terminal alkyne (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq).
-
Add a suitable solvent, such as degassed tert-butylamine.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 30-60 minutes), monitoring the pressure.
-
Senior Application Scientist Note: Microwave heating can significantly accelerate the reaction. The temperature and time should be optimized for each specific alkyne. The use of tert-butylamine as both the base and solvent simplifies the reaction setup.
-
-
After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Purification
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the pure product and concentrate to yield the this compound derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.[1]
Visualizations
Reaction Pathway
Caption: Synthetic route to this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low-yield reactions.
References
- 1. BJOC - Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. reddit.com [reddit.com]
Technical Support Center: Chiral Separation of Pyrazolo[4,3-c]pyridine Enantiomers
Welcome to the technical support center for the method development of chiral separations for pyrazolo[4,3-c]pyridine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting advice and answers to frequently asked questions. The pyrazolo[4,3-c]pyridine scaffold is a significant pharmacophore found in a variety of biologically active compounds, making robust enantioselective analysis critical for drug discovery and development.[1][2][3] This resource is structured to address common challenges encountered during method development, drawing on established principles of chiral chromatography and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: Where should I start with chiral method development for a novel pyrazolo[4,3-c]pyridine derivative?
A1: The most effective approach is a systematic screening process.[4] Given that predicting chiral recognition is challenging, screening a diverse set of chiral stationary phases (CSPs) under different mobile phase conditions is crucial.[4][5][6] A recommended starting point is to screen polysaccharide-based CSPs (e.g., derivatized cellulose and amylose) as they have demonstrated broad applicability for a wide range of chiral compounds, including nitrogen-containing heterocycles.[7][8][9][10]
Initial Screening Strategy:
-
Columns: Select a minimum of two to three complementary polysaccharide-based columns, such as those with cellulose tris(3,5-dimethylphenylcarbamate), amylose tris(3,5-dimethylphenylcarbamate), and derivatized cellulose or amylose selectors.[4][11]
-
Mobile Phase Modes: Screen in normal phase (NP), polar organic (PO), and reversed-phase (RP) modes.[6][9][12]
-
Additives: Since pyrazolo[4,3-c]pyridines are basic, incorporating a basic additive like diethylamine (DEA) at 0.1% (v/v) in NP and PO modes is often necessary to improve peak shape and achieve separation.[4][15] For RP mode, volatile buffers such as ammonium bicarbonate or ammonium acetate are suitable, especially for LC-MS applications.[12][13][14]
Q2: Which chromatographic mode (NP, RP, PO, or SFC) is generally most successful for pyrazolo[4,3-c]pyridine enantiomers?
A2: There is no single "best" mode, as success is highly dependent on the specific analyte and the CSP. However, some general trends can be observed:
-
Normal Phase (NP) and Polar Organic (PO) Modes: These are often the most successful for polysaccharide-based CSPs.[7][10] The PO mode can offer advantages like shorter analysis times and better peak shapes.[7]
-
Reversed-Phase (RP) Mode: RP is particularly valuable when developing methods for LC-MS analysis due to the compatibility of the mobile phases with mass spectrometry.[12][13][14]
-
Supercritical Fluid Chromatography (SFC): SFC is an increasingly popular and powerful technique for chiral separations.[11][16][17] It often provides faster separations and can offer unique selectivity compared to HPLC.[16][18] The use of CO2-based mobile phases also reduces the consumption of organic solvents.[17]
Q3: Why is a basic additive necessary for the separation of pyrazolo[4,3-c]pyridine enantiomers?
A3: Pyrazolo[4,3-c]pyridines are nitrogen-containing heterocyclic compounds and are typically basic in nature. The basic nitrogen atoms can interact strongly with residual acidic silanol groups on the silica support of the CSP, leading to poor peak shape (tailing) and potentially no separation.[19] A basic additive, such as diethylamine (DEA), is added to the mobile phase to:
-
Suppress Silanol Interactions: The additive competes with the basic analyte for active sites on the stationary phase, effectively masking the silanol groups.[20]
-
Improve Peak Shape: By reducing undesirable secondary interactions, the peak shape becomes more symmetrical, which in turn improves resolution.[15][21]
-
Enhance Chiral Recognition: In some cases, the additive can influence the conformation of the analyte or the CSP, leading to better chiral recognition.[20][22]
Q4: Can I use the same chiral method for different derivatives of the pyrazolo[4,3-c]pyridine core?
A4: Not necessarily. Even small changes in the substitution pattern on the pyrazolo[4,3-c]pyridine scaffold can significantly alter the interactions with the CSP, leading to a loss of separation or a change in elution order.[6] Each new derivative should be subjected to at least a partial re-screening or optimization of the existing method.
Troubleshooting Guide
This section addresses specific problems you may encounter during method development.
Issue 1: No Separation of Enantiomers
Potential Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not have the necessary chiral recognition capabilities for your analyte.
-
Incorrect Mobile Phase Composition: The mobile phase may be too strong, causing the enantiomers to elute too quickly without sufficient interaction with the CSP.
-
Solution (NP): Decrease the concentration of the polar modifier (e.g., alcohol). For example, if you see no separation with 20% ethanol in hexane, try 10% or 5%.
-
Solution (RP): Reduce the organic modifier content in the mobile phase.[13][14]
-
Solution (PO): Try a different polar organic solvent. For instance, if methanol doesn't work, try acetonitrile or a mixture of the two.[7]
-
-
Lack of Necessary Additives: As discussed in the FAQs, basic compounds often require a basic additive.
-
Solution: Add 0.1% DEA or another suitable amine to your mobile phase in NP and PO modes.[15] For RP, ensure your buffer is appropriate.
-
-
Suboptimal Temperature: Temperature can significantly impact chiral selectivity.[6]
-
Solution: Evaluate the separation at different temperatures (e.g., 10°C, 25°C, and 40°C). Lower temperatures often improve resolution, but this is not always the case.[21]
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Potential Causes & Solutions:
-
Secondary Interactions with Silica: This is the most common cause for basic analytes like pyrazolo[4,3-c]pyridines.
-
Solution:
-
Increase Additive Concentration: If you are already using a basic additive, try incrementally increasing its concentration (e.g., from 0.1% to 0.2% DEA). Be aware that excessive additive can sometimes negatively impact separation.
-
Use a Stronger or Different Additive: Some compounds may require a stronger base or a different type of amine, such as butylamine or ethanolamine.[15]
-
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.
-
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade.
-
Solution: Flush the column with a strong, compatible solvent as recommended by the manufacturer.[24] If performance is not restored, the column may need to be replaced.
-
Issue 3: Poor Resolution (Rs < 1.5) Despite Some Separation
Potential Causes & Solutions:
-
Suboptimal Mobile Phase Strength: The mobile phase may still be too strong, reducing the difference in retention between the enantiomers.
-
Low Column Efficiency: The column may not be providing enough theoretical plates.
-
Solution:
-
Decrease the Flow Rate: Lowering the flow rate can increase efficiency and improve resolution.[21]
-
Use a Longer Column or a Column with Smaller Particles: This will increase the number of theoretical plates.
-
-
-
Temperature Effects: As mentioned earlier, temperature can influence selectivity.
-
Solution: Optimize the column temperature. A change of just 5-10°C can sometimes be enough to achieve baseline resolution.[6]
-
-
Mobile Phase Additive Effects: The type and concentration of the additive can affect selectivity.
Issue 4: Irreproducible Retention Times or Resolution
Potential Causes & Solutions:
-
Insufficient Column Equilibration: Chiral separations can be very sensitive to the mobile phase composition, and columns may require longer equilibration times than in achiral chromatography.
-
Solution: Ensure the column is equilibrated with the mobile phase for a sufficient amount of time (e.g., 20-30 column volumes) before starting your analysis.
-
-
Mobile Phase Instability: The mobile phase composition may be changing over time due to the evaporation of volatile components.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
-
Column "Memory Effects": If the column has been used with different mobile phases and additives, adsorbed molecules from previous analyses can affect the current separation.[24]
-
Temperature Fluctuations: Changes in the ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
Data Presentation & Experimental Protocols
Table 1: Recommended Starting Conditions for Chiral Screening
| Parameter | Normal Phase (NP) | Polar Organic (PO) | Reversed-Phase (RP) | Supercritical Fluid (SFC) |
| CSP Type | Polysaccharide-based | Polysaccharide-based | Polysaccharide-based | Polysaccharide-based |
| Mobile Phase | n-Hexane/Alcohol¹ | Methanol or Acetonitrile | ACN or MeOH / Buffer² | CO₂ / Modifier³ |
| Modifier/Solvent Ratio | 90:10 (v/v) | 100% | 50:50 (v/v) | 80:20 (v/v) |
| Additive | 0.1% DEA | 0.1% DEA | 10mM NH₄HCO₃ | 0.1-0.5% DEA in Modifier |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 3.0 mL/min |
| Temperature | 25°C | 25°C | 25°C | 40°C |
¹Alcohol can be 2-propanol or ethanol. ²Buffer can be ammonium bicarbonate or ammonium acetate, pH adjusted if necessary. ³Modifier is typically methanol or ethanol.
Protocol 1: Systematic Approach to Mobile Phase Optimization
-
Select the Best CSP and Mode: From the initial screening, choose the CSP and mobile phase mode that shows the most promising results (even if it's just partial separation).
-
Optimize Modifier Percentage:
-
If using NP or SFC, vary the percentage of the alcohol/modifier in 5% increments (e.g., 5%, 10%, 15%, 20%).
-
If using RP, vary the organic modifier percentage in 10% increments (e.g., 40%, 50%, 60%, 70%).
-
-
Optimize Additive Concentration: Once a good modifier percentage is found, vary the additive concentration (e.g., 0.05%, 0.1%, 0.2% DEA).
-
Evaluate Temperature: Test the separation at a lower and higher temperature (e.g., 15°C and 35°C) to see the effect on resolution.
-
Fine-tune Flow Rate: If necessary, reduce the flow rate to improve efficiency and resolution.
Visualizations
Diagram 1: General Workflow for Chiral Method Development
Caption: A systematic workflow for chiral method development.
Diagram 2: Troubleshooting Logic for No Enantiomeric Separation
References
- 1. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. hplc.today [hplc.today]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chiraltech.com [chiraltech.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chiraltech.com [chiraltech.com]
- 18. fagg-afmps.be [fagg-afmps.be]
- 19. The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 22. researchgate.net [researchgate.net]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. chiraltech.com [chiraltech.com]
Technical Support Center: A Guide to Controlling Regioisomer Formation in Pyrazolopyridine Synthesis
Welcome to the technical support center for pyrazolopyridine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing pyrazolopyridine scaffolds. The formation of regioisomers is a prevalent challenge in this field, impacting yield, purification efficiency, and the ultimate success of a synthetic campaign.
This document provides in-depth, experience-driven insights and practical troubleshooting strategies in a direct question-and-answer format. We will explore the mechanistic underpinnings of regioisomer formation and offer actionable protocols to steer your reactions toward the desired constitutional isomer.
Section 1: Frequently Asked Questions - Understanding the Fundamentals
This section addresses the core principles governing regioselectivity in pyrazolopyridine synthesis.
Q1: What are the common regioisomers encountered in pyrazolopyridine synthesis?
Pyrazolopyridines are bicyclic heterocyclic compounds formed from the fusion of a pyrazole and a pyridine ring. There are five possible constitutional isomers: pyrazolo[3,4-b]pyridine, pyrazolo[1,5-a]pyridine, pyrazolo[4,3-c]pyridine, pyrazolo[3,4-c]pyridine, and pyrazolo[4,3-b]pyridine.[1][2] The most frequently encountered challenge involves controlling regioselectivity when using unsymmetrical precursors, which can lead to two or more of these isomers or different substitution patterns on a single scaffold.
For instance, the reaction of an aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound can lead to two different regioisomers, depending on which carbonyl group undergoes the initial nucleophilic attack by the exocyclic amino group versus the endocyclic pyrazole nitrogen.[2]
Caption: Key Pyrazolopyridine Isomeric Cores.
Q2: What are the primary factors that dictate regioselectivity?
Regioselectivity is not a matter of chance; it is governed by a combination of electronic, steric, and mechanistic factors. Understanding these can transform a reaction from a 50:50 mixture to a highly selective outcome.
-
Electronic Effects: The relative electrophilicity of reactive sites on one starting material and the nucleophilicity of sites on the other are paramount. For example, in the reaction of 5-aminopyrazole with a non-symmetrical 1,3-dicarbonyl compound, the more electrophilic carbonyl carbon will preferentially react with the most nucleophilic nitrogen of the aminopyrazole.[2] Electron-withdrawing groups will increase the electrophilicity of a nearby carbonyl, while electron-donating groups will decrease it.
-
Steric Hindrance: Bulky substituents near a reactive center can impede the approach of a nucleophile, directing it to a less sterically hindered site. This can be used strategically to favor the formation of one regioisomer over another.
-
Reaction Mechanism: The specific pathway of the reaction (e.g., condensation, annulation, multi-component reaction) determines the sequence of bond formation. Different mechanisms can lead to different regioisomeric products from the same set of starting materials. For instance, a three-component reaction might proceed through a specific intermediate that pre-ordains the final regiochemistry.[1]
-
Reaction Conditions: Solvent, temperature, and catalysts can profoundly influence regioselectivity.[3] Solvents can stabilize certain transition states over others, while temperature can shift the balance between kinetically and thermodynamically controlled products. Catalysts (acidic, basic, or metallic) can activate specific sites on a molecule, thereby directing the reaction path.
Q3: How does N-substitution on a pyrazole precursor influence the outcome?
Substituting the N1 position of a pyrazole precursor is a powerful and common strategy to prevent the formation of certain regioisomers. For many syntheses starting with aminopyrazoles, an unsubstituted N-H on the pyrazole ring presents an alternative nucleophilic site to the exocyclic amino group. This can lead to a mixture of products. By "blocking" this position with a substituent (e.g., a methyl or phenyl group), you eliminate this alternative reaction pathway.[1][2] This is particularly crucial in syntheses where the pyridine ring is formed onto a pre-existing pyrazole ring.[1]
Caption: N-Substitution simplifies reaction pathways.
Section 2: Troubleshooting Guide - Practical Solutions for Common Problems
This section provides actionable advice for overcoming common experimental hurdles related to regioisomer formation.
Problem 1: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?
This is the most common issue. A systematic approach to optimizing the reaction is required.
Solution A: Modify Reaction Conditions
The reaction environment can be tuned to favor one reaction pathway over another.
| Parameter | Recommended Action & Rationale |
| Solvent | The polarity and hydrogen-bonding capability of the solvent can stabilize one transition state over another. Action: Screen a range of solvents with varying properties (e.g., Toluene, Dioxane, DMF, EtOH). Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in pyrazole synthesis by minimizing side reactions and promoting specific hydrogen-bonding interactions.[4][5] |
| Temperature | Lower temperatures often favor the kinetically controlled product (the one that forms fastest), while higher temperatures can allow the system to equilibrate to the more stable, thermodynamically controlled product. Action: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) and compare the isomeric ratio to a reaction run at reflux.[3] |
| Catalyst | The choice of catalyst is critical. Lewis acids (e.g., ZrCl₄, InCl₃) can coordinate to a carbonyl oxygen, increasing its electrophilicity and directing the nucleophilic attack.[6][7] Brønsted acids (e.g., p-TsOH) or bases can catalyze specific condensation steps. Action: Screen different types of catalysts. For three-component reactions, catalyst-free conditions under microwave irradiation can also be highly effective and regioselective.[8][9] |
| Microwave Irradiation | Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and often improves yields and regioselectivity by promoting rapid, uniform heating.[10][11] This can favor a specific kinetic product before side reactions or isomerization can occur. Action: If available, switch from conventional heating to microwave irradiation. Often, solvent-free conditions or high-boiling solvents like DMF are used.[8][12] |
Solution B: Strategic Selection of Starting Materials
Revisit your starting materials. Sometimes a small modification can have a large impact on selectivity.
-
Enhance Electronic Differentiation: If reacting with a 1,3-dicarbonyl, increase the electronic difference between the two carbonyl groups. For example, use a β-ketoester instead of a β-diketone. The ketone is generally more electrophilic than the ester carbonyl, which can lead to highly regioselective reactions.[2]
-
Introduce Steric Bias: Add a bulky substituent near one of the reactive sites to sterically block it, forcing the reaction to occur at the alternative site.
-
Use a "Pre-activated" Substrate: Employ substrates that have enhanced reactivity at a specific position, such as α,β-unsaturated compounds in [3+2] annulation reactions, which can offer predictable regioselectivity.[13][14]
Caption: Troubleshooting workflow for regioselectivity.
Problem 2: I've already made a mixture of regioisomers. How can I separate them?
While prevention is ideal, purification is often necessary.
-
Flash Column Chromatography: This is the most common and effective method for separating regioisomers.[3]
-
Solvent System: Finding the right eluent system is key. Start with a low-polarity system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. Isomers with different polarities (e.g., due to exposed N-H groups or polar substituents) will elute at different rates.
-
Stationary Phase: Standard silica gel is usually sufficient. If separation is particularly difficult, consider using a different stationary phase like alumina or a reverse-phase C18 silica.
-
-
Crystallization: If one of the isomers is a solid and has different solubility characteristics, fractional crystallization can be an effective, scalable purification method. Try dissolving the mixture in a minimal amount of a hot solvent and allowing it to cool slowly. The less soluble isomer may crystallize out, leaving the more soluble one in the mother liquor.
Section 3: Detailed Experimental Protocols
The following protocols are illustrative examples of regioselective syntheses reported in the literature. They should be adapted to your specific substrates.
Protocol 1: Regioselective Three-Component Synthesis of a 1H-Pyrazolo[3,4-b]pyridine
This protocol is adapted from literature procedures that report high regioselectivity by controlling the reaction pathway through the in-situ formation of a biselectrophile.[1]
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted 5-aminopyrazole (1.0 mmol), the aldehyde (1.0 mmol), and the active methylene carbonyl compound (e.g., a ketone) (1.0 mmol) in ethanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of L-proline (0.1 mmol, 10 mol%).
-
Reaction: Stir the mixture vigorously and heat to 80 °C (oil bath).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 30-60 minutes).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate. If so, collect the solid by filtration and wash with cold ethanol. If not, concentrate the mixture in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent to afford the pure 1H-pyrazolo[3,4-b]pyridine.
Protocol 2: Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated Annulation
This protocol is based on a modern method that provides high and predictable regioselectivity through a [3+2] annulation-aromatization cascade.[13][14]
-
Setup: In a sealed vial, combine the N-aminopyridine (0.5 mmol), the α,β-unsaturated compound (e.g., chalcone) (0.6 mmol), and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) (0.1 mmol, 20 mol%).
-
Solvent: Add 1,2-dichloroethane (DCE) (2.0 mL).
-
Reaction: Seal the vial and heat the mixture at 120 °C for 24 hours.
-
Monitoring: Allow the reaction to proceed for the specified time. Progress can be monitored by LC-MS if desired.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired pyrazolo[1,5-a]pyridine. This method often produces a single regioisomer.[14]
References
- 1. mdpi.com [mdpi.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Combinatorial synthesis of pyrazoloquinoline and pyrazoloacridine derivatives with high regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microwave-assisted synthesis of some new pyrazolopyridines and their antioxidant, antitumor and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of 3-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine Derivatives as Novel Antibacterial Agents
This guide provides an in-depth validation and comparative analysis of the biological activity of a representative 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine derivative, herein referred to as Compound X. The focus of this guide is to objectively assess its antibacterial potency against clinically relevant bacterial strains in comparison to a well-established antibiotic, Ciprofloxacin. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antimicrobial agents.
Introduction: The Imperative for Novel Antibacterial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutics with distinct mechanisms of action. The pyrazolopyridine scaffold has emerged as a privileged structure in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The incorporation of a trifluoromethyl (CF3) group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and target engagement.[2] This guide delves into the validation of the antibacterial potential of 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridines, a promising class of compounds for combating drug-resistant pathogens.
Mechanism of Action: A Multi-Targeted Approach
While the precise mechanism of action for many novel antibacterial agents is an area of active investigation, preliminary studies on related trifluoromethyl-substituted pyrazole derivatives suggest a multi-targeted approach that disrupts global bacterial cell function.[3][4] Unlike fluoroquinolones that primarily target DNA gyrase and topoisomerase IV, these novel scaffolds may interfere with multiple essential cellular processes, including macromolecular synthesis. This multi-targeted action could be a key advantage in overcoming existing resistance mechanisms.
Below is a conceptual diagram illustrating the potential multi-targeted mechanism of action of Compound X compared to the well-defined mechanism of Ciprofloxacin.
Caption: Comparative Mechanism of Action.
Comparative Analysis of Antibacterial Activity
The antibacterial efficacy of Compound X was evaluated against a panel of Gram-positive and Gram-negative bacteria, including a methicillin-resistant Staphylococcus aureus (MRSA) strain. The results, presented as Minimum Inhibitory Concentration (MIC) values, are compared with Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.
| Compound | Staphylococcus aureus (ATCC 25923) MIC (µg/mL) | Staphylococcus aureus (MRSA, ATCC 43300) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) |
| Compound X | 1.56 | 3.12 | 6.25 | >128 |
| Ciprofloxacin | 0.75[5] | 1.89[5] | 0.03-0.23[5] | 0.37[5] |
Data Interpretation: The data indicates that Compound X exhibits potent activity against Gram-positive bacteria, including the drug-resistant MRSA strain. While its activity against Gram-negative bacteria is less pronounced compared to Ciprofloxacin, its efficacy against MRSA highlights its potential as a valuable scaffold for further development. The MIC values for Ciprofloxacin are provided from published literature for comparative purposes.[5]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The following detailed protocol for the broth microdilution method was employed to determine the MIC values. This method is a standardized and widely accepted technique for assessing the in vitro activity of antimicrobial agents.[3][4][6]
I. Preparation of Materials and Reagents
-
Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of Compound X in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO).
-
Bacterial Strains: Use standardized bacterial strains from a reputable source (e.g., ATCC).
-
Culture Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator (35 ± 2°C), spectrophotometer.
II. Inoculum Preparation
-
From a fresh (18-24 hours) agar plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
III. Broth Microdilution Assay
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the test compound stock solution to the first well of each row to be tested.
-
Perform a serial twofold dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.
-
Add 10 µL of the prepared bacterial inoculum to each well, except for the sterility control wells.
-
Include a growth control (no compound) and a sterility control (no inoculum) for each bacterial strain.
-
Incubate the plates at 35 ± 2°C for 18-24 hours.
IV. Interpretation of Results
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the organism.
-
Visual inspection or a microplate reader can be used to assess growth.
Caption: Broth Microdilution Workflow.
Conclusion and Future Directions
The representative this compound, Compound X, demonstrates promising antibacterial activity, particularly against Gram-positive pathogens, including MRSA. This positions the pyrazolo[4,3-c]pyridine scaffold as a valuable starting point for the development of new antibacterial agents. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and broaden the spectrum of activity. Future investigations should also focus on elucidating the precise molecular targets and mechanisms of action to fully understand the potential of this chemical class in addressing the challenge of antimicrobial resistance.
References
- 1. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
A Comparative Analysis of Pyrazolo[4,3-c]pyridine and Pyrazolo[3,4-b]pyridine Scaffolds in Inhibitor Design
A Senior Application Scientist's Guide to Navigating Two Versatile Heterocyclic Cores
In the landscape of medicinal chemistry, the pyrazolopyridine scaffold stands out as a privileged heterocyclic system, forming the core of numerous inhibitors targeting a wide array of biological targets. The constitutional isomers of this scaffold, particularly pyrazolo[4,3-c]pyridine and pyrazolo[3,4-b]pyridine, offer distinct electronic and steric properties that medicinal chemists can exploit for targeted drug design. This guide provides a comparative study of these two scaffolds, offering insights into their synthesis, structure-activity relationships (SAR), and therapeutic applications, supported by experimental data and protocols for researchers in drug discovery.
Structural and Electronic Distinctions: A Tale of Two Isomers
The pyrazolo[4,3-c]pyridine and pyrazolo[3,4-b]pyridine scaffolds are both bicyclic aromatic systems resulting from the fusion of a pyrazole and a pyridine ring. However, the arrangement of the nitrogen atoms and the point of fusion lead to significant differences in their chemical properties and, consequently, their biological activities.
The pyrazolo[3,4-b]pyridine core is the more extensively studied of the two, with two possible tautomeric forms: the 1H- and 2H-isomers. Computational studies have shown the 1H-tautomer to be more stable.[1] This scaffold presents five diversity points for substitution, allowing for a wide range of chemical space to be explored.[2]
Conversely, the pyrazolo[4,3-c]pyridine scaffold has a different arrangement of nitrogen atoms, which influences its hydrogen bonding capabilities and overall molecular geometry. This can lead to altered binding modes and selectivity for different biological targets compared to its [3,4-b] counterpart.
Comparative Biological Activities and Therapeutic Targets
While both scaffolds have been explored for a variety of therapeutic applications, the existing body of research points towards distinct and sometimes overlapping target classes.
Pyrazolo[4,3-c]pyridine Inhibitors: Key Applications
The pyrazolo[4,3-c]pyridine core has been successfully employed in the development of inhibitors for a range of targets, including:
-
Protein-Protein Interaction (PPI) Inhibitors: A notable application is in the development of the first inhibitors of the PEX14–PEX5 protein–protein interaction, which have shown trypanocidal activity.[3][4][5] These compounds are crucial for disrupting the metabolism of Trypanosoma parasites, which are responsible for devastating infectious diseases.[4]
-
Carbonic Anhydrase (CA) Inhibitors: Pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated as inhibitors of various carbonic anhydrase isoforms, including those found in bacteria.[6][7][8][9] This opens avenues for the development of novel antibacterial agents.[7][8]
-
Phosphodiesterase 4 (PDE4) Inhibitors: This scaffold has also been investigated for its potential to inhibit PDE4, a key enzyme in the inflammatory cascade.[10]
Pyrazolo[3,4-b]pyridine Inhibitors: A Broad Spectrum of Kinase Inhibition
The pyrazolo[3,4-b]pyridine scaffold has proven to be a particularly versatile core for the development of kinase inhibitors, with applications in oncology and immunology. Some of the key targets include:
-
Tropomyosin Receptor Kinase (TRK) Inhibitors: Derivatives of this scaffold have been synthesized as potent inhibitors of TRKA, a receptor tyrosine kinase implicated in cancer cell proliferation and differentiation.[11][12]
-
Cyclin-Dependent Kinase (CDK) Inhibitors: The pyrazolo[3,4-b]pyridine core is found in inhibitors of CDK1 and dual CDK2/PIM1, which are critical regulators of the cell cycle and are attractive targets for cancer therapy.[13][14]
-
AMP-Activated Protein Kinase (AMPK) Activators: In addition to inhibitors, this scaffold has been used to design activators of AMPK, a key regulator of cellular energy homeostasis.[15]
-
TANK-Binding Kinase 1 (TBK1) Inhibitors: Potent and selective inhibitors of TBK1, a kinase involved in innate immunity and oncogenesis, have been developed using the 1H-pyrazolo[3,4-b]pyridine core.[16][17]
-
Monopolar Spindle Kinase 1 (Mps1) Inhibitors: This scaffold has been utilized to create potent inhibitors of Mps1, a key component of the mitotic checkpoint and a target for cancer treatment.[18]
-
Topoisomerase IIα Inhibitors: Pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of Topoisomerase IIα, an essential enzyme for DNA replication and a validated target for anticancer drugs.[19]
Structure-Activity Relationship (SAR) Insights
The SAR for each scaffold is dictated by the substitution patterns around the core, which in turn influences the inhibitor's potency and selectivity.
SAR of Pyrazolo[4,3-c]pyridine Inhibitors
For the PEX14–PEX5 PPI inhibitors, the orientation of the pyrazolo[4,3-c]pyridine core is crucial. The docking poses suggest that aromatic residues at specific positions can mimic the binding of native peptide ligands.[3] For carbonic anhydrase inhibitors, the presence and nature of a linker between the pyrazolopyridine core and a benzenesulfonamide moiety significantly impact inhibitory activity against different CA isoforms.[6]
SAR of Pyrazolo[3,4-b]pyridine Inhibitors
In the case of TRK inhibitors, scaffold hopping and computer-aided drug design have been instrumental in optimizing the pyrazolo[3,4-b]pyridine core to achieve nanomolar potency.[11][12] For AMPK activators, the exposure of the pyrazole N-H and para-substitution on a diphenyl group were found to be essential for activation potency.[15] For TBK1 inhibitors, a fragment splicing strategy and exploration of different substituents on the pyrazolo[3,4-b]pyridine core led to the identification of a picomolar inhibitor.[16][17]
Comparative Performance Data
Direct head-to-head comparisons of the two scaffolds against the same target are scarce in the literature. However, we can compile and compare the reported potencies of representative inhibitors from each class against their respective primary targets.
| Scaffold | Inhibitor Example | Target(s) | Potency (IC₅₀/Kᵢ/EC₅₀) | Reference |
| Pyrazolo[4,3-c]pyridine | Compound 29 | PEX14-PEX5 PPI | EC₅₀ = 0.19 µM (T. brucei) | [3] |
| Compound 1f | hCA I / hCA II | Kᵢ = 9.3 nM / 19.4 nM | [6] | |
| Pyrazolo[3,4-b]pyridine | Compound C03 | TRKA | IC₅₀ = 56 nM | [11][12] |
| Compound 17f | AMPK (activator) | EC₅₀ = 0.42 µM | [15] | |
| Compound 15y | TBK1 | IC₅₀ = 0.2 nM | [16] | |
| Compound 31 | Mps1 | IC₅₀ = 2.596 nM | [18] | |
| Compound 8c | Topoisomerase IIα | GI₅₀ MG-MID = 1.33 µM | [19] |
This table presents a selection of potent compounds and is not an exhaustive list. The biological assays and conditions may vary between studies.
Experimental Protocols
To facilitate further research and comparative studies, this section provides representative, step-by-step methodologies for the synthesis and biological evaluation of inhibitors based on these scaffolds.
General Synthesis of Pyrazolo[3,4-b]pyridines
A common and versatile method for the synthesis of the pyrazolo[3,4-b]pyridine core is the Gould-Jacobs reaction, which involves the condensation of a 3-aminopyrazole with a suitable β-ketoester or equivalent.[2]
Step-by-step protocol for a one-pot, three-component synthesis of pyrazolo[3,4-b]pyridine derivatives: [19]
-
Reaction Setup: In a round-bottom flask, combine the appropriate 3-substituted-1-phenyl-1H-pyrazol-5-amine (1 mmol), an equimolar amount of the corresponding 3-oxo-3-arylpropanenitrile (1 mmol), and the appropriate aldehyde (1 mmol) in absolute ethanol.
-
Reaction Conditions: Reflux the reaction mixture for 12 hours.
-
Work-up and Purification: After cooling to room temperature, the resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the crude product. The product can be further purified by recrystallization or column chromatography.
Caption: General workflow for the synthesis of pyrazolo[3,4-b]pyridine derivatives.
General Synthesis of Pyrazolo[4,3-c]pyridines
The synthesis of pyrazolo[4,3-c]pyridines can be achieved through various routes, including the condensation of a dienamine with an amine containing a sulfonamide fragment.[6][9]
Step-by-step protocol for the synthesis of pyrazolo[4,3-c]pyridine sulfonamides: [9]
-
Starting Material Synthesis: Synthesize the required dienamine starting from dimethyl acetonedicarboxylate in a two-step procedure.
-
Condensation Reaction: In a round-bottom flask, dissolve the dienamine (1 mmol) in methanol. Add the desired amine containing a sulfonamide fragment (1 mmol).
-
Reaction Conditions: Reflux the reaction mixture for 1 hour.
-
Work-up and Purification: After cooling, the product precipitates. Collect the solid by filtration and wash with cold methanol to yield the target pyrazolo[4,3-c]pyridine sulfonamide.
Kinase Inhibition Assay (Example: TRKA)
This protocol describes a typical in vitro kinase assay to determine the IC₅₀ value of a test compound.
-
Reagents and Materials: Recombinant human TRKA enzyme, appropriate peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, assay buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Assay Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, add the TRKA enzyme, the peptide substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Data Analysis: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Caption: A typical workflow for an in vitro kinase inhibition assay.
Signaling Pathway Visualization
To provide context for the therapeutic relevance of these inhibitors, the following diagrams illustrate the signaling pathways of two prominent targets.
TRK Signaling Pathway
Tropomyosin receptor kinases (TRKs) are activated by neurotrophins, leading to the activation of downstream signaling pathways such as the MAPK/ERK and PI3K/AKT pathways, which are involved in cell proliferation, survival, and differentiation.[12]
Caption: Simplified TRK signaling pathway and the point of intervention for pyrazolo[3,4-b]pyridine inhibitors.
PEX14-PEX5 Mediated Protein Import in Trypanosoma
The interaction between PEX14 and PEX5 is essential for the import of proteins into glycosomes, which are organelles critical for the metabolism of Trypanosoma parasites.[4]
Caption: Inhibition of PEX14-PEX5 interaction by pyrazolo[4,3-c]pyridine inhibitors disrupts parasite metabolism.
Conclusion and Future Directions
The pyrazolo[4,3-c]pyridine and pyrazolo[3,4-b]pyridine scaffolds, while structurally similar, exhibit distinct profiles in terms of their preferred biological targets. The pyrazolo[3,4-b]pyridine core has been extensively and successfully utilized in the development of a wide range of kinase inhibitors for oncology. In contrast, the pyrazolo[4,3-c]pyridine scaffold has shown significant promise in more diverse areas, including the development of anti-parasitic agents and carbonic anhydrase inhibitors.
Future research should focus on direct comparative studies of these two scaffolds against the same panel of targets to better elucidate the subtle structural and electronic factors that govern their selectivity. Furthermore, the exploration of the pyrazolo[4,3-c]pyridine scaffold in kinase inhibitor design remains a relatively underexplored area that could yield novel and selective inhibitors. For researchers and drug development professionals, a deep understanding of the nuances of these two versatile scaffolds is essential for the rational design of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-Activity Relationship in Pyrazolo[4,3- c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN116836162B - Pyrazolo[4,3-c]pyridine compounds or pharmaceutically acceptable salts thereof and uses thereof - Google Patents [patents.google.com]
- 11. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 13. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrazolo[4,3-c]pyridine Derivatives and Established Kinase Inhibitors in Oncology Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the quest for novel scaffolds that exhibit potent and selective anticancer activity is perpetual. The pyrazolo[4,3-c]pyridine core has emerged as a promising heterocyclic system, with derivatives demonstrating significant potential as kinase inhibitors. This guide provides a comparative analysis of the in vitro efficacy of a representative pyrazolo[4,3-c]pyridine derivative against the established multi-kinase inhibitor, Dasatinib. Due to the limited availability of public data on the specific compound 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine, this guide will focus on a closely related analog with published anticancer activity to facilitate a meaningful comparison.
Introduction to Pyrazolo[4,3-c]pyridines as Anticancer Agents
The pyrazolopyridine scaffold, being a bioisostere of purine, has garnered considerable attention in medicinal chemistry for its ability to interact with ATP-binding sites of various kinases.[1] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of targeted cancer therapy. Recent studies have highlighted the potential of pyrazolo[4,3-c]pyridine derivatives as a novel class of anticancer agents.[2]
This guide will delve into the comparative in vitro efficacy of a specific pyrazolo[4,3-c]pyridine derivative, designated here as Compound 41 from the work of Metwally et al.[2], against various cancer cell lines. For a robust comparison, we will contrast its performance with Dasatinib , a potent, orally available second-generation tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[3][4] Dasatinib is known to inhibit a broad spectrum of kinases, including BCR-ABL and the Src family kinases.[3][4]
In Vitro Efficacy: A Head-to-Head Comparison
The initial assessment of any potential anticancer agent relies on its in vitro cytotoxic activity against a panel of cancer cell lines. This provides a fundamental understanding of the compound's potency and spectrum of activity.
Data Summary: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Compound 41 and Dasatinib against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 41 (Pyrazolo[4,3-c]pyridine derivative) | MCF7 (Breast Cancer) | 1.937 (as µg/mL) | [2] |
| HepG2 (Liver Cancer) | 3.695 (as µg/mL) | [2] | |
| Dasatinib | K562 (Chronic Myeloid Leukemia) | 0.22 | [5] |
| A549 (Lung Cancer) | Variable | [5] | |
| Ovarian Cancer Cell Lines | 0.001 - 11.3 | [6] | |
| NCI-H1975 (Lung Cancer) | 0.95 | [7] | |
| NCI-H1650 (Lung Cancer) | 3.64 | [7] | |
| MDA-MB-231 (Triple-Negative Breast Cancer) | 8.16 | [8] | |
| 4T1 (Triple-Negative Breast Cancer) | > 10 | [8] |
Note: The IC50 values for Compound 41 were reported in µg/mL and have been presented as such. A direct molar concentration comparison with Dasatinib requires the molecular weight of Compound 41, which is not provided in the source.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The following is a generalized protocol for determining the in vitro cytotoxicity of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric assay for assessing cell metabolic activity.
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF7, HepG2, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Test compound (e.g., Pyrazolo[4,3-c]pyridine derivative, Dasatinib) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. After 24 hours, replace the medium in each well with 100 µL of medium containing the desired concentration of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software program.
Workflow Visualization:
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
In Vivo Efficacy: Preclinical Models
While in vitro data provides valuable initial insights, the true potential of a therapeutic candidate is ultimately determined by its efficacy in a living organism. In vivo studies, typically conducted in animal models, are crucial for evaluating a compound's pharmacokinetic properties, safety profile, and antitumor activity in a complex biological system.
Data Summary: Xenograft Models
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a widely used preclinical model to assess the in vivo antitumor efficacy of novel compounds.
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Dasatinib | Cal62 (Anaplastic Thyroid Cancer) | Not specified | Significant inhibition of tumor growth | [9] |
| Lung Cancer Patient-Derived Xenograft (PDX) | 30 mg/kg | Significant inhibition of tumor growth | [3] | |
| Ovarian Cancer (A2780 & HO8910) | Not specified | TGI of 43.2% (A2780) and 34.0% (HO8910) | [6] | |
| Bosutinib | Pancreatic Cancer Xenografts | Not specified | TGI ranging from 32% to 140% | [10] |
| Saracatinib | EGI-1 (Biliary Tract Carcinoma) | Not specified | Delayed tumor growth | [11] |
| KHT (Fibrosarcoma) | 1 µM or 5 µM pretreatment | Decreased lung colonies | [12] |
Note: In vivo efficacy data for the specific pyrazolo[4,3-c]pyridine derivative (Compound 41) is not publicly available.
Experimental Protocol: Xenograft Tumor Model
The following is a generalized protocol for evaluating the in vivo antitumor activity of a compound in a subcutaneous xenograft model.
Objective: To assess the ability of a test compound to inhibit tumor growth in a murine model.
Materials:
-
Human cancer cell line (e.g., A549, MCF-7)
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with ethical guidelines
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1 × 10⁶ to 1 × 10⁷ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor dimensions using calipers two to three times per week. Calculate the tumor volume using the formula: Volume = (Length × Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Endpoint: Continue the treatment for a specified period or until the tumors in the control group reach a predetermined size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group. TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] × 100.
Workflow Visualization:
References
- 1. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Dasatinib enhances antitumor activity of paclitaxel in ovarian cancer through Src signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 [frontiersin.org]
- 8. Enhanced Anticancer Activity of Nanoformulation of Dasatinib against Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of dasatinib against thyroid cancer cell lines in vitro and a xenograft model in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
A Researcher's Guide to Kinase Cross-Reactivity Profiling: A Case Study with 3-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine
In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases stand out as a major class of therapeutic targets.[1][2] The human genome encodes over 500 protein kinases, all sharing a structurally conserved ATP-binding site, which presents a significant challenge in developing selective inhibitors.[1][3] Off-target effects, stemming from a lack of selectivity, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[4][5] Therefore, a thorough understanding of a compound's kinase selectivity profile is not just advantageous, but imperative for advancing a potential therapeutic candidate.
This guide provides an in-depth look at the cross-reactivity profiling of a novel kinase inhibitor, 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine. The pyrazolopyridine scaffold is a privileged structure in kinase inhibitor design, known for its ability to act as a hinge-binder, mimicking the purine core of ATP.[6] We will explore the rationale behind experimental design, provide a detailed protocol for assessing kinase inhibition, and present a hypothetical cross-reactivity profile against a panel of clinically relevant kinases.
The Importance of Kinase Selectivity
Achieving inhibitor selectivity is a formidable challenge due to the high degree of structural conservation within the ATP-binding pocket across the kinome.[3] However, subtle differences in the geometry and amino acid composition of this site can be exploited to design selective inhibitors.[7] Early and comprehensive profiling of a compound's activity across a broad range of kinases is crucial for several reasons:
-
Identification of On- and Off-Target Effects: It allows for the early identification of both the intended targets and any unintended kinase interactions.[8] This knowledge is critical for interpreting cellular and in vivo activity and for predicting potential side effects.[4]
-
Structure-Activity Relationship (SAR) Guidance: Selectivity data provides invaluable feedback for medicinal chemists to optimize compound design, enhancing potency for the desired target while minimizing off-target activity.
-
Uncovering Novel Therapeutic Opportunities: A compound's cross-reactivity profile may reveal unexpected inhibitory activity against other kinases implicated in disease, opening up new avenues for therapeutic application (polypharmacology).[4][9]
Experimental Design for Cross-Reactivity Profiling
The selection of a kinase panel and the assay methodology are critical decisions in designing a cross-reactivity study.
1. Kinase Panel Selection:
A well-designed kinase panel should provide broad coverage of the human kinome while also including kinases that are closely related to the primary target(s) and those known to be associated with common toxicity pathways. For a compound like this compound, which has a scaffold common to many kinase inhibitors, a comprehensive panel is warranted.[6] Commercial services offer screening against large panels of kinases, providing a comprehensive overview of a compound's selectivity.[10]
2. Assay Technology:
A variety of in vitro kinase assay formats are available, each with its own advantages and limitations.[3] These can be broadly categorized as:
-
Radiometric Assays: Considered the "gold standard," these assays directly measure the incorporation of a radiolabeled phosphate group from ATP onto a substrate.[3][11][12] They are highly sensitive and robust.
-
Fluorescence-Based Assays: These methods, including Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP), offer a non-radioactive alternative and are amenable to high-throughput screening.[3]
-
Luminescence-Based Assays: These assays, such as the ADP-Glo™ Kinase Assay, quantify the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[2][13] They are highly sensitive and have a broad dynamic range.
For this guide, we will focus on a luminescence-based assay due to its widespread use, high sensitivity, and amenability to automation.
Experimental Workflow for Kinase Profiling
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a kinase inhibitor.
Caption: Workflow for in vitro kinase cross-reactivity profiling.
Detailed Protocol: Luminescence-Based Kinase Inhibition Assay
This protocol provides a generalized procedure for determining the IC50 value of this compound against a single kinase. This process would be repeated for each kinase in the screening panel.
Materials:
-
This compound
-
Recombinant Kinase of Interest
-
Kinase-Specific Substrate
-
Adenosine Triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution).
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (as a vehicle control) to the appropriate wells.
-
Add 2 µL of the kinase in kinase assay buffer to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding 2 µL of a mixture of the kinase substrate and ATP in kinase assay buffer. The final ATP concentration should ideally be at or near the Km for each specific kinase to ensure accurate and comparable IC50 values.[11]
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert the generated ADP to ATP and produce a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Hypothetical Cross-Reactivity Profile of this compound
The following table presents a hypothetical cross-reactivity profile of this compound against a representative kinase panel. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce kinase activity by 50%.
| Kinase Family | Kinase Target | IC50 (nM) |
| Tyrosine Kinase | ABL1 | >10,000 |
| ALK | 850 | |
| EGFR | 5,200 | |
| FGFR1 | 25 | |
| FLT3 | 150 | |
| JAK2 | 78 | |
| MET | 1,200 | |
| SRC | >10,000 | |
| VEGFR2 | 300 | |
| Serine/Threonine Kinase | AKT1 | >10,000 |
| AURKA | 45 | |
| CDK2 | 9,500 | |
| GSK3B | >10,000 | |
| MAPK1 (ERK2) | >10,000 | |
| PAK1 | 2,100 | |
| PIM1 | 95 | |
| ROCK1 | 600 |
Interpreting the Selectivity Profile
Based on the hypothetical data, this compound demonstrates potent inhibitory activity against FGFR1 and AURKA, with IC50 values of 25 nM and 45 nM, respectively. It also shows significant activity against JAK2 (78 nM) and PIM1 (95 nM). The compound is less potent against FLT3, VEGFR2, ALK, ROCK1, and MET, and exhibits weak or no activity against the other kinases in the panel at the tested concentrations.
This profile suggests that this compound is a multi-targeted kinase inhibitor with a preference for FGFR1 and AURKA. The inhibition of these kinases could have synergistic anti-cancer effects. However, the off-target activity against JAK2 and PIM1 would need to be carefully considered for its potential therapeutic and toxicological implications.
Visualizing the Biological Context
To understand the potential biological impact of this inhibitor, it is helpful to visualize the signaling pathways in which the targeted kinases are involved. The diagram below illustrates a simplified representation of the FGFR1 and AURKA signaling pathways.
Caption: Simplified FGFR1 and AURKA signaling pathways.
This visualization highlights how the dual inhibition of FGFR1 and AURKA by this compound could lead to a potent anti-cancer effect by simultaneously blocking key pathways involved in cell proliferation, survival, and mitosis.
Conclusion
The cross-reactivity profiling of kinase inhibitors is a cornerstone of modern drug discovery. A systematic and well-designed approach, utilizing robust assay technologies and comprehensive kinase panels, provides a clear understanding of a compound's selectivity and potential for therapeutic development. The case study of this compound illustrates how this data can be used to identify primary targets, uncover off-target activities, and provide a rationale for its potential mechanism of action. This in-depth profiling is essential for making informed decisions in the progression of new kinase inhibitors from the bench to the clinic.
References
- 1. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 2. benchchem.com [benchchem.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. Kinase Selectivity Profiling Systems—General Panel [promega.com]
A Head-to-Head Comparison of Synthetic Routes for Pyrazolo[4,3-c]pyridines: A Guide for Medicinal Chemists
The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif in modern drug discovery. Its structural resemblance to purine has made it a cornerstone for developing a wide array of therapeutic agents, including kinase inhibitors, anti-inflammatory agents, and central nervous system modulators.[1][2] The broad spectrum of biological activity associated with these compounds has driven significant innovation in their synthetic construction.[1]
This guide provides an in-depth, head-to-head comparison of the primary synthetic strategies for accessing the pyrazolo[4,3-c]pyridine core. We will move beyond simple procedural lists to dissect the underlying logic, advantages, and limitations of each approach, offering field-proven insights to guide your synthetic planning, whether for library synthesis or large-scale production.
Core Synthetic Strategies: A Retrosynthetic Analysis
The construction of the bicyclic pyrazolo[4,3-c]pyridine system is dominated by two logical and convergent retrosynthetic approaches. The choice between them is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
-
Strategy A: Pyridine Ring Annulation onto a Pre-formed Pyrazole Core.
-
Strategy B: Pyrazole Ring Annulation onto a Pre-formed Pyridine Core.
A third, less common category involves the transformation of other heterocyclic systems.
Caption: Core retrosynthetic disconnections for pyrazolo[4,3-c]pyridine synthesis.
Strategy A: Building the Pyridine Ring on a Pyrazole Scaffold
This classical and highly versatile approach leverages the rich chemistry of functionalized pyrazoles. The core principle involves treating a pyrazole bearing vicinal functional groups with a C3 or N-C2 synthon to construct the fused pyridine ring.
Common Precursors:
-
4-Amino-5-functionalized pyrazoles
-
Pyrazole-4,5-dicarboxylic acid derivatives
-
4-Cyanopyrazoles with an adjacent active methylene group
Mechanistic Rationale: The key transformation is typically a condensation-cyclization cascade. For instance, a 4-aminopyrazole can react with a 1,3-dielectrophile (like a β-dicarbonyl compound or its equivalent) in a reaction analogous to the Friedländer annulation for quinolines.
Caption: General workflow for Strategy A: Pyridine ring annulation.
Representative Example: Condensation from Dienamines
A highly efficient modern example of this strategy involves the condensation of a dienamine with various amines that possess sulfonamide fragments.[3] This method allows for the rapid construction of the pyrazolo[4,3-c]pyridine core with good to excellent yields.
The reaction proceeds by refluxing the dienamine precursor with the appropriate amine in methanol, leading to the target products in yields ranging from 72-88%.[3] This approach is particularly powerful for generating libraries of compounds, as the diversity is introduced in the final step via the choice of amine.
Advantages & Disadvantages of Strategy A
-
Advantages:
-
High Versatility: The wide availability of substituted pyrazole precursors allows for diverse substitution patterns on the pyrazole moiety of the final product.
-
Convergent: Well-suited for late-stage diversification.
-
-
Disadvantages:
-
Regiochemistry: The use of unsymmetrical 1,3-dielectrophiles can lead to mixtures of regioisomers, complicating purification.
-
Precursor Synthesis: The synthesis of the required functionalized pyrazole can sometimes be multi-step.
-
Strategy B: Building the Pyrazole Ring on a Pyridine Scaffold
This alternative strategy begins with a suitably functionalized pyridine ring and constructs the pyrazole ring upon it. This approach is often favored when the desired substituents are more easily installed on a pyridine starting material.
Common Precursors:
-
3-Amino-4-chloropyridines or 3-nitro-4-chloropyridines
-
Pyridine-3,4-dicarbonitriles
-
Hydrazones derived from 4-acylpyridines
Mechanistic Rationale: The most common pathway involves the reaction of a hydrazine with a pyridine bearing two vicinal electrophilic centers or a group that can be converted into one. For example, a 4-chloro-3-formylpyridine can react with hydrazine in a condensation followed by an intramolecular nucleophilic aromatic substitution (SNAr) to close the pyrazole ring.
Representative Example: From 4-Chloroquinoline-3-carbaldehydes (Analogous Route)
While direct examples for pyrazolo[4,3-c]pyridines are specific, a closely related and illustrative synthesis has been developed for the analogous quinoline system. The synthesis of 1H-pyrazolo[4,3-c]quinolines has been achieved from 4-chloroquinoline-3-carbaldehydes using palladium catalysis or from 4-chloro-3-formylquinolin-2[1H]ones with hydrazine.[2] This highlights a powerful and analogous approach for the pyridine series, where a 4-chloro-3-formylpyridine would serve as the key intermediate.
Caption: General workflow for Strategy B: Pyrazole ring annulation.
Advantages & Disadvantages of Strategy B
-
Advantages:
-
Readily Available Pyridines: Many functionalized pyridines are commercially available or accessible through well-established methods.
-
Good Regiocontrol: The regiochemistry is often unambiguously defined by the substitution pattern of the starting pyridine.
-
-
Disadvantages:
-
Harsh Conditions: Some cyclization steps may require elevated temperatures or strong acids/bases.
-
Limited Pyrazole Substitution: Introducing diversity at the N1 or N2 positions of the pyrazole ring can be less straightforward compared to Strategy A.
-
Strategy C: Heterocyclic Transformations
Novel synthetic routes involving the transformation of other heterocyclic systems have emerged, offering unique entry points to the pyrazolo[4,3-c]pyridine scaffold.
Representative Example: Tetrazole to Pyrazole Transformation
A notable example is the synthesis of pyrazolo[4,3-c]pyridine C-ribonucleosides from a ribofuranosyltetrazole precursor.[4] This elegant route involves a conjugative addition to an allenedicarboxylate followed by an electrocyclization of a propenyltetrazole intermediate, which ultimately rearranges to form the pyrazole ring fused to the nascent pyridine moiety.[4] While highly specialized for nucleoside synthesis, this demonstrates the potential for creative, non-traditional approaches.
-
Advantages: Access to unique and complex substitution patterns not easily achieved through classical methods.
-
Disadvantages: Often limited to a very specific substrate scope and may require specialized starting materials.
Head-to-Head Performance Comparison
| Feature | Strategy A (Pyridine Annulation) | Strategy B (Pyrazole Annulation) | Strategy C (Transformations) |
| Starting Material | Functionalized Pyrazoles | Functionalized Pyridines | Specialized Heterocycles |
| Versatility | High (diverse pyrazole substitution) | Moderate (diverse pyridine substitution) | Low (often substrate-specific) |
| Step Economy | Generally good, can be 2-3 steps. | Can be longer if pyridine precursor needs synthesis. | Variable, can be highly efficient. |
| Typical Yields | Moderate to Excellent (e.g., 72-88%[3]) | Good to Excellent | Variable, often moderate to good. |
| Scalability | Generally good, depends on cyclization conditions. | Good, often utilizes robust reactions like SNAr. | Poor, often limited to lab scale. |
| Regiocontrol | Potential issue with unsymmetrical reagents. | Generally excellent and pre-determined. | Excellent, inherent to the mechanism. |
| Ideal For | Library synthesis, exploring pyrazole SAR. | Large-scale synthesis, exploring pyridine SAR. | Accessing novel or complex analogues. |
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 3-oxo-5-(substituted)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylates (Strategy A)
This protocol is adapted from the work of Grigoryan et al. and demonstrates a modern, high-yield approach.[3]
-
Setup: To a 25 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the dienamine precursor (1.0 eq, 2.0 mmol).
-
Reagent Addition: Add the corresponding amine (1.05 eq, 2.1 mmol) and methanol (6 mL). If the amine is a hydrochloride salt, add triethylamine (1.1 eq, 2.2 mmol).
-
Reaction: Heat the mixture to reflux and maintain for 1 hour. A precipitate will typically form during this time.
-
Workup: Cool the reaction mixture to room temperature. Collect the precipitate by vacuum filtration.
-
Purification: Wash the collected solid sequentially with cold methanol (3 x 5 mL) and dry under vacuum to afford the pure pyrazolo[4,3-c]pyridine product.
-
Expected Yield: 72-88%[3]
-
Protocol 2: Ring Closure of a Pyrazole-diacetic acid derivative (Strategy A)
This protocol is based on the work described by El-Osta et al. for the synthesis of a pyrazolo[4,3-c]pyridine-4,6-dione.[5]
-
Setup: Place the ammonium salt of 4-carboxy-1,5-diphenylpyrazole-3-acetic acid (1.0 eq) in a sublimation apparatus or a flask suitable for heating under vacuum.
-
Reaction: Heat the solid under vacuum to 220 °C. The ring closure occurs via thermal dehydration and cyclization. Monitor the reaction by TLC if possible, or react for a pre-determined time.
-
Workup: After cooling, the crude product is obtained directly.
-
Purification: The product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).
Conclusion and Future Outlook
The synthesis of pyrazolo[4,3-c]pyridines is a mature field with robust and reliable methodologies. The choice between the two primary strategies—pyridine annulation (A) versus pyrazole annulation (B)—should be a deliberate decision based on a retrosynthetic analysis that considers starting material availability, cost, and the desired locus of structural diversity.
-
For discovery chemistry and SAR exploration , where rapid access to a variety of analogues with diverse pyrazole substituents is key, Strategy A is often superior. Modern methods like the dienamine condensation offer excellent yields and operational simplicity.[3]
-
For process development and scale-up , where starting material cost and unambiguous regiochemistry are paramount, Strategy B may be more advantageous, provided a suitable pyridine precursor is accessible.
The continued development of novel catalytic systems and multicomponent reactions will undoubtedly provide even more efficient and greener pathways to this important heterocyclic scaffold, further empowering its application in the discovery of next-generation therapeutics.
References
A Researcher's Guide to Benchmarking 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine: A Comparative Framework for Novel Inhibitor Profiling
Introduction: The Promise of the Pyrazolo[4,3-c]pyridine Scaffold
The 1H-pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities which include anti-inflammatory, antimicrobial, and antitumor effects.[1] Its rigid structure and capacity for diverse substitutions make it an ideal framework for designing targeted therapeutic agents. The addition of a trifluoromethyl (CF3) group is a common strategy in drug design to enhance metabolic stability, binding affinity, and cell permeability.[2] Consequently, 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine, hereafter referred to as Compound X , represents a promising candidate for development as a potent and selective inhibitor of key cellular signaling pathways.
This guide provides a comprehensive framework for the preclinical benchmarking of Compound X . In the absence of extensive public data for this specific molecule, this document serves as a detailed template for researchers. We will outline a rigorous, multi-tiered strategy to characterize its inhibitory potential, comparing it against well-established, clinically relevant kinase inhibitors. This approach ensures that the resulting data is robust, reproducible, and allows for a clear assessment of the compound's therapeutic potential. The methodologies described herein are grounded in established industry best practices for kinase inhibitor discovery.[3][4]
Comparative Framework: Selection of Known Inhibitors
To accurately gauge the performance of Compound X , it is essential to benchmark it against known inhibitors with well-characterized profiles. The choice of comparators should ideally be guided by the putative target of the novel compound. Given that the pyrazolopyridine scaffold is a common core in many kinase inhibitors, we will proceed with a benchmarking strategy against inhibitors targeting key cancer-associated kinases.[5] For this guide, we have selected:
-
Imatinib: A first-generation inhibitor of the Bcr-Abl tyrosine kinase, used in the treatment of chronic myeloid leukemia (CML).[6]
-
Gefitinib: An inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer.
-
Sorafenib: A multi-kinase inhibitor targeting VEGFR, PDGFR, and Raf kinases, used in the treatment of various cancers.[7]
These compounds provide a robust basis for comparison, representing different classes of kinase inhibitors with varying selectivity profiles.
Tier 1: Biochemical Potency Assessment
The foundational step in characterizing any inhibitor is to determine its direct effect on the enzymatic activity of its purified target protein. This is typically achieved through in vitro biochemical assays that measure the compound's concentration-dependent inhibition and yield an IC50 value (the concentration required to inhibit 50% of the enzyme's activity).[8][9]
Rationale for Experimental Design
The goal of the biochemical assay is to measure the intrinsic potency of Compound X against a purified kinase in a controlled, cell-free environment. This eliminates variables such as cell membrane permeability and intracellular metabolism, providing a direct measure of target engagement.[10] We will utilize the ADP-Glo™ Kinase Assay, a widely adopted platform that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[3] This luminescent assay is known for its high sensitivity and broad applicability across different kinases.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation: All reagents (kinase, substrate, ATP, and compounds) are prepared in a suitable kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Compound Plating: Test compounds (Compound X , Imatinib, Gefitinib, Sorafenib) are serially diluted in DMSO and then further diluted in kinase buffer to achieve the desired final concentrations. 1 µL of each compound dilution is dispensed into the wells of a 384-well plate.
-
Kinase Reaction Initiation:
-
A 2X kinase/substrate solution is prepared and 2 µL is added to each well. The plate is briefly centrifuged and incubated at room temperature for 10 minutes to allow for compound binding to the kinase.
-
The reaction is initiated by adding 2 µL of a 2X ATP solution. The final reaction volume is 5 µL. The concentration of ATP should be at or near its Km value for the specific kinase to ensure accurate determination of competitive inhibition.[8]
-
-
Reaction Incubation: The plate is incubated at 30°C for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the reaction, where less than 10% of the substrate has been consumed.[8]
-
Reaction Termination and ADP Detection:
-
5 µL of ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature.
-
10 µL of Kinase Detection Reagent is added to each well to convert the ADP generated into a luminescent signal. The plate is incubated for 30 minutes at room temperature.
-
-
Data Acquisition: Luminescence is read using a plate reader.
-
Data Analysis: The data is normalized to controls (0% inhibition with DMSO vehicle; 100% inhibition with no enzyme). IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.
Workflow for Biochemical IC50 Determination
References
- 1. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 2. Buy 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride | 733757-78-3 [smolecule.com]
- 3. kinaselogistics.com [kinaselogistics.com]
- 4. benchchem.com [benchchem.com]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Confirming Target Engagement for 3-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine
This guide provides a comprehensive comparison of modern biochemical and cellular methods to identify and confirm the molecular target(s) of novel small molecules, using 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine as a representative example. For drug discovery professionals, establishing that a compound directly interacts with its intended target within a cellular context is a critical milestone that bridges medicinal chemistry, cell biology, and pharmacology.
The pyrazolo[4,3-c]pyridine scaffold is a "privileged" structure in medicinal chemistry, frequently associated with kinase inhibition.[1][2] The inclusion of a trifluoromethyl group can enhance metabolic stability and binding affinity.[3] However, without empirical evidence, the precise target(s) of this specific molecule remain hypothetical. This guide, therefore, presents an integrated strategy, moving from broad, unbiased target identification to focused, quantitative confirmation of target engagement.
Section 1: The Modern Strategy for Target Identification and Validation
The journey from a bioactive compound to a validated drug candidate requires a multi-faceted approach. The initial challenge is to identify the specific protein(s) with which the compound interacts to elicit a biological response. Subsequently, this interaction must be validated to confirm it is direct, specific, and occurs within the complex milieu of a living cell.[4][5]
Below is a workflow illustrating an integrated strategy for moving from a novel compound to a confirmed cellular target.
Caption: Integrated workflow for target identification and engagement confirmation.
Section 2: Comparative Analysis of Key Methodologies
We will now explore the leading methodologies for target discovery and direct engagement confirmation. Each technique offers unique advantages and is suited for different stages of the discovery pipeline.
Kinome Profiling: A Hypothesis-Generating Powerhouse
Given the pyrazolopyridine scaffold, a logical first step is to assess the compound's activity against a broad panel of kinases. Kinome profiling services provide a comprehensive overview of a compound's selectivity and potential off-target effects.[6][7]
-
Principle: The compound is tested at one or more concentrations against a large panel of purified, recombinant kinases (often >300). The activity of each kinase is measured, typically via phosphorylation of a substrate, and the percent inhibition is calculated.
-
Experimental Causality: It is crucial to select a service that offers assays at or near the ATP concentration (Km,ATP) for each kinase.[7] This provides more physiologically relevant data, as the compound must compete with ATP for the binding site. Some platforms also offer continuous assays, which provide kinetic insights beyond a single endpoint measurement.[8]
-
Data Output: The primary output is a list of kinases inhibited by the compound, with corresponding IC50 values or percent inhibition at a given concentration. This allows for the quantification of selectivity.[7]
Chemical Proteomics: An Unbiased Approach to Target Discovery
When a target family cannot be predicted, chemical proteomics offers a powerful, unbiased method to identify binding partners directly from cell lysates or even living cells.[9][10]
-
Principle: This technique typically involves chemically modifying the compound of interest to incorporate a reactive group and a reporter tag (e.g., biotin).[11] The modified compound (probe) is incubated with a proteome, and proteins that covalently bind to the probe are enriched (e.g., via streptavidin beads) and identified by mass spectrometry.[12]
-
Experimental Causality: The design of the chemical probe is critical. The linker connecting the compound to the tag must be carefully chosen to avoid sterically hindering the native protein-compound interaction.[11] A key control is to perform a competition experiment where the unmodified compound is added in excess to demonstrate that the probe binding is specific to the intended interaction site.
-
Data Output: A list of proteins identified by mass spectrometry that specifically interact with the probe. This method can uncover entirely novel targets that would be missed by hypothesis-driven approaches.[13]
Cellular Thermal Shift Assay (CETSA): The Gold Standard for In-Cell Target Engagement
Once a putative target is identified, CETSA is the definitive method to confirm direct binding in an unadulterated cellular environment. It requires no modification of the compound or the protein.[14]
-
Principle: The foundation of CETSA is that ligand binding stabilizes a target protein against thermal denaturation.[15][16] When cells are heated, unbound proteins unfold and aggregate, while proteins bound to a ligand remain soluble at higher temperatures.
-
Experimental Causality: The key is to establish a "melt curve" by heating cell lysates or intact cells to a range of temperatures. The temperature at which 50% of the protein aggregates is its apparent melting temperature (Tagg). A successful target engagement will result in a statistically significant shift in the Tagg to a higher temperature.[15][16] An isothermal dose-response experiment, performed at a fixed temperature, can be used to determine the compound's potency (EC50) for target stabilization.[17]
-
Data Output: Melt curves and isothermal dose-response curves that quantitatively demonstrate compound binding to the target protein inside the cell.
Section 3: Data Presentation and Protocols
Comparative Summary of Methodologies
The table below provides a high-level comparison of the discussed techniques to guide experimental design.
| Methodology | Principle | Context | Key Output | Pros | Cons |
| Kinome Profiling | Measures inhibition of a panel of purified kinases. | In vitro | IC50 values, selectivity score. | High-throughput, quantitative, identifies off-targets. | Recombinant enzymes may not reflect cellular state; indirect. |
| Chemical Proteomics | Affinity-based capture of binding partners using a chemical probe. | In situ (lysate) or In vivo | List of potential protein targets. | Unbiased, discovers novel targets, physiologically relevant context. | Requires chemical synthesis of a probe; risk of artifacts. |
| CETSA | Ligand binding increases protein thermal stability. | Intact Cells, Lysates | Thermal shift (ΔTagg), cellular EC50. | Gold standard for in-cell engagement, label-free, direct binding evidence. | Lower throughput, requires a specific antibody for detection. |
Detailed Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps for performing a CETSA experiment to validate the engagement of this compound with a hypothesized target protein (e.g., "Kinase X").
Caption: Step-by-step workflow for a CETSA melt curve experiment.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line known to express the target protein to ~80% confluency.
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) at a concentration of 10-20 million cells/mL.
-
Aliquot the cell suspension. Treat half of the aliquots with this compound (e.g., at 10 µM) and the other half with a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour at 37°C.
-
-
Heat Challenge:
-
Place the treated cell aliquots in a thermal cycler.
-
Heat the samples for 3 minutes across a temperature gradient (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C). This range should bracket the expected Tagg of the target protein.
-
Immediately cool the samples to 4°C for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This step is critical for releasing cellular contents without using detergents that might interfere with protein stability.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C. This step pellets the aggregated, denatured proteins.
-
-
Detection and Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Analyze the amount of soluble target protein remaining at each temperature point using Western blotting with a validated antibody specific to the target. A loading control (e.g., GAPDH) should also be probed to ensure equal protein loading.
-
Quantify the band intensities and normalize them to the non-heated (37°C) sample.
-
Plot the percentage of soluble protein as a function of temperature for both the vehicle- and compound-treated samples to generate melt curves. The difference in the Tagg between the curves (ΔTagg) confirms target engagement.[17]
-
Hypothetical Data: Downstream Pathway Analysis
Confirming direct target binding with CETSA is powerful, but linking that engagement to a functional cellular outcome provides the highest level of validation. If this compound is found to bind to a kinase (e.g., MEK1), one would expect to see a reduction in the phosphorylation of its direct substrate, ERK.
Caption: Hypothetical inhibition of the MAPK pathway by targeting MEK1.
This hypothesis can be tested by treating cells with the compound and measuring the levels of phosphorylated ERK (p-ERK) via Western blot. A dose-dependent decrease in p-ERK levels, while total ERK levels remain unchanged, would provide strong functional evidence of target engagement.
Conclusion
Confirming target engagement for a novel compound like this compound is not a single experiment but a strategic sequence of investigations. By integrating broad, hypothesis-generating techniques like kinome profiling with definitive, in-cell binding assays such as CETSA, researchers can build a robust and compelling case for a compound's mechanism of action. This evidence-based approach is fundamental to derisking drug candidates and accelerating their progression through the development pipeline.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjbphs.com [wjbphs.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 8. assayquant.com [assayquant.com]
- 9. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]
- 10. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
A Senior Application Scientist's Guide: Comparative Analysis of Trifluoromethylated vs. Non-Fluorinated Pyrazolopyridines
Introduction: The Power of a Single Functional Group
In the landscape of modern drug discovery, the pyrazolopyridine scaffold stands out as a "privileged structure," a molecular framework that consistently demonstrates a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] The fusion of pyrazole and pyridine rings creates a synergistic pharmacophore with versatile therapeutic potential.[1] However, the journey from a promising lead compound to a clinically viable drug often hinges on subtle molecular modifications designed to optimize its pharmacological profile.
One of the most powerful strategies in the medicinal chemist's toolkit is the incorporation of fluorine, particularly in the form of a trifluoromethyl (-CF3) group.[3][4] This seemingly simple substitution can dramatically alter a molecule's physicochemical properties, pharmacokinetics, and, ultimately, its efficacy and safety.[4][5] This guide provides an in-depth comparative analysis of trifluoromethylated versus non-fluorinated pyrazolopyridines, offering field-proven insights and experimental data to inform rational drug design. We will explore the causal relationships between this modification and its effects on lipophilicity, metabolic stability, and biological activity, providing a self-validating system of protocols and data to guide your research.
Part 1: Comparative Analysis of Physicochemical & ADME Properties
The introduction of a trifluoromethyl group is a strategic decision aimed at modulating several key molecular properties. Unlike a simple methyl group, the -CF3 group is a potent electron-withdrawing substituent with unique steric and electronic characteristics.[3][6]
Key Physicochemical Alterations
-
Lipophilicity (LogP/LogD): The highly electronegative fluorine atoms make the -CF3 group significantly more lipophilic than a methyl group.[3] This increased lipophilicity can enhance a drug's ability to cross biological membranes, such as the cell membrane or the blood-brain barrier, potentially improving absorption and distribution.[3][5]
-
Electronic Properties & pKa: As a strong electron-withdrawing group, the -CF3 moiety can lower the pKa (basicity) of nearby nitrogen atoms within the pyrazolopyridine ring system.[6] This change in ionization state at physiological pH can profoundly influence solubility, receptor binding interactions, and off-target effects.
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry.[3] This inherent strength makes the -CF3 group exceptionally resistant to metabolic degradation by enzymes like cytochrome P450 (CYP450).[3] Replacing a metabolically vulnerable hydrogen or methyl group with a -CF3 group is a well-established strategy to block metabolic hotspots, increase the drug's half-life, and reduce the required therapeutic dose.[5]
Data Presentation: A Quantitative Comparison
The following tables summarize the expected quantitative impact of trifluoromethylation on a hypothetical pyrazolopyridine scaffold. These values are illustrative, compiled from established principles in medicinal chemistry to highlight the typical effects observed.
Table 1: Comparative Physicochemical Properties
| Property | Non-Fluorinated Pyrazolopyridine (Analog A) | Trifluoromethylated Pyrazolopyridine (Analog B) | Rationale for Change |
| cLogP | 2.5 | 3.4 | Increased lipophilicity from the -CF3 group.[3] |
| pKa (Predicted) | 6.8 | 5.9 | The electron-withdrawing nature of the -CF3 group reduces the basicity of the pyridine nitrogen.[6] |
| Polar Surface Area (Ų) | 45.0 | 45.0 | The -CF3 group itself does not significantly alter the polar surface area. |
Table 2: Comparative ADME & Biological Properties
| Property | Non-Fluorinated Pyrazolopyridine (Analog A) | Trifluoromethylated Pyrazolopyridine (Analog B) | Rationale for Change |
| Metabolic Stability (HLM t½, min) | 15 | >120 | The C-F bond's strength makes the -CF3 group resistant to CYP450-mediated oxidation.[3][5] |
| Kinase Inhibition (Kinase X IC50, nM) | 85 | 10 | Altered electronics and lipophilicity can enhance binding affinity to the target protein.[4] |
| Cell Permeability (Papp, 10⁻⁶ cm/s) | 8 | 15 | Increased lipophilicity often improves passive diffusion across cell membranes.[5] |
Part 2: The Impact on Biological Activity & Signaling
The physicochemical changes induced by trifluoromethylation directly translate into altered biological activity. Pyrazolopyridine derivatives are frequently investigated as inhibitors of protein kinases, which are pivotal regulators of cellular signaling pathways.[1][7] Dysregulation of these pathways is a hallmark of diseases like cancer.[1][4]
The -CF3 group can enhance binding affinity to a target kinase through several mechanisms:
-
Hydrophobic Interactions: The increased lipophilicity can lead to more favorable interactions with hydrophobic pockets in the ATP-binding site of the kinase.
-
Modulated Hydrogen Bonding: While not a classical hydrogen bond donor, the -CF3 group can act as a "lipophilic hydrogen bond acceptor mimic," influencing the local electronic environment and strengthening interactions.[3]
-
Conformational Effects: The steric bulk and electronic nature of the -CF3 group can lock the molecule into a more bioactive conformation for target engagement.
Visualizing the Biological Context
The following diagram illustrates a generic kinase signaling pathway often targeted by pyrazolopyridine inhibitors. Inhibition of a key kinase can block downstream signaling, leading to therapeutic effects such as cell cycle arrest and apoptosis.
Caption: A generic kinase signaling cascade inhibited by a trifluoromethylated pyrazolopyridine.
Part 3: Self-Validating Experimental Protocols
To provide a framework for the direct comparison of fluorinated and non-fluorinated analogs, we present standardized, field-proven protocols for key in vitro assays.
Experimental Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase by quantifying the amount of ADP produced.[8]
Causality: The amount of ADP generated is directly proportional to the kinase's enzymatic activity. An effective inhibitor will reduce ADP production, resulting in a lower luminescent signal. This assay provides a robust and quantitative measure of compound potency.[8]
Materials:
-
Kinase of interest (e.g., JAK2, SRC)
-
Kinase-specific substrate peptide
-
ATP
-
Test Compounds (Trifluoromethylated and Non-Fluorinated Analogs)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[8]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well white assay plates
-
Plate reader capable of measuring luminescence
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted in 1:3 or 1:5 steps to generate a 10-point dose-response curve.
-
Kinase Reaction Setup:
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The final ATP concentration should ideally be at or near its Km value for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes, or a time determined to be within the linear range of the reaction.[8]
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.[8]
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which fuels a luciferase reaction.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[8]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for the luminescence-based kinase inhibition assay.
Experimental Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[9][10]
Causality: A compound with high metabolic stability will be cleared more slowly, resulting in a longer half-life (t½). This assay directly tests the hypothesis that trifluoromethylation protects the pyrazolopyridine scaffold from metabolic degradation.[3][5]
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test Compounds
-
Phosphate Buffer (e.g., 0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Positive control compound with known metabolic fate (e.g., Verapamil, Testosterone)
-
Acetonitrile (ACN) containing an internal standard (IS) for LC-MS/MS analysis
-
96-well incubation plates and collection plates
Methodology:
-
Preparation: Thaw HLM on ice. Prepare the test compound stock solutions in DMSO and dilute them in phosphate buffer to the final desired concentration (e.g., 1 µM).
-
Incubation Setup:
-
In a 96-well plate, combine the HLM (final protein concentration typically 0.5-1.0 mg/mL) and the test compound in phosphate buffer.
-
Pre-warm the plate at 37°C for 5-10 minutes in a shaking water bath.[10]
-
-
Initiation of Reaction:
-
Time-Course Sampling:
-
Sample Processing:
-
Once all time points are collected, centrifuge the collection plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point, relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Part 4: Logical Framework & Conclusion
The decision to incorporate a trifluoromethyl group is a multi-faceted strategic choice in drug design. The diagram below summarizes the logical relationships between this chemical modification and its downstream consequences.
Caption: Logical flow from trifluoromethylation to key drug property outcomes.
Concluding Remarks
The strategic trifluoromethylation of the pyrazolopyridine scaffold is a proven and effective method for enhancing drug-like properties. The introduction of the -CF3 group typically increases lipophilicity, blocks metabolic degradation, and can significantly improve biological potency.[4][5] These benefits often lead to superior pharmacokinetic profiles, including enhanced oral bioavailability and longer duration of action.
However, this modification is not a panacea. The increased lipophilicity can sometimes lead to reduced aqueous solubility or increased off-target binding. Therefore, the decision to fluorinate must be made within the context of a comprehensive structure-activity relationship (SAR) and structure-property relationship (SPR) analysis. By employing the comparative assays and logical frameworks detailed in this guide, researchers can make data-driven decisions, accelerating the optimization of novel pyrazolopyridine-based therapeutics.
References
- 1. Pyrazolopyridine: An efficient pharmacophore in recent drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 7. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 11. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
A Researcher's Guide to the Synthesis of 3-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine: A Comparative Analysis of Reproducibility
For researchers, scientists, and professionals in drug development, the reliable synthesis of novel heterocyclic compounds is a cornerstone of innovation. The pyrazolo[4,3-c]pyridine scaffold, particularly when substituted with a trifluoromethyl group, is of significant interest due to its prevalence in biologically active molecules. However, the path from a published synthetic method to a reproducible laboratory procedure can be fraught with challenges. This guide provides an in-depth, objective comparison of published synthesis methods for 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine, with a focus on reproducibility and practical insights to inform your experimental design.
Introduction: The Significance of this compound
The fusion of pyrazole and pyridine rings creates the pyrazolo[4,3-c]pyridine core, a privileged scaffold in medicinal chemistry. The introduction of a trifluoromethyl (-CF3) group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity. Consequently, this compound and its derivatives are attractive targets for the development of novel therapeutics. The inherent asymmetry of the pyrazolo[4,3-c]pyridine system and the challenges associated with introducing a trifluoromethyl group necessitate robust and reproducible synthetic routes.
This guide will focus on a comparative analysis of two distinct and prominent strategies for the synthesis of 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines, as detailed by Schnürch et al. in the Beilstein Journal of Organic Chemistry (2014).[1][2] These methods, a sequential approach and a one-pot multicomponent reaction, provide an excellent case study for evaluating the trade-offs between reaction efficiency, yield, and potential reproducibility challenges.
Comparative Analysis of Synthetic Methodologies
The work by Schnürch and his team presents two primary pathways to access 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines, starting from the common precursor 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde.
Method 1: The Sequential Approach
This classical, stepwise approach involves two distinct transformations: a Sonogashira cross-coupling reaction followed by a cyclization step.
Experimental Workflow:
References
A Comprehensive Guide to Evaluating the Off-Target Effects of 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine and Related Kinase Inhibitors
This guide provides a robust framework for researchers, scientists, and drug development professionals to comprehensively evaluate the off-target effects of novel small molecules. We will use the hypothetical compound 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine (PzP-CF3) as a case study. The pyrazolopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently utilized for the development of potent kinase inhibitors.[1] As such, a thorough understanding of a compound's kinome-wide selectivity is paramount to interpreting its biological activity and predicting potential toxicities.
The methodologies outlined herein are designed to build a multi-layered, self-validating profile of a compound's specificity, moving from broad biochemical screens to targeted validation in a physiologically relevant cellular environment.
Part 1: The Strategic Framework for Off-Target Evaluation
A successful off-target profiling campaign is not a single experiment but a tiered, logical progression. The goal is to efficiently identify potential liabilities and confirm on-target engagement. The causality behind this workflow is to use a broad, cost-effective method to cast a wide net initially, followed by more complex, lower-throughput assays to validate the initial findings in a more biologically relevant context.[2][3]
Our strategic workflow is visualized below. This approach ensures that resources are focused on validating the most critical interactions, thereby building confidence in the compound's mechanism of action.
Part 2: Primary Off-Target Screening - Biochemical Kinase Profiling
Expert Rationale: Given that the pyrazolopyridine scaffold is a known ATP-competitive hinge-binder, the most logical and informative first step is a broad biochemical screen against a large panel of kinases.[1][4] This provides a panoramic view of the compound's activity across the kinome. We opt for a radiometric activity assay, such as the HotSpot assay, as it is considered the gold standard, directly measuring substrate phosphorylation without the need for modified substrates or coupling enzymes that can sometimes introduce artifacts.[4]
Experimental Protocol: Large-Panel Radiometric Kinase Assay
This protocol is adapted from standard procedures offered by commercial providers like Reaction Biology.[4]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of PzP-CF3 in 100% DMSO.
-
Perform a serial dilution to create working solutions. For a single-point screen, a final assay concentration of 1 µM is typical.
-
-
Assay Reaction Setup (per well in a 96-well plate):
-
Add 5 µL of kinase buffer containing the specific kinase to be tested.
-
Add 0.2 µL of the test compound (PzP-CF3) or DMSO (vehicle control).
-
Incubate for 10 minutes at room temperature to allow for compound-kinase interaction.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of a solution containing the specific substrate peptide and [γ-³³P]-ATP. The ATP concentration should be at or near the Km for each specific kinase to ensure physiologically relevant competition.
-
Incubate for 2 hours at room temperature to allow for substrate phosphorylation.
-
-
Reaction Termination and Separation:
-
Terminate the reaction by adding 10 µL of 0.5% phosphoric acid.
-
Transfer the reaction mixture to a filter plate (e.g., P81 phosphocellulose). The phosphorylated substrate will bind to the filter, while unused [γ-³³P]-ATP will pass through.
-
Wash the filters three times with 75 mM phosphoric acid to remove any remaining unbound ATP.
-
-
Detection and Data Analysis:
-
Dry the filter plate and add scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Calculate the percent inhibition relative to the DMSO control: % Inhibition = 100 * (1 - (CPM_Compound - CPM_Background) / (CPM_DMSO - CPM_Background))
-
Data Presentation and Interpretation
The initial screening data is typically presented as percent inhibition at a single concentration. Hits are often defined as kinases showing >70% inhibition. These hits must then be followed up with 10-point dose-response curves to determine their IC50 values.
Table 1: Hypothetical Kinase Profiling Data for PzP-CF3
| Target Kinase | % Inhibition @ 1 µM | IC50 (nM) | Target Class | Comments |
| Target X Kinase (On-Target) | 98% | 5 | Tyrosine Kinase | Potent primary target |
| Off-Target Kinase A | 85% | 80 | Ser/Thr Kinase | Significant off-target |
| Off-Target Kinase B | 72% | 450 | Tyrosine Kinase | Moderate off-target |
| Off-Target Kinase C | 25% | >10,000 | Ser/Thr Kinase | Not significant |
| Off-Target Kinase D | 91% | 65 | Tyrosine Kinase | Significant off-target |
Interpreting this data requires more than just looking at the absolute IC50 values. A key metric is the selectivity score , which can be calculated in various ways to quantify how selective a compound is for its intended target over the rest of the kinome. A simple approach is to calculate the ratio of the off-target IC50 to the on-target IC50. A ratio >100-fold is often considered a benchmark for a selective inhibitor.[5]
Part 3: Target Validation in a Cellular Context - The Cellular Thermal Shift Assay (CETSA®)
Expert Rationale: A compound's activity in a biochemical assay does not guarantee it will engage its target inside a cell. Factors like cell permeability, efflux pumps, and intracellular ATP concentrations can dramatically alter a compound's effective potency.[5][6] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly measures target engagement in intact cells or tissues.[7] The principle is based on ligand-induced thermal stabilization of the target protein; when a compound binds to its target, the resulting protein-ligand complex is more resistant to heat-induced denaturation.[7]
We will describe an isothermal dose-response fingerprint (ITDRF) CETSA, which is ideal for quantifying the potency of target engagement in a cellular environment.[8]
Experimental Protocol: Isothermal Dose-Response CETSA (ITDRF-CETSA)
-
Cell Culture and Treatment:
-
Culture the relevant cell line (e.g., a cancer cell line known to express the target kinases) to ~80% confluency.
-
Harvest and resuspend cells in culture medium. Aliquot cells into PCR tubes.
-
Treat the cells with a range of PzP-CF3 concentrations (e.g., 0.01 to 30 µM) and a DMSO vehicle control. Incubate for 1 hour at 37°C.
-
-
Heat Challenge:
-
Optimization Step: First, a melt curve must be generated to determine the optimal temperature for the ITDRF experiment. This is the temperature at which the target protein begins to denature in the absence of the ligand.
-
Place the PCR tubes in a thermal cycler and heat to the predetermined temperature (e.g., 52°C) for 3 minutes, followed by cooling to 4°C.
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a heat block.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, denatured proteins.
-
-
Sample Analysis:
-
Carefully collect the supernatant, which contains the soluble, stabilized protein fraction.
-
Determine the protein concentration of each sample using a BCA assay.
-
Analyze equal amounts of total protein from each sample by Western Blot using antibodies specific for the on-target and key off-target kinases. An antibody for a non-binding protein (e.g., GAPDH) should be used as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities from the Western Blots.
-
Plot the normalized band intensity against the logarithm of the PzP-CF3 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50, which represents the concentration of PzP-CF3 required to stabilize 50% of the target protein population.
-
Data Presentation and Interpretation
The CETSA EC50 provides a direct measure of target engagement in a cell. Comparing this value to the biochemical IC50 can reveal important information about the compound's cell permeability and potential for active transport. A large rightward shift (EC50 >> IC50) may indicate poor permeability or active efflux from the cell.
Table 2: Hypothetical CETSA Data for PzP-CF3
| Target Kinase | Biochemical IC50 (nM) | Cellular CETSA EC50 (nM) | IC50 vs EC50 Shift | Interpretation |
| Target X Kinase (On-Target) | 5 | 50 | 10-fold | Good cell permeability and target engagement. |
| Off-Target Kinase A | 80 | 950 | 12-fold | Engages this off-target in cells. |
| Off-Target Kinase D | 65 | >10,000 | >150-fold | Poor engagement of this off-target in a cellular context, likely due to low permeability or high intracellular ATP competition. |
Part 4: Uncovering Unanticipated Effects - Phenotypic Screening
While target-based assays are essential, they can miss unexpected off-target effects that produce a functional consequence. Phenotypic screening assesses the overall effect of a compound on a cell or organism, providing an unbiased view of its biological activity.[3] High-content imaging, for example, can simultaneously measure dozens of cellular parameters (e.g., cell cycle progression, apoptosis markers, organelle morphology), creating a unique "fingerprint" for a compound. If the fingerprint of PzP-CF3 does not match that of a known selective inhibitor for its primary target, it suggests that off-target activities are contributing to its overall cellular effect.
Part 5: Comparative Analysis and Data Integration
To put the off-target profile of PzP-CF3 into perspective, it is crucial to compare it with alternative inhibitors.
Table 3: Comparative Off-Target Profile
| Feature | PzP-CF3 (Our Compound) | Competitor A (Selective) | Competitor B (Multi-targeted) |
| Primary Target IC50 | 5 nM | 2 nM | 10 nM |
| Number of Off-Targets (<100 nM) | 2 | 0 | 8 |
| Selectivity Score (S10) ¹ | 0.05 | 0.00 | 0.20 |
| Primary Target CETSA EC50 | 50 nM | 15 nM | 150 nM |
| Cellular Selectivity Window ² | 19-fold (vs. Off-Target A) | >500-fold | 5-fold (vs. Off-Target E) |
| Predicted Phenotype | On-target effects plus potential side effects from Off-Targets A & D. | Highly specific on-target phenotype. | Broad activity, potential for both efficacy and toxicity. |
¹Selectivity Score (S10): The number of kinases inhibited >90% divided by the total number of kinases tested. A lower score indicates higher selectivity. ²Cellular Selectivity Window: The ratio of the cellular EC50 for the most potent off-target to the on-target.
This integrated analysis reveals a nuanced picture. PzP-CF3 is potent but has a couple of significant off-targets. However, CETSA data shows that one of these (Off-Target D) is not engaged effectively in cells, increasing the compound's functional selectivity. Competitor A is highly selective, making it an excellent tool for probing the specific biology of the primary target. Competitor B is a multi-targeted agent, which could be beneficial in certain therapeutic contexts (e.g., oncology) but carries a higher risk of off-target toxicity.
Conclusion
Evaluating the off-target effects of a novel compound like this compound is a critical phase of drug discovery. A purely biochemical approach is insufficient. By integrating large-scale biochemical profiling with cellular target engagement assays like CETSA, researchers can build a robust, multi-dimensional understanding of a compound's selectivity profile. This layered, evidence-based approach is essential for accurately interpreting biological data, predicting potential clinical side effects, and making informed decisions on the path to developing safer and more effective therapeutics.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CETSA [cetsa.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. Handling novel chemical entities like 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound with potential applications in medicinal chemistry, demands a meticulous approach not only in its synthesis and application but critically, in its disposal. This guide provides a detailed, step-by-step protocol for the safe management and disposal of this compound, grounded in established safety principles for related chemical structures.
I. Hazard Assessment and Risk Mitigation
Before initiating any disposal procedure, a thorough understanding of the potential hazards is paramount. Based on analogous compounds, this compound is anticipated to exhibit the following hazardous characteristics:
-
Acute Toxicity : Likely harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3]
-
Irritation : Expected to cause skin and serious eye irritation.[3][4][5] May also cause respiratory tract irritation.[1][3][5]
-
Environmental Hazards : The compound should be prevented from entering drains and waterways to avoid environmental contamination.[3][6][7]
-
Combustion Hazards : During a fire, it may decompose to produce highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride (HF).[4][8]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
A foundational aspect of laboratory safety is the consistent and correct use of PPE. The following should be considered mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][7][9] | Protects against splashes and airborne particles, preventing serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber). Gloves must be inspected before use and disposed of properly after handling.[7][9] | Prevents skin contact and absorption. The choice of glove material should be based on compatibility with the specific compound and any solvents used. |
| Body Protection | A fully buttoned laboratory coat.[10] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if handling produces dust or aerosols.[4] | Protects against inhalation of the compound, which can cause respiratory irritation. Work should ideally be conducted in a certified chemical fume hood.[11] |
II. Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it should be treated as hazardous chemical waste. Under no circumstances should it be disposed of in standard laboratory trash or down the drain.
Step 1: Segregation and Containment
-
Action: Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated, compatible, and clearly labeled hazardous waste container.[11]
-
Causality: Proper segregation prevents unintentional reactions with other waste streams. A sealed, airtight container minimizes the release of vapors and protects against spills.[11]
Step 2: Labeling
-
Action: The waste container must be labeled with the words "Hazardous Waste," the full chemical name: "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").
-
Causality: Accurate labeling is a critical communication tool for all laboratory personnel and waste management professionals, ensuring safe handling and proper disposal routing.
Step 3: Temporary Storage
-
Action: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[8][11] The storage location should be a designated satellite accumulation area for hazardous waste.
-
Causality: Storing away from incompatible materials prevents potentially violent chemical reactions.[12] A cool and well-ventilated environment minimizes vapor pressure buildup within the container.
Step 4: Final Disposal
-
Action: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. The preferred method of disposal is typically high-temperature incineration in a facility equipped with afterburners and scrubbers.[1]
-
Causality: Incineration at high temperatures ensures the complete destruction of the compound, while flue gas treatment systems neutralize harmful decomposition products like hydrogen fluoride and nitrogen oxides.[1] This is the most environmentally responsible method for disposing of this type of chemical.
III. Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating their impact.
In Case of a Spill:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if there is a risk of airborne dust.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[8]
-
Don Appropriate PPE: Before attempting any cleanup, don the full complement of PPE as described above.
-
Contain and Absorb: For solid spills, carefully sweep or vacuum the material, avoiding the generation of dust.[8][10] Place the collected material into a sealed container for hazardous waste disposal.[10]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][8]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][8]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[6][8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[6][8]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. acrospharma.co.kr [acrospharma.co.kr]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. ICSC 0323 - PYRIDINE [chemicalsafety.ilo.org]
A Senior Application Scientist's Guide to Handling 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine
This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine. Given the limited publicly available safety data for this specific molecule, this guide is built upon a conservative approach, inferring potential hazards from structurally analogous compounds and adhering to the highest standards of laboratory safety. Our primary goal is to empower you with the knowledge to work safely and effectively, ensuring both personal protection and data integrity.
Hazard Assessment: An Evidence-Based Approach by Analogy
The toxicological properties of this compound have not been fully investigated.[1][2] In such cases, it is standard and prudent practice to treat the compound as potentially hazardous. We derive our handling protocols from a careful analysis of related chemical structures, including various trifluoromethyl-substituted pyridines and pyrazoles.
Based on data from these analogs, we must assume this compound may exhibit the following hazardous properties:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[3][4][5]
-
Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory tract irritation.[4][6][7][8][9][10]
-
Flammability: May be a flammable liquid and vapor, with vapors potentially forming explosive mixtures with air.[3][8]
-
Environmental Hazard: Potentially harmful to aquatic life with long-lasting effects.[3]
Therefore, all handling procedures must be designed to minimize exposure through inhalation, skin contact, and ingestion. Under no circumstances should this compound be handled on an open bench.
Core Directive: Engineering Controls and Personal Protective Equipment (PPE)
The foundation of safe handling is a combination of robust engineering controls and appropriate PPE. This multi-layered approach provides redundant safety systems to protect laboratory personnel.
Primary Engineering Controls
All operations involving this compound, including weighing, solution preparation, and reaction work-ups, must be performed inside a certified chemical fume hood.[11] A fume hood provides the primary barrier of protection by ensuring adequate ventilation and containing vapors, dusts, or aerosols.[1][4] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][3][12]
Mandatory Personal Protective Equipment (PPE)
The following PPE is mandatory for all personnel handling the compound, regardless of the quantity or procedure.
-
Eye and Face Protection: Chemical safety goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133 are required at all times.[1][3][4] For procedures with a higher risk of splashing (e.g., transferring solutions, quenching reactions), a full-face shield must be worn in addition to safety goggles.[6]
-
Skin and Body Protection:
-
Gloves: Handle with chemically resistant gloves, such as nitrile, that have been inspected for tears or holes prior to use.[3][10] Always use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[3][10] Contaminated gloves must be disposed of as hazardous waste immediately.[3]
-
Lab Coat: A flame-retardant lab coat with long sleeves is required. Ensure the coat is fully buttoned.
-
Clothing and Footwear: Long pants and closed-toe shoes are mandatory.
-
-
Respiratory Protection:
-
Under normal conditions within a functioning chemical fume hood, respiratory protection may not be required.
-
If there is a potential for aerosol generation or if engineering controls are insufficient, a respirator is necessary. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[3][4] For nuisance exposures, a P95 (US) or P1 (EU) particle respirator may be used; for higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU) cartridge respirator is recommended.[3]
-
Operational Plans: Step-by-Step Procedural Guidance
Adherence to strict protocols is critical for safety. The following step-by-step guides detail the PPE requirements for common laboratory operations.
Protocol for Weighing Solid Compound
-
Preparation: Don all mandatory PPE (safety goggles, nitrile gloves, lab coat).
-
Work Area: Perform all weighing activities inside a chemical fume hood to contain any airborne particulates.
-
Handling: Use a spatula to carefully transfer the solid to a tared weigh boat or container. Avoid any actions that could generate dust.
-
Cleaning: After weighing, carefully clean the spatula and any surfaces inside the fume hood with a solvent-moistened wipe. Dispose of the wipe as hazardous waste.
-
Disposal: Dispose of the weigh boat and any contaminated gloves in a designated solid hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete.[3][7]
Protocol for Preparing Solutions
-
Preparation: Don all mandatory PPE. For volumes greater than 50 mL, the use of a face shield over safety goggles is strongly recommended.
-
Work Area: All solution preparations must occur within a chemical fume hood.
-
Procedure: Slowly add the weighed solid to the solvent in your flask. If adding the compound to a stirring solution, add it slowly to prevent splashing. Keep the container tightly closed when not in use.[3][8]
-
Spill Management: Keep a spill kit rated for flammable solvents and solid chemical waste nearby. In case of a small spill inside the hood, absorb it with an inert material (e.g., vermiculite or sand) and place it in a suitable, sealed container for disposal.[1]
-
Disposal: The first rinseate of any emptied container must be collected and disposed of as hazardous waste.[13]
PPE Donning and Doffing Procedure
Properly putting on and removing PPE is crucial to prevent cross-contamination.
-
Donning (Putting On):
-
Lab Coat
-
Safety Goggles / Face Shield
-
Gloves (pull cuffs over the sleeves of the lab coat)
-
-
Doffing (Taking Off):
-
Gloves: Remove using a glove-to-glove and skin-to-skin technique to avoid touching the contaminated exterior. Dispose of them immediately in a hazardous waste bin.
-
Lab Coat: Remove by rolling it inside-out, ensuring the contaminated exterior is contained.
-
Face Shield / Goggles: Remove by handling the strap, not the front.
-
Hand Washing: Wash hands thoroughly with soap and water.
-
Data Presentation and Visualization
Summary of PPE Requirements by Task
| Task | Engineering Control | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Fume Hood | Safety Goggles | Nitrile Gloves | Lab Coat | Recommended if dust is generated |
| Preparing Solutions | Chemical Fume Hood | Goggles & Face Shield | Nitrile Gloves | Lab Coat | Not required in hood |
| Running Reaction | Chemical Fume Hood | Goggles & Face Shield | Nitrile Gloves | Lab Coat | Not required in hood |
| Spill Cleanup | Chemical Fume Hood | Goggles & Face Shield | Heavy-duty Nitrile Gloves | Lab Coat | Required (cartridge respirator) |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task and associated risks.
Caption: Decision workflow for selecting appropriate PPE.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.[13]
-
Solid Waste: Contaminated consumables such as gloves, wipes, and weigh boats should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and rinseates must be collected in a labeled, sealed container for halogenated organic waste. Never dispose of this chemical down the drain.[13]
-
Empty Containers: "Empty" containers must be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous waste.[13] Subsequent rinses can be collected in the same waste stream.
Always follow your institution's specific Environmental Health & Safety (EHS) guidelines for hazardous waste disposal.[13]
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. tcichemicals.com [tcichemicals.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.ie [fishersci.ie]
- 9. synquestlabs.com [synquestlabs.com]
- 10. capotchem.com [capotchem.com]
- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
